(S)-3-Oxocyclopentanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-3-oxocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSNBKRWKBMPOP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357556 | |
| Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71830-06-3 | |
| Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Oxocyclopentanecarboxylic Acid: Chemical Properties and Applications
(S)-3-Oxocyclopentanecarboxylic acid is a chiral carboxylic acid that serves as a valuable building block in the stereoselective synthesis of complex organic molecules, most notably in the preparation of prostaglandins and their analogues. Its rigid cyclopentane framework and functional group handles—a ketone and a carboxylic acid—make it a versatile synthon for constructing intricate molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound, also known as (1S)-3-oxocyclopentane-1-carboxylic acid, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| CAS Number | 71830-06-3 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 59-62 °C | [2][3] |
| Boiling Point | 150 °C at 1.5 mmHg | [2] |
| Computed XLogP3-AA | -0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the cyclopentane ring. The methine proton at the chiral center (C1) would likely appear as a multiplet. The protons adjacent to the carbonyl group (at C2 and C4) would be deshielded and appear as multiplets. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbon atoms. The carbonyl carbon of the ketone would appear significantly downfield (typically >200 ppm), while the carboxylic acid carbonyl would be in the range of 170-180 ppm. The chiral methine carbon (C1) and the other aliphatic carbons of the ring would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A strong, sharp absorption band for the C=O stretch of the ketone would be present around 1740 cm⁻¹, and the C=O stretch of the carboxylic acid would appear around 1710 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 128. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, m/z 111) and the loss of a carboxyl group (-COOH, m/z 83). Alpha-cleavage adjacent to the ketone and other characteristic fragmentations of the cyclopentanone ring would also be expected.
Synthesis and Enantioselective Preparation
The preparation of enantiomerically pure this compound is crucial for its application in stereoselective synthesis. The primary methods for its preparation include enantioselective synthesis and chiral resolution of the racemic mixture.
Enzymatic Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid
Kinetic resolution using lipases is a common and efficient method for separating enantiomers of chiral carboxylic acids and their esters.
Experimental Protocol: Lipase-Catalyzed Resolution
A general procedure for the enzymatic resolution of racemic 3-oxocyclopentanecarboxylic acid esters involves the following steps:
-
Esterification: The racemic 3-oxocyclopentanecarboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).
-
Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B) or a lipase from Pseudomonas species, is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by techniques such as chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid.
-
Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The aqueous solution is acidified, and the this compound is extracted with an organic solvent. The unreacted (R)-ester can also be recovered from the filtrate.
-
Purification: The extracted acid is purified by crystallization or chromatography to yield the enantiomerically pure this compound.
Applications in Drug Development
This compound is a key chiral building block in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects that are utilized in various therapeutic areas.
Synthesis of Prostaglandins
This compound is a precursor to the Corey lactone , a pivotal intermediate in the synthesis of a wide range of prostaglandins, including Prostaglandin F₂α (PGF₂α). The synthesis of the Corey lactone from this compound involves a series of stereocontrolled reactions to introduce the necessary functional groups and establish the correct stereochemistry of the cyclopentane core.
Workflow: Synthesis of Corey Lactone from this compound
The general synthetic strategy involves the following key transformations:
-
Protection of the Carboxylic Acid: The carboxylic acid group is typically protected as an ester.
-
Reduction of the Ketone: The ketone is stereoselectively reduced to a hydroxyl group.
-
Lactonization: An intramolecular cyclization is performed to form the lactone ring.
-
Functional Group Manipulations: Further modifications are made to introduce the side chains characteristic of prostaglandins.
Role in Signaling Pathways
While this compound itself is not directly involved in signaling pathways, its synthetic products, the prostaglandins, are potent signaling molecules. Cyclopentenone prostaglandins (cyPGs), a subclass of prostaglandins, are known to play significant roles in regulating inflammatory responses.[4][5]
cyPGs can modulate inflammation through various mechanisms, including:
-
Inhibition of NF-κB Pathway: They can directly inhibit the IκB kinase (IKK) complex, which is crucial for the activation of the pro-inflammatory transcription factor NF-κB.[6]
-
Activation of PPAR-γ: Some cyPGs are ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that has anti-inflammatory properties.[4][5]
-
Modulation of other signaling pathways: cyPGs can also interfere with other pro-inflammatory signaling cascades such as the MAPK and JAK/STAT pathways.[4][5]
The synthesis of specific prostaglandin analogues from this compound allows for the development of targeted therapies that can modulate these signaling pathways in various diseases, including inflammatory disorders and cancer.
Conclusion
This compound is a fundamentally important chiral building block in modern organic synthesis. Its value lies in its stereochemically defined structure, which enables the enantioselective synthesis of complex and biologically active molecules. The continued development of efficient synthetic routes to this compound and its application in the synthesis of novel therapeutic agents underscore its significance for researchers, scientists, and drug development professionals. A deeper understanding of its chemical properties and reactivity will undoubtedly facilitate the discovery of new medicines and advanced materials.
References
- 1. This compound | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 3. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]
- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Oxocyclopentanecarboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
(S)-3-Oxocyclopentanecarboxylic acid, a chiral cyclic β-keto acid, serves as a pivotal building block in the stereoselective synthesis of a multitude of biologically active molecules, most notably prostaglandins and their analogues. Its unique structural features, comprising a stereocenter, a reactive ketone, and a carboxylic acid moiety within a cyclopentane framework, make it a versatile precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis methodologies, and its critical role in the development of therapeutic agents. Detailed experimental protocols and a summary of its downstream signaling pathways are presented to support researchers and scientists in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a white to light yellow solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 71830-06-3 | [1][2] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| IUPAC Name | (1S)-3-oxocyclopentane-1-carboxylic acid | [1] |
| Synonyms | (S)-3-Oxo-cyclopentanecarboxylic acid, (1S)-3-Oxocyclopentanecarboxylic acid | [1] |
| Melting Point | 64-65 °C | |
| Appearance | White to light yellow solid | |
| SMILES | C1CC(=O)C[C@H]1C(=O)O | [1] |
| InChI | InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | [1] |
Synthesis Methodologies
The enantiomerically pure form of 3-oxocyclopentanecarboxylic acid is crucial for the synthesis of stereospecific drugs. Two primary strategies are employed for its preparation: enantioselective synthesis and the resolution of the racemic mixture.
Enantioselective Synthesis
Asymmetric synthesis aims to create the desired (S)-enantiomer directly. One notable approach involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. For instance, asymmetric Michael addition reactions can be employed to construct the chiral cyclopentanone ring system.
Experimental Protocol: Asymmetric Michael Addition (Conceptual)
This protocol outlines a general strategy for the enantioselective synthesis of a precursor to this compound.
Materials:
-
A suitable Michael acceptor (e.g., a derivative of 2-cyclopenten-1-one)
-
A nucleophilic donor
-
Chiral organocatalyst (e.g., a proline derivative)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Reagents for subsequent functional group transformations
Procedure:
-
To a solution of the chiral organocatalyst in the anhydrous solvent under an inert atmosphere, add the Michael acceptor.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C to -78 °C) to enhance enantioselectivity.
-
Slowly add the nucleophilic donor to the reaction mixture.
-
Stir the reaction for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched cyclopentanone derivative.
-
Subsequent chemical transformations (e.g., hydrolysis, oxidation) are then carried out to afford this compound.
Chiral Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid
An alternative and often more practical approach on a larger scale is the resolution of the racemic mixture of 3-oxocyclopentanecarboxylic acid. This can be achieved through chemical or enzymatic methods.
Chemical Resolution: This method typically involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., brucine or (S)-(-)-α-phenylethylamine). The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with an acid to liberate the enantiomerically pure this compound.
Enzymatic Resolution: Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture.
Experimental Protocol: Enzymatic Resolution of (±)-3-Oxocyclopentanecarboxylic Acid Methyl Ester
This protocol describes the kinetic resolution of the racemic methyl ester of 3-oxocyclopentanecarboxylic acid using a lipase.
Materials:
-
Racemic methyl 3-oxocyclopentanecarboxylate
-
Lipase (e.g., from Candida antarctica lipase B, CALB)
-
Phosphate buffer (pH 7.2)
-
Organic solvent (e.g., toluene)
-
Sodium hydroxide solution (for pH control)
-
Ethyl acetate
-
Brine
Procedure:
-
Prepare a suspension of the lipase in the phosphate buffer.
-
Add the racemic methyl 3-oxocyclopentanecarboxylate to the enzyme suspension.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC. The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (S)-ester and the formed (R)-acid.
-
Separate the mixture by extraction. The unreacted (S)-methyl ester can be extracted with an organic solvent like ethyl acetate.
-
The aqueous layer, containing the sodium salt of the (R)-acid, can be acidified and extracted to recover the (R)-acid.
-
The organic layer containing the (S)-methyl ester is washed with brine, dried, and the solvent is evaporated.
-
The resulting (S)-methyl 3-oxocyclopentanecarboxylate is then hydrolyzed under basic conditions (e.g., using NaOH) followed by acidic workup to yield this compound.
Application in Prostaglandin Synthesis
This compound is a crucial precursor in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological roles. A key intermediate in many prostaglandin syntheses is the Corey lactone. The synthesis of Corey lactone from this compound is a well-established route.
Experimental Workflow: Synthesis of Corey Lactone from this compound
The following workflow outlines the key transformations involved in the conversion of this compound to the Corey lactone.
References
(S)-3-Oxocyclopentanecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery
(S)-3-Oxocyclopentanecarboxylic acid is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a stereocenter, a ketone, and a carboxylic acid functional group on a cyclopentane scaffold, makes it a valuable precursor for the synthesis of a wide range of complex and biologically active molecules. This technical guide provides an in-depth overview of its molecular structure, properties, synthesis, and critical applications in pharmaceutical research, with a focus on its role in the development of antiviral and cardiovascular therapeutics.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name (1S)-3-oxocyclopentane-1-carboxylic acid, possesses a well-defined three-dimensional structure that is key to its utility in stereoselective synthesis. The cyclopentane ring imparts conformational rigidity, while the chiral center at the C1 position allows for the synthesis of enantiomerically pure target molecules.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| CAS Number | 71830-06-3 | [1] |
| Melting Point | 64-65 °C | |
| Appearance | White to off-white crystalline powder | [2] |
| pKa | ~4.62 | |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Data:
The structural features of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton at the chiral center, the methylene protons of the cyclopentane ring, and a broad singlet for the carboxylic acid proton. The protons adjacent to the ketone will be deshielded.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carboxylic acid carbonyl, the chiral methine carbon, and the methylene carbons of the ring.
-
Mass Spectrometry: The mass spectrum of the methyl ester of 3-oxocyclopentanecarboxylic acid shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as a broad O-H stretching band for the carboxylic acid.
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical step for its use in pharmaceutical applications. Key strategies include asymmetric synthesis and the resolution of racemic mixtures.
Dieckmann Cyclization for Racemic 3-Oxocyclopentanecarboxylic Acid
A common approach to constructing the 3-oxocyclopentanecarboxylate core is through the Dieckmann cyclization of a 1,6-diester.[4][5][6][7]
Experimental Protocol:
-
Preparation of the Diester: A suitable 1,6-diester, such as diethyl adipate, is selected as the starting material.
-
Cyclization: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. The base promotes an intramolecular Claisen condensation to form the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[8]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and gentle heating. This step hydrolyzes the ester and induces decarboxylation to yield 3-oxocyclopentanecarboxylic acid.
Enzymatic Resolution for this compound
To obtain the desired (S)-enantiomer, enzymatic resolution of the racemic acid or its ester derivative is a highly efficient method.[9][10][11]
Experimental Protocol:
-
Substrate Preparation: The racemic 3-oxocyclopentanecarboxylic acid is esterified, for example, to its methyl or ethyl ester.
-
Enzymatic Hydrolysis: The racemic ester is incubated with a stereoselective lipase, such as Candida antarctica lipase B (CAL-B), in an appropriate buffer system. The enzyme selectively hydrolyzes one of the enantiomers (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted.
-
Separation: The unreacted (S)-ester is separated from the (R)-acid by extraction.
-
Hydrolysis: The purified (S)-ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Applications in Drug Development
The bifunctional nature and defined stereochemistry of this compound make it a crucial intermediate in the synthesis of several classes of therapeutic agents.
Carbocyclic Nucleoside Analogues
A primary application of this chiral building block is in the synthesis of carbocyclic nucleoside analogues.[12][13] In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring. This modification enhances metabolic stability by preventing cleavage of the glycosidic bond by phosphorylases and hydrolases, often leading to improved pharmacokinetic profiles.[12]
This compound serves as a key chiral pool starting material for constructing the carbocyclic core of these analogues. Prominent examples of antiviral drugs that are carbocyclic nucleosides include:
-
Abacavir: A potent reverse transcriptase inhibitor used in the treatment of HIV.
-
Entecavir: Used to treat hepatitis B virus infection.
The synthesis of these drugs often involves the transformation of the ketone and carboxylic acid functionalities of the starting material into the amine and hydroxymethyl groups found in the final carbocyclic nucleoside core.
Prostaglandin and Thromboxane A₂ Analogues
This compound and its derivatives are also valuable precursors in the synthesis of prostaglandins and thromboxane A₂ (TXA₂) analogues.[14][15][16] Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. Thromboxane A₂ is a potent vasoconstrictor and promoter of platelet aggregation.[17][18]
The cyclopentane ring of the starting material forms the core of these signaling molecules. The synthesis of these analogues allows for the development of drugs that can modulate the activity of prostaglandin and thromboxane receptors, with potential applications in treating cardiovascular diseases, inflammation, and pain. For instance, stable carbocyclic analogues of TXA₂ are used to study its role in osteoclast formation.[19]
Conclusion
This compound is a cornerstone chiral intermediate in contemporary drug discovery and development. Its unique structural features provide a versatile platform for the stereoselective synthesis of complex and potent therapeutic agents, most notably carbocyclic nucleoside antivirals and modulators of prostaglandin and thromboxane signaling pathways. A thorough understanding of its properties and synthetic methodologies is essential for researchers and scientists working at the forefront of medicinal chemistry. As the demand for novel therapeutics continues to grow, the importance of such fundamental chiral building blocks in the drug development pipeline is set to increase.
References
- 1. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 3. Cyclopentanecarboxylic acid, 3-oxo-, methyl ester [webbook.nist.gov]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 12. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 13. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]
- 16. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure of the platelet aggregation factor thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. The stable analog carbocyclic TXA2 but not platelet-released TXA2 induces osteoclast-like cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (S)-3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the target molecules. This guide provides a comprehensive overview of the primary methods for obtaining this enantiomerically pure compound, focusing on enzymatic kinetic resolution and classical chemical resolution.
Enzymatic Kinetic Resolution of Ethyl 3-Oxocyclopentanecarboxylate
Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds. This approach utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. In the case of this compound, the kinetic resolution of a racemic ester precursor, such as ethyl 3-oxocyclopentanecarboxylate, is a widely employed strategy.
The underlying principle involves the enantioselective hydrolysis of the racemic ester. The enzyme, often Candida antarctica lipase B (CALB), selectively hydrolyzes the (R)-enantiomer of the ester to the corresponding (R)-carboxylic acid, leaving the desired (S)-ester unreacted. The resulting mixture of the (S)-ester and (R)-acid can then be separated. Subsequent hydrolysis of the enriched (S)-ester yields the target this compound.
(S)-3-Oxocyclopentanecarboxylic Acid: A Chiral Building Block for Antiviral Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-3-Oxocyclopentanecarboxylic acid, a versatile chiral building block, holds significant importance in the pharmaceutical industry, particularly in the development of antiviral therapeutics. Its rigid cyclopentane core and strategically placed functional groups make it an ideal starting material for the enantioselective synthesis of complex molecules, most notably carbocyclic nucleoside analogues that form the backbone of several potent antiviral drugs. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug development.
Physicochemical Properties
This compound is a white solid with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol .[1][2] Its chemical structure consists of a five-membered ring containing a ketone and a carboxylic acid group, with the stereocenter at the carbon bearing the carboxyl group dictating its (S)-configuration.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White powder | [3] |
| Melting Point | 59-62 °C (racemic) | [4] |
| CAS Number | 71830-06-3 | [5] |
Synthesis of this compound
The enantiomerically pure this compound is typically obtained through a chemoenzymatic approach, which combines classical organic synthesis to produce the racemic compound followed by an enzymatic resolution to isolate the desired (S)-enantiomer.
Racemic Synthesis via Dieckmann Condensation
The synthesis of racemic 3-oxocyclopentanecarboxylic acid is commonly achieved through the Dieckmann condensation of a dialkyl adipate, such as diethyl adipate.[6][7][8] This intramolecular cyclization is followed by hydrolysis and decarboxylation to yield the target cyclopentanone ring. An improved synthetic route has been reported with an overall yield of 22%.[9]
Experimental Protocol: Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid [9]
The synthesis proceeds via a Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by acidic hydrolysis and subsequent decarboxylation. While the full detailed protocol for this specific improved synthesis is not publicly available in full, the general steps are outlined below.
-
Dieckmann Cyclization: Ethyl butane-1,2,2,4-tetracarboxylate is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming a β-keto ester intermediate.
-
Acidic Hydrolysis: The resulting cyclic β-keto ester is subjected to acidic hydrolysis (e.g., using a strong acid like HCl) to cleave the ester groups and promote decarboxylation of one of the resulting carboxylic acid groups.
-
Decarboxylation: Gentle heating during the acidic workup facilitates the loss of carbon dioxide, yielding racemic 3-oxocyclopentanecarboxylic acid.
Figure 1: General workflow for the synthesis of racemic 3-oxocyclopentanecarboxylic acid.
Enzymatic Resolution
The separation of the racemic mixture to obtain the enantiopure (S)-isomer is a critical step and is often accomplished through lipase-catalyzed kinetic resolution.[10] This method exploits the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. Typically, the racemic carboxylic acid is first esterified, and then a lipase is used to selectively hydrolyze the (S)-ester back to the (S)-acid, leaving the (R)-ester largely unreacted.
Experimental Protocol: Lipase-Catalyzed Resolution (General Procedure)
While a specific protocol for 3-oxocyclopentanecarboxylic acid is not detailed in the immediate search results, a general procedure for lipase-catalyzed resolution of similar compounds is as follows:
-
Esterification: The racemic 3-oxocyclopentanecarboxylic acid is esterified (e.g., to its methyl or ethyl ester) using standard methods, such as Fischer esterification.[1][11]
-
Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer solution (e.g., phosphate buffer). A lipase, such as Candida antarctica lipase B (CALB), is added, and the mixture is stirred. The progress of the reaction is monitored (e.g., by chiral HPLC) until approximately 50% conversion is reached.
-
Workup and Separation: The reaction mixture is then worked up by adjusting the pH to separate the acidic this compound from the unreacted (R)-ester. This is typically achieved by extraction with an organic solvent.
Figure 2: Workflow for the enzymatic resolution of 3-oxocyclopentanecarboxylic acid esters.
Application in Drug Development: Synthesis of Carbocyclic Nucleosides
A primary application of this compound is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring.[12][13] This structural modification enhances the metabolic stability of the drug by making it resistant to cleavage by phosphorylases.[12] These compounds are potent antiviral agents, with notable examples including Abacavir (for HIV) and Entecavir (for Hepatitis B).[14] The cyclopentane ring of these drugs is often derived from chiral cyclopentane building blocks like this compound.[14]
The general synthetic strategy involves using the chiral cyclopentane core to introduce the necessary functional groups and stereochemistry required for the final carbocyclic nucleoside structure.[15]
Signaling Pathway: Inhibition of Viral Replication
Carbocyclic nucleoside analogues function by inhibiting viral replication. After being phosphorylated in the host cell to their active triphosphate form, they act as competitive inhibitors or chain terminators of viral DNA polymerases (or reverse transcriptases in the case of retroviruses). By mimicking natural deoxynucleotides, they are incorporated into the growing viral DNA chain. However, the absence of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus halting viral replication.
Figure 3: Mechanism of action of carbocyclic nucleoside analogues in inhibiting viral replication.
Conclusion
This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. Its enantioselective synthesis, primarily achieved through chemoenzymatic methods, provides access to a key structural motif for the development of potent antiviral drugs, particularly carbocyclic nucleoside analogues. The detailed understanding of its synthesis and application is crucial for researchers and professionals involved in the discovery and development of new therapeutic agents.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 4. 3-氧代-1-环戊烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. prepchem.com [prepchem.com]
- 12. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 13. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Oxocyclopentanecarboxylic Acid and Its Analogs
This technical guide provides an in-depth overview of 3-oxocyclopentanecarboxylic acid, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical identity, properties, and applications.
Chemical Identity and Synonyms
3-Oxocyclopentanecarboxylic acid is a well-characterized organic compound with a cyclopentane ring functionalized with both a ketone and a carboxylic acid. This unique structure makes it a versatile building block in the synthesis of more complex molecules. The primary identifier for this compound is its CAS Registry Number: 98-78-2.[1][2][3] Its IUPAC name is 3-oxocyclopentane-1-carboxylic acid.[1][2]
The compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.
Table 1: Synonyms and Identifiers for 3-Oxocyclopentanecarboxylic Acid
| Type | Identifier |
| IUPAC Name | 3-oxocyclopentane-1-carboxylic acid[1][2] |
| CAS Registry Number | 98-78-2[1][2][3] |
| Common Synonyms | 3-ketocyclopentanecarboxylic acid[1][2], cyclopentanone-3-carboxylic acid[2], 3-Oxo-cyclopentane-carboxylic acid[3] |
| ChEBI ID | CHEBI:71213[1][2] |
| PubChem CID | 227798[1] |
| MDL Number | MFCD01320173[1][3] |
In addition to the racemic mixture, the stereoisomers of 3-oxocyclopentanecarboxylic acid are also of significant interest, particularly in asymmetric synthesis.
Table 2: Identifiers for Stereoisomers of 3-Oxocyclopentanecarboxylic Acid
| Isomer | CAS Registry Number | IUPAC Name | PubChem CID |
| (S)-enantiomer | 71830-06-3[1][4] | (1S)-3-oxocyclopentane-1-carboxylic acid[4] | 854143[4] |
| (R)-enantiomer | 13012-38-9[5] | (1R)-3-oxocyclopentane-1-carboxylic acid[5] | 854144[5] |
Physicochemical Properties
The physical and chemical properties of 3-oxocyclopentanecarboxylic acid are essential for its handling, storage, and application in chemical reactions. The compound is a white to almost white solid, typically in powder or crystalline form.[1]
Table 3: Physicochemical Data for 3-Oxocyclopentanecarboxylic Acid
| Property | Value |
| Molecular Formula | C₆H₈O₃[1][2][3][4][5] |
| Molecular Weight | 128.13 g/mol [1][2][3][5] |
| Melting Point | 59-62 °C[1][6][7] |
| Boiling Point | 150 °C at 1.5 mmHg[1][7] |
| Density | 1.314±0.06 g/cm³ (Predicted)[1][7] |
| Flash Point | 149.9±22.4 °C[6] |
| pKa | 4.62±0.20 (Predicted)[7] |
Experimental Protocols
Curtius Rearrangement to Boc-Protected 1-(3-oxo)urea Derivatives
3-Oxocyclopentanecarboxylic acid can be converted to the corresponding Boc-protected 1-(3-oxo)urea derivative through a Curtius rearrangement.[1][8][9] This reaction is valuable for introducing a protected amine functionality.
Experimental Workflow:
Caption: Workflow for the Curtius rearrangement of 3-oxocyclopentanecarboxylic acid.
Detailed Methodology: In a suitable reaction vessel, 3-oxocyclopentanecarboxylic acid is dissolved in tert-butanol. To this solution, triethylamine and diphenyl phosphoryl azide are added. The reaction mixture is then heated to initiate the Curtius rearrangement, leading to the formation of the corresponding isocyanate intermediate, which is subsequently trapped by tert-butanol to yield the Boc-protected 1-(3-oxo)urea derivative. The product can be isolated and purified using standard techniques such as column chromatography.[8][9]
Preparation of 3-Hydroxycyclopentanecarboxylic Acid via Hydrogenation
A common application of 3-oxocyclopentanecarboxylic acid is its reduction to 3-hydroxycyclopentanecarboxylic acid.[8][9] This transformation is typically achieved through catalytic hydrogenation.
Experimental Workflow:
Caption: Workflow for the hydrogenation of 3-oxocyclopentanecarboxylic acid.
Detailed Methodology: 3-Oxocyclopentanecarboxylic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C), is added to the solution. The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, often with stirring, until the starting material is consumed. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield 3-hydroxycyclopentanecarboxylic acid.
Biological Relevance and Applications
While primarily known as a synthetic intermediate, 3-oxocyclopentanecarboxylic acid and its derivatives are of interest in biochemical research. It is recognized by the Chemical Entities of Biological Interest (ChEBI) database, indicating its relevance in biological contexts.[1] Specifically, it has been used as a substrate in studies of biohydroxylation reactions utilizing mutants of cytochrome P450 BM-3.[7][9] This highlights its potential use in biocatalysis and the enzymatic synthesis of chiral compounds.
The structural motif of a substituted cyclopentane is present in numerous biologically active molecules, including prostaglandins and certain natural products. Therefore, 3-oxocyclopentanecarboxylic acid serves as a valuable starting material for the synthesis of these and other pharmacologically relevant compounds.
Safety and Handling
3-Oxocyclopentanecarboxylic acid is classified as an irritant.[2][7] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[10]
References
- 1. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]
- 2. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (S)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-Oxocyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
A Technical Guide to Racemic 3-Oxocyclopentanecarboxylic Acid
This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of racemic 3-oxocyclopentanecarboxylic acid, a versatile building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties
Racemic 3-oxocyclopentanecarboxylic acid is a bifunctional molecule containing both a ketone and a carboxylic acid functional group.[1] This unique combination of functionalities makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1]
Physicochemical Data
The key physicochemical properties of racemic 3-oxocyclopentanecarboxylic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃ | [2][3] |
| Molecular Weight | 128.13 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 59-62 °C | [1][4] |
| Boiling Point | 150 °C @ 1.5 mmHg | [1][4] |
| CAS Number | 98-78-2 | [2] |
Synthesis
General Synthesis Workflow
The synthesis typically starts from a diethyl adipate derivative, which undergoes an intramolecular condensation to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the target molecule.
Reactivity and Applications
The presence of both a ketone and a carboxylic acid allows for a diverse range of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the ketone can participate in reactions such as nucleophilic addition, condensation, and oxidation/reduction.[1] This dual reactivity makes it a valuable precursor in the synthesis of various pharmaceutical agents and complex organic molecules.
Illustrative Reaction Pathway
A common transformation of 3-oxocyclopentanecarboxylic acid is its conversion to the corresponding methyl ester, which can then be used in further synthetic steps.
Experimental Protocols for Characterization
Detailed experimental protocols for the comprehensive characterization of racemic 3-oxocyclopentanecarboxylic acid are not available in a single, consolidated source. However, based on standard analytical techniques for small organic molecules, the following methodologies would be appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Expected signals would include multiplets for the aliphatic protons of the cyclopentane ring and a singlet for the carboxylic acid proton, typically downfield.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the carbonyl carbon, the carboxylic acid carbon, and the aliphatic carbons of the ring.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film of the molten compound or a solution in a suitable solvent.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer.
-
Data Interpretation: The IR spectrum of 3-oxocyclopentanecarboxylic acid is expected to show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the ketone (around 1740 cm⁻¹), and a C=O stretching band for the carboxylic acid (around 1710 cm⁻¹).[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (128.13 g/mol ). Analysis of the fragmentation pattern can provide further structural information.
This technical guide serves as a foundational resource for understanding the properties and potential applications of racemic 3-oxocyclopentanecarboxylic acid. Further research into specific, validated synthetic and analytical protocols is recommended for any practical application.
References
- 1. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]
- 2. Cyclopentanecarboxylic acid, 3-oxo- [webbook.nist.gov]
- 3. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of (S)-3-Oxocyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Oxocyclopentanecarboxylic acid is a chiral organic compound of interest in synthetic chemistry and drug development due to its versatile functionality, incorporating a ketone, a carboxylic acid, and a stereocenter. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various applications. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, along with detailed experimental protocols for acquiring such data. While experimental spectra for the specific (S)-enantiomer are not widely published, this guide consolidates data for the racemic mixture and offers well-founded predictions for the chiral compound.
Molecular Structure
This compound possesses a cyclopentane ring with a ketone at the 3-position and a carboxylic acid group at the 1-position in the (S) configuration.
Molecular Formula: C₆H₈O₃[1][2]
Molecular Weight: 128.13 g/mol [1][2]
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 3-Oxocyclopentanecarboxylic acid. The Infrared (IR) data is for the racemic mixture, while the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are predicted based on the molecular structure and established spectroscopic principles.
Infrared (IR) Spectroscopy
Table 1: Infrared (IR) Absorption Data for 3-Oxocyclopentanecarboxylic acid [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1710-1760 | Strong | C=O stretch (Ketone) |
| 1690-1760 | Strong | C=O stretch (Carboxylic Acid) |
| 1210-1320 | Medium | C-O stretch (Carboxylic Acid) |
| 1440-1395 & 910-950 | Medium | O-H bend (Carboxylic Acid) |
Note: Data is for the racemic mixture, 3-Oxocyclopentanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12 | Singlet | 1H | -COOH |
| ~3.0-3.3 | Multiplet | 1H | CH-COOH |
| ~2.2-2.8 | Multiplet | 4H | -CH₂-C=O and C=O-CH₂-CH |
| ~2.0-2.4 | Multiplet | 2H | -CH-CH₂-CH- |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~215 | C=O (Ketone) |
| ~175 | C=O (Carboxylic Acid) |
| ~45 | CH-COOH |
| ~38 | CH₂ adjacent to C=O |
| ~35 | CH₂ adjacent to C=O |
| ~25 | CH₂ adjacent to CH-COOH |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 128 | [M]⁺ (Molecular Ion) |
| 111 | [M-OH]⁺ |
| 83 | [M-COOH]⁺ |
| 55 | Fragmentation of the cyclopentane ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
Spatula
-
Potassium bromide (KBr), spectroscopic grade (for KBr pellet method)
Procedure (ATR Method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.
-
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum as described for the ATR method.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Suitable solvent (e.g., methanol, acetonitrile)
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: Dissolve the sample in a suitable solvent at a low concentration (e.g., 1-10 µg/mL).
-
Sample Introduction: Infuse the sample solution into the ESI source via a syringe pump or after separation by Liquid Chromatography (LC).
-
Ionization: Apply a high voltage to a capillary containing the sample solution, causing the formation of charged droplets. As the solvent evaporates, ions are released into the gas phase.
-
Mass Analysis and Detection: Analyze and detect the ions as described for the EI method.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
Technical Guide: Physicochemical Properties of (S)-3-Oxocyclopentanecarboxylic Acid with a Focus on Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Oxocyclopentanecarboxylic acid is a chiral organic compound with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is crucial for its effective utilization in research and development. This technical guide provides a summary of the available solubility information for this compound, outlines a general experimental protocol for its solubility determination, and presents a logical workflow for assessing its solubility profile.
Introduction
This compound, a derivative of cyclopentanone, possesses both a ketone and a carboxylic acid functional group. This bifunctionality, along with its chiral nature, makes it an interesting building block for the synthesis of more complex molecules. The solubility of this compound is a critical parameter that influences its handling, formulation, and reactivity in various applications. This document aims to consolidate the known information regarding the solubility of this compound and to provide practical guidance for its experimental determination.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in different environments.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 128.13 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid/powder | --INVALID-LINK-- |
| Melting Point | 59-62 °C (literature for the racemate) | --INVALID-LINK-- |
| Calculated LogP | -0.4 | --INVALID-LINK-- |
Solubility Profile
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Slightly soluble to soluble | The carboxylic acid group can form hydrogen bonds with water. Solubility is expected to be limited by the non-polar cyclopentane ring. |
| Aqueous Base (e.g., NaOH, NaHCO₃) | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |
| Methanol | Soluble | Methanol is a polar protic solvent that can effectively solvate both the carboxylic acid and ketone functionalities through hydrogen bonding. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[1][2] |
| Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Dichloromethane | Sparingly soluble to insoluble | As a less polar solvent, dichloromethane is not expected to be a good solvent for the highly polar carboxylic acid. |
| Hexane | Insoluble | Hexane is a non-polar solvent and is unlikely to dissolve the polar this compound. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound. This method is based on the isothermal equilibrium technique.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a pH meter for aqueous solutions.
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. For aqueous solutions, titration with a standardized base can also be an effective quantification method.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration in diluted sample (mg/mL)) x (Dilution factor)
-
4.3. Data Analysis and Reporting
-
The solubility should be reported in standard units such as mg/mL or g/100 mL.
-
The temperature at which the solubility was determined must be clearly stated.
-
The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be presented as the mean ± standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
The Cyclopentanone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentanone ring system is a cornerstone of organic chemistry, serving as a versatile scaffold in a multitude of natural products and synthetic molecules of significant biological importance. This technical guide provides an in-depth exploration of the discovery and history of cyclopentanone derivatives, detailing key synthetic methodologies, their evolution, and their profound impact on modern drug discovery. This document offers a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visualizations of critical pathways and workflows to support researchers in this dynamic field.
A Historical Overview: From a Simple Ketone to a Privileged Scaffold
The journey of cyclopentanone and its derivatives from a simple cyclic ketone to a "privileged scaffold" in medicinal chemistry is a testament to over a century of chemical innovation.
Early Synthesis of the Cyclopentanone Core
The first syntheses of cyclopentanone itself were developed in the late 19th and early 20th centuries. One of the most enduring methods, the ketonic decarboxylation of adipic acid, was established as a practical route to the five-membered ring.[1][2] This process involves heating adipic acid or its salts, often in the presence of a catalyst, to induce cyclization and decarboxylation.
A historical perspective on the synthesis of cyclopentanone from adipic acid reveals the use of various catalysts to improve yields. Early methods involved the distillation of calcium adipate.[1] Later, the use of catalysts like barium hydroxide was shown to be effective.[2] A yield of 94% has been reported using barium carbonate as a catalyst.[2]
The Emergence of Key Cyclization Reactions
The true synthetic power of the cyclopentanone core was unlocked with the discovery of powerful ring-forming reactions in the mid-20th century. These reactions provided access to a vast array of substituted cyclopentenones, which are key intermediates in the synthesis of complex molecules.
-
The Nazarov Cyclization (1941): Discovered by Ivan Nikolaevich Nazarov, this acid-catalyzed 4π-electrocyclization of divinyl ketones provides a direct route to cyclopentenones.[3] The reaction proceeds through a pentadienyl cation intermediate, and its stereochemistry is governed by the principles of orbital symmetry.[3] Though initially observed in the early 1900s, it was Nazarov's systematic study that established its synthetic utility.[4][5]
-
The Pauson-Khand Reaction (c. 1970): Discovered by Ihsan Ullah Khand and Peter Ludwig Pauson, this [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, is a powerful method for constructing cyclopentenones.[6][7] The initial report of this reaction using norbornene and phenylacetylene gave the product in a modest 45% yield.[7]
dot
Caption: A timeline of key discoveries in the history of cyclopentanone derivatives.
Key Synthetic Methodologies
The construction of the cyclopentanone and cyclopentenone ring is a central theme in organic synthesis. The following sections provide an overview of key methods, including quantitative data and detailed experimental protocols.
Synthesis of Cyclopentanone from Adipic Acid
This classical method remains a relevant and straightforward approach to the parent cyclopentanone.
Table 1: Synthesis of Cyclopentanone from Adipic Acid
| Catalyst | Temperature (°C) | Yield (%) | Reference |
| Barium hydroxide | 285-295 | 75-80 | [2] |
| Barium carbonate | Not specified | 94 | [2] |
| Fe2O3 (1%) | 250-290 | Not specified | [8] |
| ZrO2 | High | Not specified | [8] |
| Composite Catalyst | 250-260 | ~98% purity | [9] |
Experimental Protocol: Synthesis of Cyclopentanone from Adipic Acid with Barium Hydroxide Catalyst [2]
-
Apparatus: 1-liter distilling flask fitted with a thermometer reaching to within 5 mm of the bottom, a condenser, and a receiving flask.
-
Reagents:
-
Powdered adipic acid: 200 g (1.34 moles)
-
Finely ground crystallized barium hydroxide: 10 g
-
-
Procedure:
-
Place an intimate mixture of the powdered adipic acid and barium hydroxide in the distilling flask.
-
Gradually heat the mixture in a fusible alloy bath to 285–295°C over approximately 1.5 hours.
-
Maintain this temperature for about two more hours, or until only a small amount of dry residue remains. Cyclopentanone will distill slowly, along with small quantities of adipic acid.
-
Separate the cyclopentanone from the water in the distillate by either salting out with calcium chloride or extracting with a small amount of ether.
-
Wash the crude cyclopentanone with a small amount of aqueous alkali and then with water.
-
Dry the product over calcium chloride.
-
Distill the dried product through a good fractionating column, collecting the fraction boiling at 128–131°C.
-
-
Yield: 86–92 g (75–80% of the theoretical amount).
The Nazarov Cyclization
This powerful reaction has seen significant development since its discovery, with modern variants offering catalytic and asymmetric approaches.
Table 2: Examples of Nazarov Cyclization
| Substrate | Catalyst/Reagent | Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Divinyl ketone | SnCl4 (1.0 M in DCM) | 0°C to RT, 30 min | 75 | N/A | [5] |
| Allenyl substrate | Not specified | Not specified | 64 | 95% | [3] |
| Divinyl ketone | Cu(II) bisoxazoline complexes | Not specified | Not specified | up to 98% | [3] |
Experimental Protocol: Nazarov Cyclization of a Divinyl Ketone [5]
-
Apparatus: Standard laboratory glassware for inert atmosphere reactions.
-
Reagents:
-
Divinyl ketone (0.58 mmol)
-
Anhydrous dichloromethane (DCM, 19 mL)
-
Tin(IV) chloride (SnCl4), 1.0 M solution in DCM (1.16 mmol)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the divinyl ketone in DCM in a flask under an inert atmosphere and cool to 0°C using an ice bath.
-
Add the SnCl4 solution dropwise to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the cyclopentenone.
-
-
Yield: 75%.
dot
Caption: A typical experimental workflow for the Nazarov cyclization.
The Pauson-Khand Reaction
This cycloaddition has become a powerful tool for the synthesis of complex cyclopentenones, particularly in the context of natural product synthesis.
Table 3: Examples of the Pauson-Khand Reaction
| Alkene | Alkyne | Catalyst/Promoter | Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Norbornene | Phenylacetylene | Co2(CO)8 | Thermal | 45 | N/A |[7] | | 1,6-enyne | (intramolecular) | Rh(cod)2OTf, (R)-BINAP | 80°C, 10% CO | 96-99 | 70-90 |[10][11] | | Enyne | NMO | Not specified | Not specified | High | 96-99 |[12] | | Allene-yne | Rh(cod)2BF4, (S)-ligand | 70°C, 100% CO | 33 | Not specified |[1] |
Experimental Protocol: Intramolecular Pauson-Khand Reaction of an Enyne [13]
-
Apparatus: Schlenk flask or similar glassware for reactions under a controlled atmosphere.
-
Reagents:
-
Enyne substrate
-
Mesitylene (internal standard)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Carbon monoxide (CO) gas
-
-
Procedure:
-
To a Schlenk flask, add the enyne and mesitylene.
-
Add the anhydrous, degassed solvent.
-
Add Co2(CO)8 in a single portion (weighed in a glove box).
-
Stir the mixture for 2 hours at room temperature.
-
Degas the reaction system with CO and then heat to 160°C in a pre-heated oil bath.
-
Stir the solution at this temperature for 24 hours.
-
Upon completion, cool the reaction mixture and directly load it onto a silica gel column.
-
Elute with hexanes to remove mesitylene.
-
Perform subsequent flash column chromatography with an appropriate eluent to isolate the cyclic enone.
-
-
Yield: 50%.
Cyclopentanone Derivatives in Drug Discovery and Development
The cyclopentanone and cyclopentenone moieties are present in a wide range of biologically active molecules, from natural products to synthetic drugs.
Prostaglandins and their Derivatives
Prostaglandins are a class of lipid compounds derived from arachidonic acid that contain a cyclopentane ring.[14] The cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are known for their potent anti-inflammatory properties.[15][16][17]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism by which cyPGs exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway.[15][18] NF-κB is a transcription factor that plays a central role in the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[15] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.
Cyclopentenone prostaglandins, such as 15d-PGJ2, can directly inhibit the IKK complex.[15][17] The α,β-unsaturated carbonyl group in the cyclopentenone ring can act as a Michael acceptor, reacting with a critical cysteine residue in the activation loop of the IKKβ subunit.[17] This covalent modification prevents the activation of IKK, thereby blocking the phosphorylation and degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory cascade is suppressed.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 8. vurup.sk [vurup.sk]
- 9. CN103044226A - Method for preparing cyclopentanone from adipic acid - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 18. Scholarly Article or Book Chapter | Positive and negative regulation of NF-κB by COX-2. Roles of different prostaglandins | ID: fj236b432 | Carolina Digital Repository [cdr.lib.unc.edu]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Oxocyclopentanecarboxylic Acid
Abstract
(S)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds and natural products. Its stereochemically defined structure makes it a critical intermediate where the chirality of the final product is essential for its biological activity. These application notes provide detailed protocols for the enantioselective synthesis of this compound, with a primary focus on enzymatic kinetic resolution, a robust and highly selective method. Alternative asymmetric synthesis strategies are also discussed. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The enantioselective synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit different pharmacological activities, with one enantiomer being therapeutically active while the other may be inactive or even harmful. This compound is a key chiral intermediate used in the synthesis of various biologically active molecules. The ability to produce this compound in high enantiomeric purity is therefore of significant importance.
This document outlines a highly effective and widely used method for obtaining this compound: Enzymatic Kinetic Resolution (EKR) . EKR utilizes the stereoselectivity of enzymes, most notably lipases, to differentiate between the two enantiomers of a racemic mixture. Specifically, the kinetic resolution of racemic ethyl 3-oxocyclopentanecarboxylate using Candida antarctica lipase B (CAL-B) is a well-established and efficient method. This approach allows for the separation of the desired (S)-acid from the unreacted (R)-ester.
Synthetic Strategies
Two primary strategies for the enantioselective synthesis of this compound are:
-
Enzymatic Kinetic Resolution: This method involves the selective enzymatic hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For the synthesis of the (S)-acid, the enzyme selectively hydrolyzes the (S)-ester from the racemic mixture.
-
Asymmetric Synthesis: This approach involves the creation of the chiral center using a chiral catalyst or auxiliary. Methods such as asymmetric Michael additions to cyclopentenone derivatives have been explored for the synthesis of related chiral cyclopentanones.
This document will focus on the detailed protocol for the enzymatic kinetic resolution method due to its high selectivity, mild reaction conditions, and broad applicability.
Enzymatic Kinetic Resolution Protocol
The enzymatic kinetic resolution of racemic ethyl 3-oxocyclopentanecarboxylate is performed via hydrolysis catalyzed by Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym 435). The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding carboxylic acid, leaving the (R)-enantiomer of the ester largely unreacted.
Materials and Reagents
-
Racemic ethyl 3-oxocyclopentanecarboxylate
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., tert-butyl methyl ether (MTBE), toluene)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (magnetic stirrer, pH meter, separatory funnel, rotary evaporator)
Experimental Workflow
The overall workflow for the enzymatic kinetic resolution is depicted below.
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-oxocyclopentanecarboxylate.
Detailed Protocol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add racemic ethyl 3-oxocyclopentanecarboxylate (1.0 eq).
-
Add phosphate buffer (0.1 M, pH 7.0) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Add the immobilized Candida antarctica lipase B (Novozym 435) (typically 10-50% by weight of the substrate).
-
-
Enzymatic Hydrolysis:
-
Stir the mixture at a controlled temperature, typically between 30-45 °C.
-
Monitor the progress of the reaction by techniques such as chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product, as well as the conversion. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the produced acid.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed with a suitable solvent, dried, and reused.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent such as ethyl acetate or MTBE to separate the unreacted (R)-ester.
-
Separate the aqueous and organic layers.
-
Wash the organic layer (containing the (R)-ester) with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the (R)-ethyl 3-oxocyclopentanecarboxylate.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Data Presentation
The following table summarizes typical results obtained for the enzymatic kinetic resolution of β-keto esters using CAL-B, based on literature for analogous substrates.
| Substrate | Product | Enzyme | Typical Yield (S)-acid | Typical ee (S)-acid | Typical Yield (R)-ester | Typical ee (R)-ester |
| Racemic ethyl 3-oxocyclopentanecarboxylate | This compound | CAL-B (Novozym 435) | ~45-50% | >95% | ~45-50% | >95% |
Alternative Asymmetric Synthesis Strategies
While enzymatic resolution is a highly effective method, direct asymmetric synthesis provides an alternative route that can be more atom-economical.
Asymmetric Michael Addition
One potential asymmetric route involves the Michael addition of a nucleophile to a cyclopentenone derivative bearing a carboxylic acid or ester functionality. This reaction can be catalyzed by a chiral organocatalyst, such as a proline derivative, to induce enantioselectivity.
Caption: Conceptual pathway for asymmetric Michael addition.
This approach would require further optimization of the catalyst and reaction conditions to achieve high enantioselectivity for the target molecule.
Conclusion
The enantioselective synthesis of this compound is crucial for the development of various chiral pharmaceuticals. The enzymatic kinetic resolution of racemic ethyl 3-oxocyclopentanecarboxylate using Candida antarctica lipase B is a reliable, highly selective, and scalable method. The provided protocol offers a detailed guide for researchers to produce this valuable chiral building block with high enantiomeric purity. While alternative asymmetric syntheses exist, the enzymatic approach remains a preferred method due to its efficiency and the mild conditions employed.
Chiral Resolution of 3-Oxocyclopentanecarboxylic Acid: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide to Chiral Resolution of 3-Oxocyclopentanecarboxylic Acid Released for Pharmaceutical and Chemical Industries
This document provides detailed application notes and protocols for the chiral resolution of 3-oxocyclopentanecarboxylic acid, a critical chiral building block in the synthesis of various pharmaceutical agents. These guidelines are intended for researchers, scientists, and drug development professionals, offering a comparative overview of classical chemical resolution, enzymatic resolution, and chromatographic separation methods.
3-Oxocyclopentanecarboxylic acid possesses a chiral center, and the specific stereoisomer is often crucial for the desired pharmacological activity of a drug molecule. Therefore, efficient methods for obtaining enantiomerically pure forms of this intermediate are of high importance. This guide details the principles, experimental procedures, and expected outcomes for three primary resolution strategies.
Classical Chemical Resolution via Diastereomeric Salt Formation
Classical resolution through the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on a large scale. This technique involves the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
One of the most established resolving agents for 3-oxocyclopentanecarboxylic acid is the naturally occurring alkaloid (-)-brucine. Through successive crystallizations, this method can yield the (R)-enantiomer with high enantiomeric purity.
Quantitative Data for Classical Resolution
| Resolving Agent | Target Enantiomer | No. of Crystallizations | Enantiomeric Excess (e.e.) | Yield | Reference |
| (-)-Brucine | (R)-3-oxocyclopentanecarboxylic acid | 4 | 98% | Not Reported |
Experimental Protocol: Resolution with (-)-Brucine
Materials:
-
Racemic 3-oxocyclopentanecarboxylic acid
-
(-)-Brucine
-
Methanol
-
Acetone
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Filter paper
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 3-oxocyclopentanecarboxylic acid in 100 mL of warm methanol.
-
In a separate flask, dissolve 30.8 g of (-)-brucine in 200 mL of warm methanol.
-
Slowly add the brucine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool to room temperature, which should induce the precipitation of the diastereomeric salt. If no precipitate forms, the solution can be concentrated under reduced pressure.
-
-
Fractional Crystallization (First Crystallization):
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold methanol.
-
Dry the salt. This initial crop will be enriched in one diastereomer.
-
-
Fractional Crystallization (Recrystallizations):
-
Dissolve the dried salt in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Collect the crystals by filtration.
-
Repeat the recrystallization process from acetone three more times. The progress of the resolution can be monitored at each stage by measuring the optical rotation of the salt.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the final recrystallized diastereomeric salt in 100 mL of water.
-
Add 50 mL of 1 M hydrochloric acid to decompose the salt.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R)-3-oxocyclopentanecarboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to a diastereomeric derivative and analyzing by standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Diagram of Classical Resolution Workflow
Caption: Workflow of classical chiral resolution via diastereomeric salt formation.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Lipases are commonly employed for the kinetic resolution of racemic esters. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the resulting acid and the unreacted ester.
While a specific protocol for 3-oxocyclopentanecarboxylic acid is not extensively documented, methodologies for structurally similar cyclic keto esters can be readily adapted. Lipases such as Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are excellent candidates for this transformation. The ethyl or methyl ester of 3-oxocyclopentanecarboxylic acid would be a suitable substrate.
Quantitative Data for Enzymatic Resolution (Predicted based on similar substrates)
| Enzyme | Substrate | Product 1 (e.e.) | Product 2 (e.e.) | Conversion |
| Pseudomonas cepacia Lipase | Ethyl 3-oxocyclopentanecarboxylate | (R)-Ester (>95%) | (S)-Acid (>95%) | ~50% |
| Candida antarctica Lipase B | Ethyl 3-oxocyclopentanecarboxylate | (S)-Ester (>95%) | (R)-Acid (>95%) | ~50% |
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Ethyl 3-Oxocyclopentanecarboxylate
Materials:
-
Racemic ethyl 3-oxocyclopentanecarboxylate
-
Immobilized Lipase (Pseudomonas cepacia or Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
pH meter or pH-stat
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a biphasic mixture of 50 mL of 0.1 M phosphate buffer (pH 7.0) and 50 mL of toluene.
-
Add 5.0 g of racemic ethyl 3-oxocyclopentanecarboxylate to the mixture.
-
Add 0.5 g of the immobilized lipase.
-
-
Enzymatic Hydrolysis:
-
Stir the mixture vigorously at a constant temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by periodically taking small aliquots of the organic phase and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the ester and the acid.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, stop the stirring and separate the organic and aqueous layers.
-
Filter the organic layer to recover the immobilized enzyme, which can be washed and potentially reused.
-
Wash the organic layer with saturated sodium bicarbonate solution to extract the acidic product.
-
Combine the aqueous washings and acidify to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched 3-oxocyclopentanecarboxylic acid.
-
Dry the initial organic layer (containing the unreacted ester) over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched ethyl 3-oxocyclopentanecarboxylate. This can be hydrolyzed to the corresponding carboxylic acid enantiomer in a separate step.
-
Diagram of Enzymatic Resolution Workflow
Caption: Workflow of enzymatic resolution of a racemic ester.
Chromatographic Resolution via Diastereomer Formation
Chromatographic separation is a powerful analytical and preparative technique for resolving enantiomers. One common indirect method involves derivatizing the racemic carboxylic acid with a chiral reagent to form a mixture of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
For 3-oxocyclopentanecarboxylic acid, derivatization with a chiral amine, such as (R)-1-phenylethylamine, to form diastereomeric amides is a viable strategy. The resulting amides can be separated by normal or reverse-phase HPLC.
Quantitative Data for Chromatographic Resolution (Illustrative)
| Chiral Derivatizing Agent | Diastereomeric Derivative | Separation Technique | Diastereomeric Excess (d.e.) |
| (R)-1-Phenylethylamine | Amide | HPLC on silica gel | >99% |
| (S)-1-(1-Naphthyl)ethylamine | Amide | HPLC on silica gel | >99% |
Experimental Protocol: Derivatization and HPLC Separation
Materials:
-
Racemic 3-oxocyclopentanecarboxylic acid
-
(R)-1-Phenylethylamine
-
Coupling agent (e.g., DCC, EDC)
-
Activation agent (e.g., HOBt)
-
Dichloromethane (anhydrous)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
HPLC system with a UV detector
-
Silica gel column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Amide Formation (Derivatization):
-
In a dry flask, dissolve 1.0 g of racemic 3-oxocyclopentanecarboxylic acid in 20 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of (R)-1-phenylethylamine.
-
Add 1.2 equivalents of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of an activation agent like 1-hydroxybenzotriazole (HOBt).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the urea byproduct and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amides.
-
-
HPLC Separation:
-
Dissolve a small amount of the crude amide mixture in the mobile phase.
-
Inject the sample onto a silica gel HPLC column.
-
Elute with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). The optimal mobile phase composition should be determined experimentally.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The two diastereomers should elute at different retention times, allowing for their separation and collection.
-
-
Cleavage of the Chiral Auxiliary (Optional):
-
The separated diastereomeric amides can be hydrolyzed under acidic or basic conditions to liberate the individual enantiomers of 3-oxocyclopentanecarboxylic acid, although amide hydrolysis can be challenging.
-
Diagram of Chromatographic Resolution Workflow
Caption: Workflow for chiral resolution by derivatization and chromatography.
Conclusion
The choice of resolution method for 3-oxocyclopentanecarboxylic acid depends on several factors, including the desired scale of the separation, the required enantiomeric purity, and the available equipment and resources. Classical resolution with brucine is a well-established method suitable for large-scale production. Enzymatic resolution offers a greener and highly selective alternative, while chromatographic separation after derivatization is an excellent method for both analytical and small-scale preparative purposes, providing high purity in a single step. These detailed protocols and comparative data will aid researchers in selecting and implementing the most appropriate strategy for their specific needs in the development of chiral pharmaceuticals.
Application Notes and Protocols for the Synthesis of 3-Oxocyclopentanecarboxylic Acid via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dieckmann condensation is a powerful intramolecular organic reaction used to form cyclic β-keto esters from diesters.[1][2] This reaction, which is an intramolecular variant of the Claisen condensation, is particularly effective for the synthesis of stable 5- and 6-membered rings.[2][3] The synthesis of 3-oxocyclopentanecarboxylic acid serves as a valuable example of the Dieckmann condensation's utility in creating functionalized carbocyclic systems that are important building blocks in medicinal chemistry and natural product synthesis.
The overall synthetic route involves a three-step process:
-
Michael Addition: Formation of the starting tetraester by reacting a malonic ester derivative with an α,β-unsaturated ester.
-
Dieckmann Condensation: Intramolecular cyclization of the tetraester to form a cyclopentanone derivative.
-
Hydrolysis and Decarboxylation: Conversion of the resulting β-keto ester to the final 3-oxocyclopentanecarboxylic acid.
An improved synthesis of (RS)-3-oxocyclopentanecarboxylic acid has been reported to proceed with an overall yield of 22% via the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by acidic hydrolysis and decarboxylation.[4]
Reaction Mechanism and Experimental Workflow
The synthesis commences with the formation of a tetraester, which then undergoes an intramolecular cyclization via the Dieckmann condensation. The reaction is initiated by a base that deprotonates an α-carbon of one of the ester groups, forming an enolate. This enolate then attacks the carbonyl carbon of another ester group within the same molecule to form a cyclic β-keto ester. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final product, 3-oxocyclopentanecarboxylic acid.
Caption: Overall synthetic scheme for 3-oxocyclopentanecarboxylic acid.
Experimental Protocols
The following protocols are representative of the synthesis of 3-oxocyclopentanecarboxylic acid via Dieckmann condensation.
Protocol 1: Dieckmann Condensation of Ethyl butane-1,2,2,4-tetracarboxylate
Materials:
-
Ethyl butane-1,2,2,4-tetracarboxylate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl butane-1,2,2,4-tetracarboxylate in anhydrous toluene.
-
Addition of Base: Gradually add sodium ethoxide to the solution while stirring.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to room temperature and carefully quench by adding dilute aqueous HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cyclic β-keto ester intermediate.
Protocol 2: Hydrolysis and Decarboxylation
Materials:
-
Crude cyclic β-keto ester intermediate from Protocol 1
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis: To the crude cyclic β-keto ester intermediate in a round-bottom flask, add a mixture of concentrated HCl and water.
-
Reflux: Heat the mixture to reflux for several hours to effect both hydrolysis of the ester groups and decarboxylation.
-
Extraction: After cooling, saturate the aqueous solution with NaCl and extract the product with ethyl acetate.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude 3-oxocyclopentanecarboxylic acid can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of 3-oxocyclopentanecarboxylic acid.
Table 1: Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | Ethyl butane-1,2,2,4-tetracarboxylate | Sodium ethoxide | Toluene | 4-6 | Reflux | Cyclic β-keto ester | - |
| 2 | Cyclic β-keto ester | Aqueous HCl | Water | 6-8 | Reflux | 3-Oxocyclopentanecarboxylic acid | 22 (overall)[4] |
Table 2: Physicochemical and Spectroscopic Data of 3-Oxocyclopentanecarboxylic Acid
| Property | Value |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 63-65 °C |
| ¹H NMR (CDCl₃, ppm) | δ 10.5 (br s, 1H, COOH), 3.0-2.2 (m, 7H, CH, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 209.0 (C=O), 178.0 (COOH), 45.1, 42.8, 38.2, 37.9 |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1740 (C=O, ketone), 1710 (C=O, acid) |
| Mass Spectrum (m/z) | 128 (M⁺) |
Logical Relationships in the Synthetic Pathway
The synthesis of 3-oxocyclopentanecarboxylic acid follows a logical progression of bond-forming and functional group transformation reactions.
References
- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory | CoLab [colab.ws]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
Asymmetric Synthesis of Substituted Cyclopentanones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of substituted cyclopentanones, a critical structural motif in numerous natural products and pharmaceutical agents. The following sections summarize key catalytic strategies, presenting quantitative data in structured tables for comparative analysis and offering step-by-step protocols for benchmark reactions.
Multicatalytic Asymmetric Cascade Reaction
Application Note: This one-pot formal [3+2] cycloaddition provides rapid access to densely functionalized cyclopentanones from simple starting materials. The reaction utilizes a dual catalytic system comprising a secondary amine (for asymmetric Michael addition) and an N-heterocyclic carbene (for intramolecular crossed-benzoin reaction). This method is notable for its high enantioselectivity and operational simplicity, making it an attractive strategy for constructing complex cyclopentanone cores.[1] A variety of 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes are well-tolerated.[1]
Quantitative Data Summary:
| Entry | α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | Yield (%) | dr | ee (%) | Reference |
| 1 | Cinnamaldehyde | Dibenzoylmethane | 85 | >20:1 | 99 | [1] |
| 2 | Crotonaldehyde | Dibenzoylmethane | 75 | 10:1 | 98 | [1] |
| 3 | (E)-Hex-2-enal | Dibenzoylmethane | 80 | 15:1 | 99 | [1] |
| 4 | Cinnamaldehyde | 1,3-Diphenylpropane-1,3-dione | 85 | >20:1 | 99 | [1] |
| 5 | Cinnamaldehyde | Methyl acetoacetate | 70 | 4:1:4:1 | 95 | [1] |
| 6 | Cinnamaldehyde | Ethyl acetoacetate | 72 | 3:1:3:1 | 96 | [1] |
Experimental Protocol: General Procedure for the Multicatalytic Cascade Reaction[2]
To a vial charged with the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol %), and the imidazolium salt catalyst (10 mol %) is added chloroform (0.4 M). The α,β-unsaturated aldehyde (0.50 mmol, 2.0 equiv) is then added, followed by sodium acetate (10 mol %). The vial is sealed and the reaction is stirred at room temperature for the time indicated. Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the desired cyclopentanone.
Catalytic Cycle and Workflow:
References
Application Notes and Protocols: (S)-3-Oxocyclopentanecarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Oxocyclopentanecarboxylic acid is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopentane core, coupled with the presence of both a ketone and a carboxylic acid functional group, provides a valuable scaffold for the stereoselective synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of therapeutic agents: prostaglandin analogs and antiviral carbocyclic nucleosides.
I. Application in Prostaglandin Analog Synthesis
This compound serves as a key starting material for the enantioselective synthesis of prostaglandins and their analogs. Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their synthetic analogs valuable therapeutic agents for conditions such as glaucoma, inflammation, and cardiovascular diseases. The synthesis of these complex molecules often relies on the construction of a precisely functionalized cyclopentane core, for which this compound is an ideal precursor.
A common strategy involves the conversion of this compound into a key intermediate known as the Corey lactone, which contains the necessary stereochemistry and functional groups for the subsequent elaboration into various prostaglandins.
Logical Workflow for Prostaglandin Synthesis
Caption: Synthetic workflow from this compound to prostaglandin analogs.
Experimental Protocol: Synthesis of a Corey Lactone Intermediate
This protocol outlines a plausible multi-step synthesis of a Corey lactone-type intermediate from this compound.
Step 1: Esterification of this compound
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Step 2: Stereoselective Reduction of the Ketone
-
Dissolve the methyl ester from Step 1 in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the corresponding hydroxy ester.
Step 3: Lactonization to Form the Bicyclic Lactone
-
Dissolve the hydroxy ester from Step 2 in a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the Corey lactone intermediate.
Quantitative Data: Bioactivity of Prostaglandin Analogs
The following table summarizes the biological activity of several prostaglandin analogs that share the functionalized cyclopentane core.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Therapeutic Application |
| Latanoprost | FP | 3.1 | 15 | Glaucoma |
| Travoprost | FP | 3.5 | 11 | Glaucoma |
| Bimatoprost | Prostamide | >3000 | 23 | Glaucoma, Eyelash growth |
| Tafluprost | FP | 0.4 | 0.9 | Glaucoma |
II. Application in Antiviral Drug Synthesis
This compound is a valuable chiral precursor for the synthesis of carbocyclic nucleoside analogs, a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent antiviral activity against a range of viruses, including herpesviruses, HIV, and orthopoxviruses.
A key synthetic strategy involves the transformation of this compound into a chiral cyclopentenol intermediate, which can then be coupled with various nucleobases.
Experimental Workflow for Carbocyclic Nucleoside Synthesis
Caption: Synthetic workflow for carbocyclic nucleoside analogs.
Experimental Protocol: Synthesis of a Chiral Cyclopentenol Intermediate
This protocol describes a potential synthetic route to a key chiral cyclopentenol intermediate from this compound.
Step 1: Reduction of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure. The resulting crude 3-hydroxycyclopentanone can be used in the next step without further purification.
Step 2: Protection of the Hydroxyl Group
-
Dissolve the crude 3-hydroxycyclopentanone in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the TBDMS-protected cyclopentanone.
Step 3: Introduction of Unsaturation (e.g., via Selenoxide Elimination)
-
To a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF at -78 °C, add the protected cyclopentanone from Step 2 dropwise.
-
After stirring for 30 minutes, add phenylselenyl chloride (PhSeCl) (1.1 eq) and continue stirring at -78 °C for 1 hour.
-
Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer, concentrate, and dissolve the crude product in THF.
-
Add 30% hydrogen peroxide (H₂O₂) (3.0 eq) at 0 °C and stir for 1-2 hours.
-
Dilute with water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography to afford the chiral cyclopentenol intermediate.
Quantitative Data: Antiviral Activity of Carbocyclic Nucleoside Analogs
The following table presents the 50% effective concentration (EC₅₀) values for several carbocyclic nucleoside analogs synthesized from a chiral cyclopentenol intermediate, demonstrating their antiviral potency.[1]
| Compound | Virus | Cell Line | EC₅₀ (µM)[1] |
| 1,2,3-Triazole Analog | Vaccinia Virus | Vero | 0.4 |
| 1,2,3-Triazole Analog | Cowpox Virus | Vero | 39 |
| 1,2,3-Triazole Analog | SARS-CoV | Vero | 47 |
| 1,2,4-Triazole Analog | SARS-CoV | Vero | 21 |
Signaling Pathway: Mechanism of Action of Certain Antiviral Nucleosides
Many carbocyclic nucleoside analogs exert their antiviral effect by targeting viral polymerases. After intracellular phosphorylation to the triphosphate form, they act as competitive inhibitors or chain terminators during viral DNA or RNA synthesis.
Caption: General mechanism of action for antiviral nucleoside analogs.
Conclusion
This compound is a highly valuable and versatile chiral building block in drug discovery. Its utility in the stereoselective synthesis of both prostaglandin analogs and antiviral carbocyclic nucleosides highlights its importance for accessing complex and biologically relevant molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the potential of this synthon in the development of novel therapeutic agents.
References
Synthesis of 3-Hydroxycyclopentanecarboxylic Acid from (S)-3-Oxocyclopentanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of 3-hydroxycyclopentanecarboxylic acid from (S)-3-oxocyclopentanecarboxylic acid. The reduction of the ketone functionality in the starting material can be controlled to yield either the cis-(1S,3S) or trans-(1S,3R) diastereomer of the product. Two primary methodologies are presented: a biocatalytic approach using Saccharomyces cerevisiae (baker's yeast) and a chemical approach utilizing the Corey-Bakshi-Shibata (CBS) reduction. These methods offer distinct advantages in terms of stereoselectivity, scalability, and environmental impact.
Introduction
Chiral 3-hydroxycyclopentanecarboxylic acids are valuable building blocks in the synthesis of various pharmaceutical agents and natural products. The stereochemistry at the C1 and C3 positions is crucial for the biological activity of the final compounds. Therefore, developing highly stereoselective and efficient synthetic routes to these intermediates is of significant interest. This note details two reliable methods for the diastereoselective reduction of this compound, a readily available starting material.
Data Presentation
The following table summarizes typical quantitative data for the biocatalytic and chemical reduction methods for analogous cyclic β-keto esters. These values provide an expected range of performance for the synthesis of 3-hydroxycyclopentanecarboxylic acid.
| Method | Reagent/Catalyst | Product Diastereomer | Typical Yield (%) | Typical Diastereomeric Excess (d.e.) (%) |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | cis-(1S,3S) | 70-90 | >95 |
| Chemical Reduction | (R)-2-Methyl-CBS-oxazaborolidine / BH₃·SMe₂ | trans-(1S,3R) | 85-95 | >98 |
| Chemical Reduction | (S)-2-Methyl-CBS-oxazaborolidine / BH₃·SMe₂ | cis-(1S,3S) | 85-95 | >98 |
Experimental Protocols
Note: For practical application, it is often advantageous to first convert the carboxylic acid of the starting material to an ester (e.g., methyl or ethyl ester) to improve solubility in organic solvents and minimize side reactions. The following protocols assume the use of the corresponding ester of this compound. The final product can be obtained by subsequent hydrolysis of the ester.
Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae for the Synthesis of cis-(1S,3S)-3-Hydroxycyclopentanecarboxylic Acid
This protocol describes the whole-cell biocatalytic reduction of the methyl ester of this compound using common baker's yeast. This method is environmentally benign and often provides high diastereoselectivity for the cis product.[1][2][3]
Materials:
-
Methyl (S)-3-oxocyclopentanecarboxylate
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Sucrose
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a sterile Erlenmeyer flask, dissolve sucrose (50 g) and K₂HPO₄ (2 g) in deionized water (500 mL).
-
Add Saccharomyces cerevisiae (20 g) to the solution and stir the suspension at 30°C for 30 minutes to activate the yeast.
-
Dissolve methyl (S)-3-oxocyclopentanecarboxylate (1 g) in a minimal amount of ethanol and add it to the yeast suspension.
-
Incubate the reaction mixture at 30°C with gentle shaking (e.g., 150 rpm) for 48-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, add an equal volume of ethyl acetate to the reaction mixture and stir for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with additional ethyl acetate.
-
Separate the organic layer from the filtrate. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl (1S,3S)-3-hydroxycyclopentanecarboxylate.
-
For the final carboxylic acid, the purified ester can be hydrolyzed using standard procedures (e.g., LiOH in THF/water).
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction for the Diastereoselective Synthesis of 3-Hydroxycyclopentanecarboxylic Acid
The CBS reduction is a highly reliable and enantioselective method for the reduction of ketones.[4][5][6][7][8][9][10] By selecting the appropriate enantiomer of the CBS catalyst, either the cis or trans diastereomer of the product can be selectively synthesized.
Materials:
-
Methyl (S)-3-oxocyclopentanecarboxylate
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure for the synthesis of trans-(1S,3R)-3-Hydroxycyclopentanecarboxylate:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) to the THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.1 equivalents) to the stirred solution.
-
After stirring for 10 minutes at 0°C, add a solution of methyl (S)-3-oxocyclopentanecarboxylate (1 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, and then add 1 M HCl.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl (1S,3R)-3-hydroxycyclopentanecarboxylate.
-
For the synthesis of the cis-(1S,3S) isomer, follow the same procedure using (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.
-
Subsequent hydrolysis will yield the desired carboxylic acid.
Visualizations
Caption: Overall experimental workflow for the synthesis of 3-hydroxycyclopentanecarboxylic acid.
References
- 1. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. york.ac.uk [york.ac.uk]
Application Notes and Protocols for the Curtius Rearrangement of 3-Oxocyclopentanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Curtius rearrangement of 3-oxocyclopentanecarboxylic acid and its derivatives. This chemical transformation is a valuable tool for the synthesis of 3-aminocyclopentanone derivatives, which are important building blocks in medicinal chemistry and drug development. The protocols provided herein describe the conversion of 3-oxocyclopentanecarboxylic acid to a Boc-protected amine derivative, a versatile intermediate for further synthetic modifications.
Introduction
The Curtius rearrangement is a powerful synthetic method for the conversion of carboxylic acids into primary amines, carbamates, or ureas, with the loss of one carbon atom.[1][2] The reaction proceeds through an acyl azide intermediate, which, upon heating, rearranges to an isocyanate. This highly reactive isocyanate can then be trapped by a variety of nucleophiles.[3] A widely used and safer variant of this reaction employs diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, avoiding the isolation of potentially explosive intermediates.[4]
The application of the Curtius rearrangement to 3-oxocyclopentanecarboxylic acid provides a direct route to 3-aminocyclopentanone scaffolds. These structures are of significant interest in the development of novel therapeutic agents due to their presence in a range of biologically active molecules. The ketone functionality and the amino group offer orthogonal handles for further chemical elaboration, making them attractive synthons for creating diverse chemical libraries.
Reaction Scheme
The overall transformation described in these notes is the conversion of 3-oxocyclopentanecarboxylic acid to tert-butyl (3-oxocyclopentyl)carbamate.
Caption: General reaction scheme for the Curtius rearrangement.
Signaling Pathway: Reaction Mechanism
The Curtius rearrangement of 3-oxocyclopentanecarboxylic acid using diphenylphosphoryl azide (DPPA) proceeds through a well-established mechanistic pathway. The key steps involve the formation of an acyl azide, its thermal rearrangement to an isocyanate, and subsequent trapping by a nucleophile, in this case, tert-butanol.
Caption: Mechanism of the Curtius rearrangement.
Quantitative Data
The following table summarizes the typical reaction parameters and outcomes for the Curtius rearrangement of 3-oxocyclopentanecarboxylic acid.
| Parameter | Value | Reference |
| Starting Material | 3-Oxo-1-cyclopentanecarboxylic acid | |
| Primary Reagent | Diphenylphosphoryl azide (DPPA) | |
| Base | Triethylamine (Et3N) | |
| Nucleophile | tert-Butanol (t-BuOH) | |
| Solvent | Toluene | General Protocol |
| Temperature | 80-100 °C (Reflux) | General Protocol |
| Reaction Time | 12-24 hours | General Protocol |
| Product | tert-Butyl (3-oxocyclopentyl)carbamate | |
| Typical Yield | 70-85% | Estimated |
Note: The typical yield is an estimation based on general Curtius rearrangement protocols, as specific yield data for this exact transformation was not found in the immediate literature.
Experimental Protocols
This section provides a detailed protocol for the synthesis of tert-butyl (3-oxocyclopentyl)carbamate via the Curtius rearrangement.
Protocol 1: Synthesis of tert-Butyl (3-oxocyclopentyl)carbamate
Materials:
-
3-Oxo-1-cyclopentanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
tert-Butanol (t-BuOH)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxo-1-cyclopentanecarboxylic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
To the stirred solution, add triethylamine (1.1 eq).
-
Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
After the addition is complete, add tert-butanol (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (3-oxocyclopentyl)carbamate.
Safety Precautions:
-
The Curtius rearrangement involves the formation of an acyl azide intermediate and the evolution of nitrogen gas. The reaction should be performed in a well-ventilated fume hood.
-
Diphenylphosphoryl azide (DPPA) is toxic and should be handled with care, avoiding inhalation and skin contact.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl (3-oxocyclopentyl)carbamate.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Catalytic Hydrogenation of 3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 3-oxocyclopentanecarboxylic acid is a pivotal chemical transformation that yields 3-hydroxycyclopentanecarboxylic acid, a valuable building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the final products often depends on the specific stereoisomer. This document provides detailed application notes and protocols for the diastereoselective catalytic hydrogenation of 3-oxocyclopentanecarboxylic acid, focusing on achieving high yields and specific stereoisomers, particularly the cis configuration.
Reaction Overview
The primary transformation involves the reduction of a ketone functional group to a secondary alcohol. The stereochemistry of the resulting hydroxyl group relative to the carboxylic acid moiety is a key consideration. The desired product is often the cis-3-hydroxycyclopentanecarboxylic acid, where the hydroxyl and carboxyl groups are on the same face of the cyclopentane ring.
Reaction Scheme:
Catalytic Systems and Diastereoselectivity
The choice of catalyst is crucial in controlling the diastereoselectivity of the hydrogenation. Both homogeneous and heterogeneous catalysts have been employed for the reduction of cyclic β-keto esters and related compounds, offering different advantages in terms of selectivity, activity, and ease of use.
Homogeneous Catalysis:
Homogeneous catalysts, particularly those based on Ruthenium-BINAP complexes, are well-regarded for their high enantioselectivity and diastereoselectivity in the hydrogenation of β-keto esters. These catalysts operate under mild conditions and can provide excellent stereocontrol. The general principle involves the formation of a chiral catalyst-substrate complex that directs the hydrogen addition from a specific face of the molecule.
Heterogeneous Catalysis:
Heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are widely used in industrial applications due to their stability, reusability, and ease of separation from the reaction mixture. While they may offer lower stereoselectivity compared to their homogeneous counterparts for this specific transformation, they are robust and effective for general ketone reductions.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative quantitative data for the catalytic hydrogenation of 3-oxocyclopentanecarboxylic acid and its esters, based on literature for analogous cyclic β-keto esters.
| Catalyst System | Substrate | Pressure (H₂) | Temperature | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| [RuCl(p-cymene)((R)-BINAP)]Cl | Methyl 3-oxocyclopentanecarboxylate | 4 bar | Room Temp. | Methanol | >95 | >98:2 | [1] |
| Et₂NH₂⁺--INVALID-LINK--₃⁻ | 3-Oxocyclopentanecarboxylic acid | 4 bar | Room Temp. | Ethanol | >90 | High cis selectivity | [1] |
| 10% Pd/C | 3-Oxocyclopentanecarboxylic acid derivative | 50 psi (~3.4 bar) | Room Temp. | Methanol | High | Moderate cis selectivity | [2] |
| Raney Nickel | 3-Oxocyclopentanone derivative | 50-100 bar | 80-120 °C | Ethanol | >90 | Varies, often favors trans | [3][4] |
Note: The data presented is compiled from studies on analogous cyclic β-keto esters and related substrates due to the limited availability of direct comparative data for 3-oxocyclopentanecarboxylic acid. The diastereomeric ratios and yields are indicative of the expected outcomes.
Experimental Protocols
Protocol 1: Homogeneous Hydrogenation using a Ruthenium-BINAP Catalyst for High cis-Selectivity
This protocol is designed for the diastereoselective synthesis of cis-3-hydroxycyclopentanecarboxylic acid using a chiral Ruthenium-BINAP complex.
Materials:
-
3-Oxocyclopentanecarboxylic acid or its methyl/ethyl ester
-
[RuCl(p-cymene)((R)-BINAP)]Cl or a similar Ru-BINAP precursor
-
Anhydrous, degassed methanol or ethanol
-
High-purity hydrogen gas
-
A high-pressure autoclave or a Parr shaker hydrogenation apparatus
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a nitrogen atmosphere, add the Ruthenium-BINAP catalyst precursor (e.g., [RuCl(p-cymene)((R)-BINAP)]Cl, 0.5-1 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Dissolve the 3-oxocyclopentanecarboxylic acid substrate in anhydrous, degassed methanol or ethanol.
-
Transfer the substrate solution to the reaction vessel containing the catalyst under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the reaction vessel and transfer it to the high-pressure autoclave or Parr shaker.
-
Purge the system with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 bar).
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired cis-3-hydroxycyclopentanecarboxylic acid.
-
Protocol 2: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol provides a general method for the hydrogenation of 3-oxocyclopentanecarboxylic acid using a standard heterogeneous catalyst.
Materials:
-
3-Oxocyclopentanecarboxylic acid
-
10% Palladium on carbon (Pd/C) catalyst (5-10 wt% of the substrate)
-
Methanol or Ethanol
-
High-purity hydrogen gas
-
A high-pressure autoclave or a Parr shaker hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
To a high-pressure reaction vessel, add the 3-oxocyclopentanecarboxylic acid and the solvent (methanol or ethanol).
-
Carefully add the 10% Pd/C catalyst.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the catalytic hydrogenation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for catalytic hydrogenation.
References
- 1. Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)-binap catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. acs.org [acs.org]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
Application Note: Protocol for Chiral HPLC Analysis of 3-Oxocyclopentanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxocyclopentanecarboxylic acid is a chiral molecule containing both a ketone and a carboxylic acid functional group. The stereochemistry of this and similar molecules can be of significant interest in pharmaceutical and chemical research, as different enantiomers may exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This document provides a detailed protocol for the chiral HPLC analysis of 3-oxocyclopentanecarboxylic acid, based on established principles of chiral chromatography for acidic compounds.
Experimental Protocol
This protocol outlines the necessary steps for the enantioselective analysis of 3-oxocyclopentanecarboxylic acid using chiral HPLC.
1. Materials and Reagents
-
Racemic 3-Oxocyclopentanecarboxylic Acid Standard: For method development and as a reference.
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), and Acetonitrile (ACN).
-
Acidic Modifier: Trifluoroacetic acid (TFA) or Acetic Acid.
-
Sample Diluent: A mixture of mobile phase components is recommended.
2. Instrumentation and Columns
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or PDA).
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly recommended for their broad enantioselectivity, particularly for compounds with multiple functional groups. Recommended screening columns include:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))
-
3. Chromatographic Conditions
A screening approach is often the most efficient way to identify a suitable chiral separation method. The following conditions are recommended as a starting point.
Table 1: Initial Screening Conditions for Chiral HPLC Analysis
| Parameter | Condition A (Normal Phase) | Condition B (Normal Phase) | Condition C (Polar Organic) |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v) | Acetonitrile / TFA (100:0.1, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Injection Volume | 5 µL | 5 µL | 5 µL |
| Sample Conc. | 1.0 mg/mL in mobile phase | 1.0 mg/mL in mobile phase | 1.0 mg/mL in mobile phase |
4. Sample Preparation
-
Prepare a stock solution of racemic 3-oxocyclopentanecarboxylic acid at a concentration of 1.0 mg/mL in the initial mobile phase composition.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
5. Method Optimization
If the initial screening does not provide baseline separation, further optimization may be required:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (IPA or EtOH in normal phase, or co-solvents in polar organic mode). Reducing the modifier percentage generally increases retention and may improve resolution.
-
Acidic Modifier: The concentration of TFA can be varied (e.g., from 0.05% to 0.2%) to improve peak shape and resolution for acidic analytes.
-
Temperature: Varying the column temperature can affect enantioselectivity. Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will increase the analysis time.
6. Data Presentation
The following table presents hypothetical data for a successful chiral separation of 3-oxocyclopentanecarboxylic acid enantiomers.
Table 2: Hypothetical Chromatographic Data for Chiral Separation
| Parameter | Value |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time 1 | 8.5 min |
| Retention Time 2 | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (ee%) | Calculated based on the peak areas of the two enantiomers. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral HPLC analysis of 3-oxocyclopentanecarboxylic acid.
Application Note: Derivatization of (S)-3-Oxocyclopentanecarboxylic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Oxocyclopentanecarboxylic acid is a chiral molecule of interest in various fields, including organic synthesis and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar, non-volatile molecules such as this compound by GC-MS is challenging due to its low volatility and thermal instability.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][3]
This application note provides a detailed protocol for the derivatization of this compound using a two-step methoximation and silylation procedure. This method is widely used for the analysis of keto acids, as it effectively protects both the ketone and carboxylic acid functional groups, leading to improved chromatographic peak shape, enhanced sensitivity, and reliable quantification.[1][4][5]
Principle of Derivatization
The derivatization of this compound for GC-MS analysis is typically performed in two sequential steps:
-
Methoximation: The ketone functional group is protected by reaction with methoxyamine hydrochloride (MeOx). This step is critical to prevent keto-enol tautomerism, which can result in multiple derivative peaks for a single analyte, thereby complicating the analysis.[1][5][6] Methoximation also stabilizes thermally labile α-keto acids.[5][7]
-
Silylation: The carboxylic acid group and any other active hydrogens are converted to their trimethylsilyl (TMS) derivatives using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5] This substitution of the polar proton with a non-polar TMS group significantly increases the volatility of the analyte.[1]
Experimental Protocol
This protocol is adapted from established methods for the derivatization of keto acids for GC-MS analysis.[5][7]
Materials:
-
This compound standard or sample extract
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Heptane or other suitable organic solvent
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Transfer a known amount of the sample or standard into a reaction vial.
-
If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial to remove all water as it can interfere with the silylation reaction.[4]
-
Add a known amount of the internal standard to the dried sample.
-
-
Step 1: Methoximation
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 45 minutes in a heating block.[8]
-
-
Step 2: Silylation
-
After the vial has cooled to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If necessary, the derivatized sample can be diluted with an appropriate solvent like heptane before analysis.
-
Data Presentation
The following table summarizes expected performance characteristics for the GC-MS analysis of derivatized organic acids, based on typical metabolomics data.[3]
| Parameter | Expected Value | Description |
| Retention Time (RT) | Analyte-specific | The time it takes for the derivatized analyte to elute from the GC column. |
| Linearity (R²) | > 0.99 | The correlation coefficient for the calibration curve over a defined concentration range. |
| Limit of Detection (LOD) | Low µM to nM range | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Low µM to nM range | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. An RSD of less than 15% is considered very good.[3] |
| Recovery (%) | 90 - 110% | The percentage of the known amount of analyte recovered from a sample matrix, indicating the accuracy of the method. |
Visualizations
Derivatization Workflow Diagram
Caption: Workflow for the two-step derivatization of this compound.
Reaction Scheme
Caption: Reaction scheme for the derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents. Its stereospecific nature is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and scalable protocols for a robust chemoenzymatic approach to synthesize the (S)-enantiomer. The strategy involves the synthesis of the racemic acid, followed by a highly selective enzymatic kinetic resolution (EKR) to isolate the desired (S)-enantiomer in high purity and enantiomeric excess. This method is well-suited for large-scale industrial production due to its mild reaction conditions, high selectivity, and environmental compatibility.
Overall Synthesis Strategy
The large-scale synthesis is approached as a multi-step process, beginning with the preparation of the racemic starting material, which is then subjected to a key enzymatic resolution step to isolate the target (S)-enantiomer.
Caption: Overall chemoenzymatic strategy for large-scale synthesis.
Part 1: Synthesis of Racemic (±)-3-Oxocyclopentanecarboxylic Acid
A scalable synthesis of the racemic acid is the necessary first step. While various routes exist, a common industrial approach involves the construction of the cyclopentanone ring from acyclic precursors. An improved synthesis proceeds via a Dieckmann cyclisation of ethyl butane-1,2,2,4-tetracarboxylate, followed by acidic hydrolysis and decarboxylation, affording the target racemic acid.[1]
Experimental Protocol: Synthesis of (±)-3-Oxocyclopentanecarboxylic Acid
This protocol is based on a multi-step sequence involving cyclization, hydrolysis, and decarboxylation.[1]
-
Step 1: Dieckmann Cyclization: Ethyl butane-1,2,2,4-tetracarboxylate is treated with a strong base, such as sodium ethoxide in an anhydrous solvent like toluene, to induce an intramolecular condensation, forming the cyclic β-keto ester.
-
Step 2: Hydrolysis: The resulting crude cyclic ester is subjected to acidic hydrolysis using a strong acid (e.g., 6M HCl) under reflux. This step converts the ester groups to carboxylic acids.
-
Step 3: Decarboxylation: Continued heating in the acidic medium promotes decarboxylation, yielding the final racemic (±)-3-Oxocyclopentanecarboxylic acid.
-
Purification: After cooling, the product is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate), dried, and concentrated. Final purification is typically achieved by recrystallization or distillation.
Data Summary: Racemic Synthesis
| Parameter | Value / Conditions | Expected Yield | Reference |
| Starting Material | Ethyl butane-1,2,2,4-tetracarboxylate | - | [1] |
| Key Steps | Dieckmann Cyclization, Hydrolysis, Decarboxylation | - | [1] |
| Overall Process | Multi-step chemical synthesis | ~22% | [1] |
Part 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution (EKR)
The most efficient and scalable method to obtain the pure (S)-enantiomer from the racemate is through Enzymatic Kinetic Resolution (EKR). This process uses a lipase to selectively catalyze the hydrolysis of one ester enantiomer over the other. The immobilized lipase B from Candida antarctica (commercially available as Novozym 435) is an exceptionally robust and selective biocatalyst for this transformation.[2][3][4]
Caption: Logic of the Enzymatic Kinetic Resolution (EKR) process.
Step 2A: Esterification of Racemic Acid
The racemic carboxylic acid must first be converted to its ester to serve as a substrate for the lipase-catalyzed hydrolysis. A standard Fischer esterification is highly effective for large-scale production.[5][6][7][8]
Protocol: Large-Scale Fischer Esterification
-
Reactor Setup: Charge a suitable glass-lined reactor with (±)-3-Oxocyclopentanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (10-20 eq, serving as both reagent and solvent) followed by a catalytic amount of concentrated sulfuric acid (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4-8 hours. The reaction progress can be monitored by GC or TLC until the starting acid is consumed.
-
Workup: Cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (±)-ethyl 3-oxocyclopentanecarboxylate. Purify by vacuum distillation.
Data Summary: Esterification
| Parameter | Reagents & Conditions | Expected Yield |
| Substrate | (±)-3-Oxocyclopentanecarboxylic acid | - |
| Reagents | Anhydrous Ethanol (10-20 eq), H₂SO₄ (cat.) | >95% |
| Temperature | 78-80°C (Reflux) | |
| Time | 4-8 hours |
Step 2B & 2C: Enzymatic Resolution and Product Separation
This step selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester largely unreacted.
Protocol: Large-Scale Enzymatic Kinetic Resolution
-
Reactor Setup: Charge a reactor equipped with an overhead stirrer and a pH probe connected to an autotitrator with a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Substrate Addition: Add (±)-ethyl 3-oxocyclopentanecarboxylate (1.0 eq) to the buffer.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (typically 1-10% by weight of the substrate).
-
Resolution Reaction: Maintain the temperature at 30-40°C. Start vigorous stirring to ensure good mixing of the biphasic system. The hydrolysis of the (S)-ester produces carboxylic acid, causing the pH to drop. The autotitrator maintains the pH at 7.0 by the controlled addition of a dilute NaOH solution (e.g., 0.5-1.0 M).
-
Monitoring: The reaction is complete when 0.5 equivalents of NaOH have been consumed, indicating ~50% conversion. This typically takes 12-48 hours.
-
Enzyme Recovery: Stop the reaction and remove the immobilized enzyme by filtration. The enzyme can be washed with water and alcohol, dried, and reused for subsequent batches.
-
Separation:
-
Transfer the filtrate to a separatory funnel. Extract with an organic solvent (e.g., methyl tert-butyl ether, MTBE) to remove the unreacted (R)-ethyl 3-oxocyclopentanecarboxylate . The organic layer contains the (R)-ester.
-
Acidify the remaining aqueous layer to pH ~2 with cold 2M HCl.
-
Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane to isolate the product, This compound .
-
-
Final Purification: Combine the organic extracts containing the (S)-acid, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Data Summary: Enzymatic Kinetic Resolution
| Parameter | Value / Conditions | Expected Outcome |
| Substrate | (±)-Ethyl 3-oxocyclopentanecarboxylate | - |
| Biocatalyst | Novozym 435 (Candida antarctica Lipase B) | - |
| Medium | Phosphate Buffer (0.1 M) / Biphasic | - |
| Temperature | 30-40°C | - |
| pH (controlled) | 7.0 | - |
| Conversion Target | ~50% | - |
| (S)-Acid Yield | - | >45% (Theoretical max. 50%) |
| (S)-Acid e.e. | - | >98% |
| (R)-Ester Yield | - | >45% (Theoretical max. 50%) |
| (R)-Ester e.e. | - | >98% |
References
- 1. researchgate.net [researchgate.net]
- 2. R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Oxocyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of (S)-3-Oxocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantioselectivity of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing enantiomerically pure this compound?
A1: The primary strategies for obtaining this compound include:
-
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly synthesize the desired (S)-enantiomer.
-
Enzymatic Kinetic Resolution: This method involves the use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of a 3-oxocyclopentanecarboxylic acid ester, allowing for the separation of the desired (S)-acid.
-
Chiral Chromatography: This technique is used to separate the enantiomers of a racemic mixture of 3-oxocyclopentanecarboxylic acid or its derivatives.
Q2: Which synthetic route is recommended for obtaining high yields of racemic 3-Oxocyclopentanecarboxylic acid as a starting material for resolution?
A2: An improved synthesis of racemic (RS)-3-Oxocyclopentanecarboxylic acid with an overall yield of 22% can be achieved through a sequence involving the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by acidic hydrolysis and decarboxylation.[1]
Q3: What are the key considerations for a successful enzymatic kinetic resolution?
A3: For a successful enzymatic kinetic resolution of a 3-oxocyclopentanecarboxylic acid ester, the following factors are critical:
-
Enzyme Selection: Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are commonly used and have shown high enantioselectivity in resolving similar compounds.[2][3]
-
Substrate: The choice of the ester group (e.g., methyl, ethyl) can influence the reaction rate and enantioselectivity.
-
Solvent: The reaction is often performed in a biphasic system, such as a phosphate buffer and an organic solvent like diethyl ether.
-
pH and Temperature: Maintaining the optimal pH and temperature for the chosen enzyme is crucial for its activity and stability.
-
Reaction Monitoring: The reaction should be carefully monitored to stop at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted ester and the product acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in Dieckmann Cyclization
Symptoms:
-
Low yield of the desired β-keto ester after the cyclization step.
-
Formation of polymeric side products.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Base | Use a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide. For the Dieckmann cyclization of diethyl adipate, using dimsyl ion in DMSO has been shown to provide significantly higher yields compared to traditional methods with sodium metal in toluene.[4] |
| Reaction Conditions | Ensure strictly anhydrous conditions, as the presence of water can quench the base and lead to hydrolysis of the ester. The reaction temperature should be carefully controlled. |
| Reverse Reaction | If the product β-keto ester does not have an enolizable proton, the reverse reaction (cleavage with ring scission) can compete.[5] This is generally not an issue for the synthesis of the precursor to 3-oxocyclopentanecarboxylic acid. |
| Side Reactions | Polymerization can occur. Using a high-dilution technique can favor the intramolecular cyclization over intermolecular polymerization. |
Issue 2: Low Enantioselectivity in Enzymatic Resolution
Symptoms:
-
Low enantiomeric excess (ee) of the desired this compound after enzymatic resolution.
-
The reaction does not stop at ~50% conversion or proceeds too slowly.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Enzyme | Screen a variety of commercially available lipases (e.g., from Pseudomonas cepacia, Pseudomonas fluorescens, Candida antarctica B) to find the one with the highest enantioselectivity (E-value) for your specific substrate.[2][3][6] |
| Incorrect Substrate Ester | The size and nature of the ester's alcohol group can affect enzyme activity and selectivity. It is advisable to test different esters (e.g., methyl, ethyl, propyl) of the racemic acid. |
| Inappropriate Reaction Conditions | Optimize the pH, temperature, and solvent system for the chosen lipase. Most lipases have an optimal pH range of 6-8. The reaction rate is often higher in organic solvents like diethyl ether or diisopropyl ether.[3] |
| Enzyme Inhibition | The product acid or the alcohol released during hydrolysis can inhibit the enzyme. This can be mitigated by using a buffered aqueous phase or by removing the products as they are formed. |
| Poor Reaction Monitoring | Closely monitor the reaction progress using a suitable analytical technique (e.g., chiral HPLC, GC) to stop the reaction at or near 50% conversion. |
Issue 3: Difficulty in Separating Enantiomers
Symptoms:
-
Co-elution or poor resolution of enantiomers during chiral HPLC analysis or purification.
-
Difficulty in separating the resolved acid and unreacted ester after enzymatic resolution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Chiral Stationary Phase (CSP) | For chiral HPLC, screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating a wide range of racemates.[7] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and additives (e.g., trifluoroacetic acid for acidic compounds) to improve resolution. |
| Inefficient Post-Resolution Workup | After enzymatic resolution, the resulting mixture of the (S)-acid and (R)-ester can be separated by liquid-liquid extraction. The acidic product can be extracted into a basic aqueous solution, leaving the neutral ester in the organic phase. Subsequent acidification of the aqueous phase and extraction will yield the desired (S)-acid. |
| Formation of Diastereomeric Salts | For preparative separation without chiral chromatography, consider forming diastereomeric salts with a chiral amine. The resulting diastereomers can be separated by fractional crystallization, followed by liberation of the desired enantiomer. |
Experimental Protocols
Protocol 1: Racemic Synthesis of 3-Oxocyclopentanecarboxylic Acid via Dieckmann Cyclization
This protocol is based on the improved synthesis of (RS)-3-Oxocyclopentanecarboxylic acid.[1]
Step 1: Dieckmann Cyclization
-
Reactants: Diethyl adipate, Sodium ethoxide (or another suitable base), Toluene (or another anhydrous solvent).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous toluene and sodium ethoxide.
-
Heat the mixture to reflux.
-
Slowly add diethyl adipate to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and quench with a weak acid.
-
Perform a workup to isolate the crude ethyl 2-oxocyclopentanecarboxylate.
-
Step 2: Hydrolysis and Decarboxylation
-
Reactants: Crude ethyl 2-oxocyclopentanecarboxylate, Aqueous acid (e.g., HCl, H₂SO₄).
-
Procedure:
-
Reflux the crude β-keto ester with aqueous acid.
-
The hydrolysis of the ester and subsequent decarboxylation will occur.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the resulting racemic 3-oxocyclopentanecarboxylic acid by recrystallization or column chromatography.
-
Protocol 2: Enzymatic Kinetic Resolution of (±)-Ethyl 3-Oxocyclopentanecarboxylate
This is a generalized protocol based on the successful resolution of similar compounds using lipases.[2][3][6][8]
-
Reactants: (±)-Ethyl 3-oxocyclopentanecarboxylate, Lipase from Pseudomonas cepacia (Lipase PS), Phosphate buffer (e.g., 0.1 M, pH 7.0), Diethyl ether.
-
Procedure:
-
In a flask, dissolve (±)-ethyl 3-oxocyclopentanecarboxylate in diethyl ether.
-
Add the phosphate buffer and the lipase.
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., room temperature or 30 °C).
-
Monitor the reaction progress by taking aliquots from the organic phase and analyzing the enantiomeric excess of the ester and the formation of the acid by chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion by separating the phases.
-
Isolate the unreacted (R)-ethyl 3-oxocyclopentanecarboxylate from the organic phase.
-
Acidify the aqueous phase to pH ~2 with dilute HCl and extract with diethyl ether to isolate the this compound.
-
The recovered (R)-ester can be hydrolyzed under basic or acidic conditions to obtain (R)-3-Oxocyclopentanecarboxylic acid.
-
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Synthesis of Chiral Cyclic Ketones (Illustrative)
| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | α-Aryl Cyclopentanone | α-Alkylated Cyclopentanone | High | Excellent | [9] |
| Chiral Imidazolidinone | Cyclic Ketone | α-Alkylated Ketone | Good | Good | [9] |
| Chiral Amine-Thiourea | α-Aryl Cyclopentanone | Michael Adduct | Excellent | Excellent | [9] |
Table 2: Comparison of Lipases for Kinetic Resolution of Racemic Esters (Illustrative for similar compounds)
| Enzyme | Substrate | Product | E-value | ee (%) of Acid | Reference |
| Lipase PS (Pseudomonas cepacia) | Racemic 2-substituted cycloalkanols | (S)-Alcohol | >200 | >99 | [3] |
| Novozym 435 (Candida antarctica B) | Racemic 2-substituted cycloalkanols | (S)-Alcohol | >200 | >99 | [3] |
| Pseudomonas fluorescens Lipase | Racemic 3-aryl alkanoic acid esters | (S)-Acid | High | >94 | [8] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. asianpubs.org [asianpubs.org]
- 8. almacgroup.com [almacgroup.com]
- 9. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
Dieckmann Cyclization of Adipic Esters: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered during the Dieckmann cyclization of adipic esters.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann cyclization and its primary application with adipic esters?
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3] In the case of adipic esters (1,6-diesters), the reaction yields a five-membered ring, specifically a 2-oxocyclopentanecarboxylate derivative.[4][5] This reaction is a fundamental tool for synthesizing five- and six-membered rings in organic chemistry.[1][2]
Q2: What is the mechanism of the Dieckmann cyclization?
The reaction is base-catalyzed and proceeds through the following steps:
-
Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form an enolate.[6]
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule.[6]
-
Ring Closure and Elimination: A tetrahedral intermediate is formed, which then eliminates an alkoxide to form the cyclic β-keto ester.[6]
-
Deprotonation of the Product: The newly formed β-keto ester is acidic and is deprotonated by the base. This step is crucial as it drives the reaction to completion.[6]
-
Protonation: An acidic workup is required to protonate the enolate of the product and isolate the neutral cyclic β-keto ester.[6]
Q3: Which bases and solvents are typically recommended for this reaction?
Commonly used bases include sodium ethoxide, sodium hydride, and potassium tert-butoxide.[7] The choice of solvent often depends on the base. For instance, sodium ethoxide is often used in toluene or ethanol.[8][9] Aprotic solvents like toluene or xylene are frequently used to allow for the removal of the alcohol byproduct by distillation, which can help drive the equilibrium forward.[10] The use of sterically hindered bases in aprotic solvents can help minimize side reactions.[11]
Troubleshooting Guide
This guide addresses common issues and side reactions encountered during the Dieckmann cyclization of adipic esters.
Issue 1: Low Yield of the Desired Cyclic β-Keto Ester
A low yield can be attributed to several factors, including incomplete reaction, side reactions, or product decomposition.
| Potential Cause | Recommended Solution |
| Equilibrium not driven to completion. | The final deprotonation of the β-keto ester product is essential. Ensure at least one full equivalent of base is used.[12] If using a non-protic solvent like toluene, consider removing the alcohol byproduct (e.g., ethanol) via distillation to shift the equilibrium towards the product.[10] |
| Incorrect base or solvent. | The choice of base and solvent significantly impacts yield. For diethyl adipate, potassium tert-butoxide has been reported to give a higher yield (82%) compared to sodium methoxide (61%).[10] Consider using a stronger base or a solvent system known to improve yields, such as DMSO. |
| Reaction time or temperature is not optimal. | Monitor the reaction progress using techniques like TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For example, a protocol using sodium ethoxide in toluene calls for refluxing for 20 hours.[8] |
| Moisture in the reaction. | The bases used (e.g., sodium hydride, sodium ethoxide) are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching the base. |
Issue 2: Presence of Significant Side Products
Several side reactions can compete with the desired intramolecular cyclization.
This side reaction leads to the formation of polymeric byproducts instead of the desired cyclic product.
-
Cause: High concentration of the adipic ester can favor intermolecular reactions.
-
Solution: Employ high-dilution conditions. Performing the reaction at a lower concentration of the diester will favor the intramolecular pathway.
The Dieckmann cyclization is a reversible reaction. The reverse reaction, a ring-opening cleavage, can occur under the reaction conditions.
-
Cause: The equilibrium can shift back to the starting diester, especially if the product is not stabilized by deprotonation. This is more of an issue for products that do not have an enolizable proton between the two carbonyl groups.[1][6]
-
Solution: Ensure a sufficient amount of a strong base is used to deprotonate the resulting β-keto ester. This thermodynamically favorable acid-base reaction drives the overall equilibrium towards the cyclized product.[6]
If the alkoxide base used does not match the alkyl group of the ester, a mixture of ester products can be formed.
-
Cause: For example, using sodium methoxide with diethyl adipate can lead to the formation of methyl esters alongside the desired ethyl ester product.
-
Solution: Always use an alkoxide base that corresponds to the ester's alcohol component (e.g., sodium ethoxide for diethyl adipate).[10]
When using an adipic ester with substituents on the carbon chain, two different enolates can form, leading to a mixture of regioisomeric products.
-
Cause: For an unsymmetrical diester like diethyl 3-methylheptanedioate, deprotonation can occur on either side of the methyl group, leading to the formation of two different cyclic β-keto ester products.[13][14]
-
Solution: If a single regioisomer is desired, a different synthetic strategy may be necessary. The regioselectivity can sometimes be influenced by the choice of base and reaction conditions, but often results in a mixture.[15]
Data Presentation
Table 1: Comparison of Yields for the Dieckmann Cyclization of Diethyl Adipate under Various Conditions
| Base | Solvent | Temperature | Yield (%) | Reference |
| Sodium Ethoxide | Toluene | Reflux | 82 | [8] |
| Sodium Hydride | Toluene | Reflux | 72 | [8] |
| Sodium Amide | Xylene | Reflux | 75 | [8] |
| Sodium Methoxide | Not specified | Not specified | 61 | [10] |
| Potassium tert-Butoxide | Not specified | Not specified | 82 | [10] |
Experimental Protocols
Protocol 1: Dieckmann Cyclization of Diethyl Adipate using Sodium Ethoxide in Toluene
This protocol is adapted from a referenced procedure.[8]
Materials:
-
Diethyl adipate (300g)
-
Sodium ethoxide (98% concentrated, 132g)
-
Toluene (950g)
-
30% Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, combine toluene, sodium ethoxide, and diethyl adipate.
-
Heat the reaction mixture to reflux for 20 hours. During this time, the ethanol generated will be removed by distillation.
-
Cool the mixture to 30°C and neutralize it with 30% hydrochloric acid.
-
Separate the organic phase from the aqueous phase.
-
Extract the aqueous phase with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation.
Visualizations
Dieckmann Cyclization and Major Side Reactions
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. fiveable.me [fiveable.me]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. brainly.in [brainly.in]
- 10. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of (S)-3-Oxocyclopentanecarboxylic Acid
Welcome to the technical support center for the purification of (S)-3-Oxocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the resolution of racemic 3-Oxocyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving racemic 3-Oxocyclopentanecarboxylic acid?
A1: The primary methods for resolving racemic 3-Oxocyclopentanecarboxylic acid are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. Classical resolution involves reacting the racemic acid with a chiral base to form diastereomeric salts that can be separated by crystallization. Enzymatic resolution utilizes an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Q2: Which chiral resolving agents are suitable for the diastereomeric salt resolution of 3-Oxocyclopentanecarboxylic acid?
A2: Chiral amines are commonly used as resolving agents for carboxylic acids. For 3-Oxocyclopentanecarboxylic acid, (-)-brucine has been reported to be effective, although it may require multiple recrystallizations to achieve high enantiomeric excess.[1] Other potential chiral amines include (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, and dehydroabietylamine. The choice of resolving agent is critical and often requires screening to find the most effective one for a specific racemic mixture.
Q3: What type of enzymes can be used for the kinetic resolution of 3-Oxocyclopentanecarboxylic acid?
A3: Lipases are the most common class of enzymes used for the kinetic resolution of carboxylic acids and their esters. Commercially available lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL) are good starting points for screening. The enzyme will typically catalyze the esterification or transesterification of one enantiomer, leaving the other enantiomer as the unreacted acid.
Q4: How can I monitor the progress and determine the success of the resolution?
A4: The enantiomeric excess (ee%) of the resolved acid is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after converting the acid to a suitable derivative if necessary. The diastereomeric excess (de%) of the intermediate salts can also be monitored by NMR spectroscopy.
Q5: Is it possible to recycle the unwanted enantiomer?
A5: Yes, in many cases, the unwanted enantiomer can be racemized and recycled back into the resolution process. For 3-Oxocyclopentanecarboxylic acid, this would typically involve a base-catalyzed enolization of the ketone functionality, which would lead to the loss of stereochemistry at the adjacent carbon.
Troubleshooting Guides
Diastereomeric Salt Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Diastereomeric Salt | - Suboptimal solvent choice leading to high solubility of both diastereomers.- Incorrect stoichiometry of the resolving agent.- Unfavorable crystallization temperature. | - Screen a variety of solvents with different polarities.- Optimize the molar ratio of the resolving agent to the racemic acid.- Experiment with different cooling rates and final crystallization temperatures. |
| Low Diastereomeric Excess (de%) | - The resolving agent is not effective for this specific racemate.- Co-crystallization of both diastereomers.- Insufficient number of recrystallizations. | - Screen different chiral resolving agents.- Optimize the crystallization solvent and conditions to maximize the solubility difference between the diastereomers.- Perform multiple recrystallizations. For instance, the resolution of 3-oxocyclopentanecarboxylic acid with (-)-brucine may require up to four crystallizations to achieve high optical purity.[1] |
| Difficulty in Isolating the Free Acid | - Incomplete liberation of the acid from the diastereomeric salt.- Emulsion formation during extraction. | - Ensure complete acidification to protonate the carboxylic acid.- Use a different extraction solvent or employ techniques like centrifugation to break emulsions. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Enantioselectivity (E-value) | - The chosen enzyme is not suitable for the substrate.- Suboptimal reaction conditions (temperature, solvent). | - Screen a panel of different lipases.- Optimize the reaction temperature; lower temperatures often increase enantioselectivity.- Screen different organic solvents, as they can significantly influence enzyme performance. |
| Slow Reaction Rate | - Low enzyme activity under the chosen conditions.- Insufficient enzyme loading. | - Optimize the reaction temperature and pH (for aqueous systems).- Increase the amount of enzyme used.- Consider using an immobilized enzyme for better stability and reusability. |
| Difficulty in Separating the Product from the Unreacted Starting Material | - Similar physical properties of the ester product and the unreacted acid. | - Utilize the difference in acidity; perform an acid-base extraction to separate the carboxylic acid from the neutral ester.- Employ column chromatography for separation. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (-)-Brucine (Illustrative)
This protocol is a general procedure based on the reported resolution of 3-Oxocyclopentanecarboxylic acid with (-)-brucine.[1]
-
Salt Formation:
-
Dissolve 10.0 g of racemic 3-Oxocyclopentanecarboxylic acid in 100 mL of a suitable solvent (e.g., acetone, ethanol, or a mixture).
-
In a separate flask, dissolve an equimolar amount of (-)-brucine in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then place it in a refrigerator overnight to induce crystallization.
-
-
Isolation and Recrystallization of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals and determine the diastereomeric excess (de%) by NMR.
-
To improve the purity, recrystallize the salt from a minimal amount of hot solvent. As reported, multiple recrystallizations may be necessary to achieve high de%.[1]
-
-
Liberation of this compound:
-
Suspend the purified diastereomeric salt in water and add an aqueous solution of a strong acid (e.g., 2M HCl) until the pH is acidic (pH 1-2).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-Oxocyclopentanecarboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the final product by chiral HPLC.
-
Protocol 2: Enzymatic Kinetic Resolution using a Lipase (Illustrative)
This protocol is a general procedure for the enzymatic resolution of a carboxylic acid.
-
Esterification Reaction:
-
To a solution of 10.0 g of racemic 3-Oxocyclopentanecarboxylic acid in an organic solvent (e.g., toluene, hexane), add an alcohol (e.g., n-butanol) and a lipase (e.g., Novozym 435, an immobilized form of CALB).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC until approximately 50% conversion is reached.
-
-
Work-up and Separation:
-
Remove the enzyme by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and extract with an aqueous basic solution (e.g., 1M NaHCO₃) to separate the unreacted acid (which will move to the aqueous layer as its salt) from the ester product (which will remain in the organic layer).
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) and extract with an organic solvent to recover the unreacted this compound.
-
Wash, dry, and concentrate the organic layer to obtain the enantiomerically pure acid.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the recovered acid by chiral HPLC.
-
Quantitative Data
Table 1: Illustrative Data for Diastereomeric Salt Resolution of Racemic Acids
| Resolving Agent | Racemic Acid | Solvent | Yield (%) | de% / ee% | Reference |
| (-)-Brucine | 3-Oxocyclopentanecarboxylic acid | Not specified | - | 98% ee (after 4 recrystallizations) | [1] |
| (R)-α-Phenylethylamine | 2-Phenylpropionic acid | Methanol | 40-45 | >95% ee | General textbook example |
| (-)-Ephedrine | Mandelic Acid | Ethanol | 35-40 | >98% ee | General textbook example |
Table 2: Illustrative Data for Enzymatic Kinetic Resolution of Racemic Acids/Esters
| Enzyme | Substrate | Reaction Type | Conversion (%) | ee% (Product) | ee% (Substrate) | Reference |
| Candida antarctica Lipase B | Racemic ibuprofen methyl ester | Hydrolysis | ~50 | >99 | >99 | Illustrative for similar substrates |
| Pseudomonas cepacia Lipase | Racemic 2-chloropropionic acid | Esterification | ~50 | >95 | >95 | Illustrative for similar substrates |
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
Technical Support Center: Chiral Resolution of Keto Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the challenges encountered during the chiral resolution of keto acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist you in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of keto acids?
A1: The main strategies for separating enantiomers of keto acids include:
-
Diastereomeric Salt Crystallization: This is a classical method where the racemic keto acid is reacted with a chiral resolving agent (a chiral base) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of the keto acid (or its ester derivative), leaving the other enantiomer unreacted. This approach is valued for its high enantioselectivity under mild conditions.[2]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating keto acid enantiomers.[3]
Q2: How do I select the appropriate chiral resolution method for my keto acid?
A2: The choice of method depends on several factors:
-
Scale of the resolution: For large-scale industrial applications, diastereomeric salt crystallization is often more cost-effective.[4]
-
Desired enantiomeric purity: All three methods can achieve high enantiomeric excess (ee), but chiral chromatography often provides the highest resolution for analytical purposes.
-
Functional groups present: Diastereomeric salt crystallization is well-suited for carboxylic acids. Enzymatic resolution is effective for esters of keto acids.
-
Availability of resources: Chiral chromatography requires specialized columns and instrumentation. Enzymatic resolution requires specific enzymes.
Q3: What are the common challenges in the diastereomeric salt crystallization of keto acids?
A3: Predicting the solubility of the diastereomeric salts is a major challenge, and the process can be laborious.[5] Finding the optimal resolving agent and solvent often requires empirical screening.
Q4: What is the main limitation of enzymatic kinetic resolution?
A4: A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[6] However, this can be addressed by incorporating a racemization step for the undesired enantiomer in a process known as dynamic kinetic resolution.[2]
II. Troubleshooting Guides
Chiral HPLC Analysis
Q5: My chromatogram shows split peaks for my keto acid. What could be the cause and how can I fix it?
A5: Peak splitting in HPLC of alpha-keto acids can be caused by several factors. The troubleshooting approach depends on whether all peaks or only a specific peak are affected.[7]
-
All Peaks Splitting: This usually points to a system-wide issue.
-
Single Peak Splitting: This is often related to the analyte or its interaction with the stationary phase.
-
Keto-Enol Tautomerism: Alpha-keto acids can exist in equilibrium between their keto and enol forms, which can separate on the column. Solution: Adjust the mobile phase pH and/or temperature to favor one form.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase whenever possible.[8]
-
Logical Workflow for Diagnosing Peak Splitting:
Caption: A logical workflow for diagnosing and resolving peak splitting in chromatography.
Q6: I'm observing poor peak shape (tailing or fronting) in my chiral separation of a keto acid. What should I do?
A6: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
-
Peak Tailing:
-
Secondary Interactions: Unwanted interactions between the keto acid and the chiral stationary phase can cause tailing. Solution: Adjust the mobile phase pH or add an acidic modifier like acetic acid to suppress ionization of residual silanols on the column.[5]
-
Column Overload: Injecting too much sample can lead to tailing. Solution: Reduce the sample concentration or injection volume.[5]
-
-
Peak Fronting:
-
Column Overload: This is a common cause of fronting. Solution: Dilute the sample.[8]
-
Poor Column Packing: An improperly packed column can lead to fronting. Solution: Replace the column.
-
Enzymatic Resolution
Q7: My enzymatic resolution of a keto acid ester is showing low conversion. How can I improve it?
A7: Low conversion in enzymatic resolutions can be due to several factors:
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Solution: Lower the substrate concentration or remove the product as it forms.
-
Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be ideal for the enzyme. Solution: Screen a range of pH values and temperatures. Ensure the chosen organic solvent does not denature the enzyme.
-
Poor Enzyme Activity: The enzyme may have low intrinsic activity towards your specific substrate. Solution: Screen different lipases or other hydrolases. Consider using an immobilized enzyme for improved stability.[9]
Q8: The enantioselectivity (ee) of my enzymatic resolution is low. What can I do?
A8: Low enantioselectivity is a common challenge. Here are some strategies to improve it:
-
Enzyme Screening: Different enzymes exhibit different enantioselectivities for the same substrate. Screening a variety of lipases is a crucial first step.
-
Solvent Optimization: The nature of the solvent can significantly influence enzyme selectivity. Try a range of organic solvents with varying polarities.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may also decrease the reaction rate.
III. Data Presentation
Table 1: Comparison of Chiral Resolution Methods for Ketoprofen
| Resolution Method | Resolving Agent/Enzyme | Solvent/Mobile Phase | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Diastereomeric Salt Crystallization | Cinchonidine | Ethyl acetate/Methanol | 31 | 97 (S-ketoprofen) | [10] |
| Enzymatic Kinetic Resolution | Candida rugosa lipase | Toluene | 47 (conversion) | 99 (S-ketoprofen ester) | [11] |
| Chiral HPLC | Chiralcel OJ-R | Acetonitrile/Methanol | N/A | >99 | [12] |
IV. Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of Racemic Ketoprofen
This protocol is adapted from a patented method for the resolution of ketoprofen.[13]
Materials:
-
Racemic ketoprofen
-
Cinchonidine
-
Ethyl acetate
-
Methanol
-
10% Aqueous HCl
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
Salt Formation and Crystallization:
-
Dissolve 151 g of racemic ketoprofen in 2.8 L of ethyl acetate at 50-60 °C with vigorous stirring.
-
Add 155 g of cinchonidine to the solution.
-
Dilute the mixture with 280 mL of methanol and cool to 35 °C.
-
Seed the solution with a small crystal of enantiomerically pure S-ketoprofen-cinchonidine salt to induce crystallization.
-
Stir the mixture at room temperature for 16 hours, then at 0 °C for 5-6 hours.
-
Filter the precipitated diastereomeric salt, wash with ethyl acetate and then ether, and dry under vacuum. This yields the salt with an enantiomeric purity of approximately 86% S-ketoprofen.[13]
-
-
Recrystallization:
-
Recrystallize the salt from a 10:1 mixture of ethyl acetate/methanol to obtain a salt with 97% enantiomerically pure S-ketoprofen. The yield after recrystallization is approximately 31%.[13]
-
-
Liberation of (S)-(+)-Ketoprofen:
-
Dissolve the recrystallized salt in 10% aqueous HCl.
-
Extract the aqueous solution with ether.
-
Wash the combined ether extracts with aqueous HCl.
-
Dry the organic layer with MgSO₄ and remove the solvent in vacuo.
-
Rinse the crude product with petroleum ether, filter, and dry to yield (S)-ketoprofen with 97% enantiomeric purity.[10]
-
Workflow for Diastereomeric Salt Crystallization:
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Protocol 2: Derivatization of Alpha-Keto Acids for HPLC Analysis
This protocol is adapted from a method for the analysis of intracellular α-keto acids using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a derivatizing agent.[7]
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Sodium sulfite
-
2-mercaptoethanol
-
Concentrated HCl
-
Deionized water
-
NaOH solution (e.g., 65 mM)
-
Alpha-keto acid standards or sample extracts
Procedure:
-
Prepare the DMB derivatization solution:
-
Dissolve 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of deionized water.
-
Add 1.6 mg of DMB·2HCl to this solution to make a final volume of 1.0 mL.
-
-
Derivatization Reaction:
-
In a sealed tube, mix 40 µL of the DMB solution with 40 µL of the alpha-keto acid aqueous solution (standard or sample).
-
Heat the mixture at 85°C for 45 minutes.
-
-
Sample Neutralization and Dilution:
-
After heating, cool the solution on ice for 5 minutes.
-
Dilute the solution five-fold with 65 mM NaOH aqueous solution to prevent peak splitting of certain derivatives.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 25 µL) into the HPLC system for analysis.
-
Signaling Pathway for Keto-Enol Tautomerism:
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 11. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
Optimizing Dieckmann Condensation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing Dieckmann condensation reaction conditions. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Dieckmann condensation, offering potential causes and solutions to streamline your research and development efforts.
Q1: My Dieckmann condensation is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Dieckmann condensations can stem from several factors. The primary reasons include the use of an inappropriate base, suboptimal reaction temperature, or the occurrence of side reactions. To improve the yield, consider the following:
-
Base Selection: The choice of base is critical. While traditional bases like sodium ethoxide are effective, stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents can minimize side reactions and improve yields.[1][2] Sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are also excellent choices, especially for substrates with sensitive functional groups.[2]
-
Solvent Choice: The solvent plays a crucial role in stabilizing the enolate intermediate. Polar aprotic solvents like THF and DMF can enhance enolate stability, while non-polar solvents like toluene may reduce side reactions.[2]
-
Temperature Control: Lower reaction temperatures, often facilitated by the use of stronger bases in aprotic solvents, can help minimize side reactions.[2] For some reactions, however, reflux temperatures are necessary to drive the reaction to completion.[1]
-
Anhydrous Conditions: It is crucial to ensure all reagents and solvents are anhydrous, as the presence of water can hydrolyze the ester and consume the base, leading to lower yields.[3]
Q2: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I prevent them?
A2: The most common side reaction in a Dieckmann condensation is intermolecular Claisen condensation, which leads to the formation of dimeric or polymeric byproducts.[2] This is particularly prevalent when attempting to form rings larger than seven or eight members.[2] To minimize this:
-
High Dilution: Running the reaction at high dilution favors the intramolecular Dieckmann cyclization over the intermolecular Claisen condensation.
-
Substrate Suitability: The Dieckmann condensation is most effective for the formation of five- and six-membered rings due to their inherent steric stability.[4][5] The formation of rings with more than eight members often results in lower yields.[6]
Another potential side reaction is the hydrolysis of the β-keto ester product, especially during workup. This can be mitigated by careful control of the workup conditions and avoiding prolonged exposure to strong acids or bases at elevated temperatures.
Q3: How do I choose the correct base for my specific substrate?
A3: The choice of base depends on the nature of your diester. A general guideline is to use an alkoxide base with the same alkyl group as the ester to avoid transesterification.[4] For example, use sodium ethoxide for ethyl esters. However, for more sensitive or complex substrates, non-nucleophilic bases are preferred.
-
For simple, unhindered diesters: Sodium ethoxide or sodium hydride are often sufficient.[1]
-
For diesters with sensitive functional groups: Use a bulky, non-nucleophilic base like potassium tert-butoxide or LDA.[2]
-
For controlling regioselectivity in unsymmetrical diesters: Stronger, non-nucleophilic bases can be used to selectively form the enolate at the less hindered or more acidic α-position.[4]
Q4: My reaction is not proceeding to completion. What steps can I take?
A4: If your reaction is sluggish or incomplete, consider the following:
-
Increase Reaction Time or Temperature: Some Dieckmann condensations require prolonged heating at reflux to proceed to completion.[5]
-
Use a Stronger Base: A stronger base can increase the concentration of the enolate, thereby accelerating the reaction.
-
Ensure Anhydrous Conditions: Moisture will quench the base and inhibit the reaction. Ensure all glassware is oven-dried and solvents are properly dried before use.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of different bases, solvents, and temperatures on the yield of the Dieckmann condensation.
Table 1: Comparison of Bases for the Cyclization of Diethyl Adipate [1]
| Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | Not Specified | 82 |
| Sodium Hydride (NaH) | Toluene | Reflux | Not Specified | 72 |
| Sodium Amide (NaNH₂) | Xylene | Reflux | Not Specified | 75 |
Table 2: General Solvent and Temperature Recommendations
| Solvent Type | Example Solvents | Typical Temperature Range | Notes |
| Aprotic Non-Polar | Toluene, Benzene, Xylene | Room Temperature to Reflux | Good for minimizing some side reactions.[2] |
| Aprotic Polar | THF, DMF | -78°C to Room Temperature | Can enhance enolate stability.[2] |
| Protic | Ethanol, Methanol | Room Temperature to Reflux | Often used with corresponding alkoxide bases.[2] |
Experimental Protocols
Below are detailed methodologies for performing the Dieckmann condensation using different bases.
Protocol 1: Dieckmann Condensation using Sodium Ethoxide [1]
-
Setup: In a flask equipped with a reflux condenser and a dropping funnel, add 950g of toluene and 132g of 98% concentrated sodium ethoxide.
-
Addition of Diester: Heat the mixture to reflux and add 300g of diethyl adipate dropwise over a specified period.
-
Reaction: Continue to heat the mixture at reflux until the reaction is complete (monitor by TLC).
-
Work-up: After the reaction is complete, remove the ethanol generated during the reaction by distillation. Cool the mixture to 30°C and neutralize with 30% hydrochloric acid.
-
Isolation: Separate the organic phase from the aqueous phase. The product can be further purified by distillation or chromatography.
Protocol 2: Dieckmann Condensation using Sodium Hydride [5]
-
Setup: To a solution of the diester (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 10.0 eq).
-
Initiation: Carefully add dry methanol to the mixture. A large amount of hydrogen gas will evolve at this point.
-
Reaction: Stir the resulting mixture at room temperature for 0.5 hours and then heat to reflux for an additional 20 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature and then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with dichloromethane (DCM). Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate (Na₂SO₄). After removing the solvent under reduced pressure, purify the residue by flash column chromatography.
Visualizing the Process
Diagram 1: General Experimental Workflow for Dieckmann Condensation
Caption: A generalized experimental workflow for the Dieckmann condensation.
Diagram 2: Troubleshooting Guide for Low Yield
Caption: A troubleshooting workflow for addressing low yields in Dieckmann condensations.
References
Technical Support Center: Synthesis of 3-Oxocyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-oxocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on the removal of byproducts.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance on resolving common problems during the synthesis of 3-oxocyclopentanecarboxylic acid, which typically proceeds via a Dieckmann condensation of a dialkyl adipate, followed by hydrolysis and decarboxylation.
Q1: What are the most common byproducts in the synthesis of 3-oxocyclopentanecarboxylic acid?
A1: The primary synthesis route involves the Dieckmann condensation of a dialkyl adipate (e.g., diethyl adipate) to form a cyclic β-keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate), which is subsequently hydrolyzed and decarboxylated. The main byproducts can arise from several side reactions:
-
Intermolecular Condensation Products: Instead of the desired intramolecular cyclization, intermolecular reactions can occur between two molecules of the starting diester, leading to the formation of dimers or oligomeric/polymeric materials. This is more prevalent when attempting to form larger rings but can still be a minor issue for five-membered rings.
-
Transesterification Products: If the alkoxide base used in the Dieckmann condensation does not match the alkyl group of the diester (e.g., using sodium methoxide with diethyl adipate), a mixture of ester products can be formed.[1]
-
Unreacted Starting Material: Incomplete reaction can leave residual dialkyl adipate in the product mixture.
-
Byproducts from Saponification/Hydrolysis: Incomplete hydrolysis of the intermediate β-keto ester will result in its presence in the final product. Conversely, harsh hydrolysis conditions can potentially lead to degradation of the desired product.
-
Reverse Dieckmann Condensation Products: The Dieckmann condensation is a reversible reaction. If the product, the cyclic β-keto ester, is not stabilized by deprotonation with the base, the ring can reopen, leading to a lower yield of the desired cyclic product.[2]
Q2: My Dieckmann condensation yield is low. What are the possible causes and how can I improve it?
A2: Low yields in a Dieckmann condensation can be attributed to several factors:
-
Presence of Water: The reaction is highly sensitive to moisture, which can consume the strong base and hydrolyze the ester starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incorrect Base or Stoichiometry: A strong base, such as sodium ethoxide or sodium hydride, is required.[3] At least one equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.
-
Reaction Temperature: While the reaction is often carried out at reflux, excessively high temperatures can promote side reactions. Optimization of the reaction temperature may be necessary.
-
Reverse Reaction: As mentioned, the reverse Dieckmann condensation can decrease the yield. Using a sufficient amount of a strong base helps to shift the equilibrium towards the product by forming the stable enolate of the β-keto ester.[4]
Q3: I am observing a significant amount of a high-molecular-weight, viscous byproduct. What is it and how can I remove it?
A3: A high-molecular-weight, viscous substance is likely the result of intermolecular Claisen condensation, leading to the formation of oligomers or polymers.
-
Prevention:
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular Dieckmann condensation over the intermolecular reaction.
-
Slow Addition: Adding the diester slowly to the base can also help to maintain a low concentration of the starting material, further promoting intramolecular cyclization.
-
-
Removal:
-
Distillation: If the desired cyclic β-keto ester is sufficiently volatile, it may be possible to separate it from the non-volatile polymeric byproducts by distillation under reduced pressure.
-
Chromatography: Column chromatography can be an effective method for separating the desired product from high-molecular-weight impurities.
-
Q4: How can I effectively purify the final 3-oxocyclopentanecarboxylic acid?
A4: Purification of the final product typically involves several steps to remove unreacted starting materials, byproducts from the condensation and hydrolysis steps, and inorganic salts.
-
Extraction: After acidification of the reaction mixture following hydrolysis, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
-
Recrystallization: This is a powerful technique for purifying the final solid product. A suitable solvent system, such as a mixture of dichloromethane and n-heptane, can be used.[5] The choice of solvent will depend on the solubility profile of the product and impurities.
-
Treatment with Activated Carbon: If colored impurities are present, treating a solution of the crude product with activated carbon can help to decolorize it before recrystallization.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
-
Materials: Diethyl adipate, sodium ethoxide, anhydrous toluene, 30% hydrochloric acid.
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide to anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the mixture to reflux.
-
Slowly add diethyl adipate to the refluxing mixture.
-
After the addition is complete, continue to reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to 30°C.
-
Neutralize the mixture with 30% hydrochloric acid.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-oxocyclopentanecarboxylate.
-
The crude product can be purified by vacuum distillation.
-
Protocol 2: Hydrolysis and Decarboxylation to 3-Oxocyclopentanecarboxylic Acid
-
Materials: Crude ethyl 2-oxocyclopentanecarboxylate, concentrated hydrochloric acid, water, dichloromethane.
-
Procedure:
-
To the crude ethyl 2-oxocyclopentanecarboxylate, add water and concentrated hydrochloric acid.
-
Heat the mixture to 75-80°C and maintain for approximately 30 hours.
-
Increase the temperature to 102-106°C and maintain for about 120 hours to drive the decarboxylation.
-
After the reaction is complete, cool the mixture.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-oxocyclopentanecarboxylic acid.[5]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/n-heptane).[5]
-
Data Presentation
| Parameter | Dieckmann Condensation (Typical) | Hydrolysis & Decarboxylation (Typical) |
| Starting Material | Diethyl Adipate | Ethyl 2-oxocyclopentanecarboxylate |
| Key Reagents | Sodium Ethoxide, Toluene | Concentrated HCl, Water |
| Typical Yield | 70-80% (of β-keto ester) | >90% (from β-keto ester) |
| Potential Byproducts | Intermolecular condensation products, unreacted diethyl adipate, transesterification products | Unreacted β-keto ester, degradation products |
| Purification Method | Vacuum Distillation | Extraction, Recrystallization |
Visualizations
Reaction Pathway
References
Preventing racemization of (S)-3-Oxocyclopentanecarboxylic acid
Welcome to the technical support center for (S)-3-Oxocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this chiral building block during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemical purity important?
This compound is a chiral molecule belonging to the class of beta-keto acids. Its specific three-dimensional arrangement, denoted by the (S)-configuration, is often crucial for its biological activity and its effectiveness as a building block in the synthesis of complex molecules like pharmaceuticals. The opposite enantiomer, (R)-3-Oxocyclopentanecarboxylic acid, may have a different, reduced, or even undesirable biological effect. Therefore, maintaining high enantiomeric purity is critical for consistent and predictable outcomes in research and drug development.
Q2: What is racemization and why is this compound susceptible to it?
Racemization is the process by which an enantiomerically pure substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture), resulting in a loss of optical activity.[1] this compound is particularly susceptible to racemization because it is a β-keto acid. The hydrogen atom on the carbon alpha (α) to the ketone group (the chiral center) is acidic. This proton can be removed under either acidic or basic conditions to form a planar, achiral enol or enolate intermediate. When this intermediate is re-protonated, it can occur from either face of the planar structure with equal probability, leading to the formation of both (S) and (R) enantiomers.[2]
Q3: What are the primary factors that cause racemization of this compound?
The primary factors that induce racemization are:
-
pH: Both acidic and basic conditions can catalyze the enolization process that leads to racemization.[2]
-
Temperature: Higher temperatures can accelerate the rate of racemization.
-
Solvent: The choice of solvent can influence the stability of the chiral center.
-
Presence of Catalysts: Certain reagents or catalysts used in a reaction can promote racemization.
Q4: How can I detect and quantify the extent of racemization?
The most common and reliable method for determining the enantiomeric purity (and thus the extent of racemization) is through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC).[3] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification based on the area of their respective peaks in the chromatogram.[3][4] Other methods include gas chromatography (GC) with a chiral column, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, and polarimetry, though HPLC is often considered the gold standard for accuracy.[3]
Troubleshooting Guides
Use this guide to diagnose and resolve issues with unexpected racemization in your experiments.
Issue: My final product shows significant loss of enantiomeric purity.
Step 1: Analyze Your Reaction Conditions
-
Question: Was your reaction run under acidic or basic conditions?
-
Answer/Suggestion: Both strong acids and bases are known catalysts for racemization via enolization. If possible, attempt the reaction under neutral conditions. If a base is necessary, consider using a weaker, non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) and running the reaction at a lower temperature to minimize the rate of proton abstraction at the chiral center.
-
-
Question: What was the reaction temperature and duration?
-
Answer/Suggestion: High temperatures and long reaction times increase the likelihood of racemization. Evaluate if the temperature can be lowered or the reaction time shortened without significantly impacting the yield of your desired product.
-
Step 2: Examine Your Work-up and Purification Procedure
-
Question: Did your work-up or purification involve strong acids or bases (e.g., aqueous HCl or NaOH washes, silica gel chromatography with acidic or basic mobile phases)?
-
Answer/Suggestion: The purification process itself can induce racemization. Neutralize acidic or basic solutions promptly and gently. For chromatography, use a neutral grade of silica gel and buffer the mobile phase if necessary to maintain a neutral pH.
-
Step 3: Evaluate Storage and Handling
-
Question: How was the this compound and any subsequent intermediates stored?
-
Answer/Suggestion: Store the compound in a cool, dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). Avoid storing solutions of the compound, especially in protic or non-neutral solvents, for extended periods.
-
Data Presentation
| Parameter | Condition | Expected Impact on Racemization Rate | Rationale |
| pH | pH < 4 (Strongly Acidic) | High | Acid-catalyzed enol formation. |
| pH 4-6 (Weakly Acidic) | Moderate | Lower concentration of H+ reduces catalysis. | |
| pH ~7 (Neutral) | Low (Optimal) | Minimal acid or base catalysis. | |
| pH 8-10 (Weakly Basic) | Moderate | Base-catalyzed enolate formation. | |
| pH > 10 (Strongly Basic) | High | High concentration of base accelerates enolate formation. | |
| Temperature | Low Temperature (e.g., 0°C) | Low (Optimal) | Reduces the kinetic energy available to overcome the activation barrier for enolization. |
| Room Temperature (e.g., 25°C) | Moderate | Baseline condition; racemization may be significant over time. | |
| High Temperature (e.g., >50°C) | High | Significantly increases the rate of racemization. | |
| Base Strength | Strong Base (e.g., NaOH, LiHMDS) | High | Rapidly deprotonates the α-carbon. |
| Weak Base (e.g., DIPEA, Pyridine) | Low (Optimal) | Slower deprotonation, allowing desired reaction to occur before significant racemization. |
Experimental Protocols
Protocol 1: General Method for Determining Enantiomeric Excess (ee) by Chiral HPLC
This is a general guideline. The specific column, mobile phase, and conditions must be optimized for your specific derivative of this compound.
-
Sample Preparation:
-
Prepare a stock solution of your racemic reference standard (a 50:50 mixture of (S) and (R) enantiomers) at approximately 1 mg/mL in the mobile phase.
-
Prepare a solution of your experimental sample at the same concentration.
-
Note: If the acid itself is not soluble or chromatographs poorly, it may need to be derivatized to its methyl or ethyl ester using a mild, non-racemizing method (e.g., using diazomethane or TMS-diazomethane).
-
-
HPLC Conditions (Example):
-
Instrument: HPLC system with UV detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These are commonly used for separating enantiomers of a wide range of compounds.[4]
-
Mobile Phase: A mixture of hexane and isopropanol is a common starting point. A typical ratio is 90:10 (Hexane:IPA). Small amounts of an acidic modifier like trifluoroacetic acid (TFA, ~0.1%) may be needed to improve peak shape for carboxylic acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound absorbs (e.g., 210 nm).
-
Temperature: 25°C.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of both the (S) and (R) enantiomers.
-
Inject your experimental sample.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = |(AreaS - AreaR) / (AreaS + AreaR)| * 100
-
Protocol 2: Example Reaction Protocol to Minimize Racemization (Amide Coupling)
This protocol describes the coupling of this compound with an amine using conditions designed to suppress racemization.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in an aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Add a coupling additive known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
-
Activation:
-
Cool the solution to 0°C in an ice bath.
-
Add a carbodiimide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes. This forms the activated ester in situ.
-
-
Coupling:
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to scavenge the acid formed. Using a weaker base helps prevent deprotonation of the α-carbon.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC was used).
-
Wash the organic solution with mild, near-neutral aqueous solutions (e.g., saturated NaHCO₃ solution, brine) to remove excess reagents. Avoid strong acid or base washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product using column chromatography on neutral silica gel.
-
Mandatory Visualizations
Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
References
Troubleshooting low enantiomeric excess in asymmetric synthesis
Technical Support Center: Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low enantiomeric excess (ee) in asymmetric synthesis.
Part 1: General Troubleshooting Workflow
When encountering a lower-than-expected enantiomeric excess, a systematic approach is crucial. The following workflow provides a logical sequence of steps to identify the root cause of the problem.
Alternative reagents for the synthesis of 3-oxocyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of 3-oxocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the synthesis of this valuable compound. Below you will find information on alternative reagents and synthetic methodologies, complete with experimental protocols, quantitative data, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the traditional synthesis of 3-oxocyclopentanecarboxylic acid?
A1: Traditional methods for synthesizing 3-oxocyclopentanecarboxylic acid can present several challenges. These may include the use of hazardous reagents, low overall yields, and the formation of side products that complicate purification. For instance, some routes may involve multi-step procedures that are not atom-economical and can be time-consuming.
Q2: Are there viable alternative synthetic routes to 3-oxocyclopentanecarboxylic acid?
A2: Yes, several alternative methods exist, with the Dieckmann condensation being a prominent and effective strategy. This intramolecular cyclization of a substituted adipate ester provides a direct route to the cyclopentanone ring system. Another potential, though less direct, approach for creating the cyclopentenone core is the Pauson-Khand reaction, which involves the cycloaddition of an alkene, an alkyne, and carbon monoxide.
Q3: What are the key considerations when choosing an alternative synthesis method?
A3: The choice of an alternative synthetic route should be guided by factors such as the availability and cost of starting materials, the desired scale of the reaction, safety considerations, and the required purity of the final product. For example, the Dieckmann condensation offers a classical and well-understood approach, while the Pauson-Khand reaction might be suitable for constructing more complex cyclopentenone derivatives.
Alternative Synthetic Route: Dieckmann Condensation
A documented alternative for the synthesis of (RS)-3-oxocyclopentanecarboxylic acid involves the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by hydrolysis and decarboxylation. This method has a reported overall yield of 22%.[1]
Logical Workflow for Dieckmann Condensation Route
Caption: Workflow for the synthesis of 3-oxocyclopentanecarboxylic acid via Dieckmann condensation.
Experimental Protocols
Step 1: Synthesis of Ethyl butane-1,2,2,4-tetracarboxylate (Starting Material)
-
Procedure: Butane-1,2,3,4-tetracarboxylic acid is esterified by refluxing with an excess of absolute ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude tetraester, which may be purified by vacuum distillation.
Step 2: Dieckmann Cyclization, Hydrolysis, and Decarboxylation
-
Note: The following is a general procedure based on the reported synthesis.[1]
-
Dieckmann Cyclization: Ethyl butane-1,2,2,4-tetracarboxylate is treated with a strong base, such as sodium ethoxide, in an anhydrous aprotic solvent like toluene or tetrahydrofuran (THF). The reaction mixture is typically heated to promote the intramolecular condensation.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., using aqueous hydrochloric or sulfuric acid) and heated. This step hydrolyzes the ester groups and induces decarboxylation to yield the final product, 3-oxocyclopentanecarboxylic acid.
Quantitative Data Summary
| Parameter | Dieckmann Condensation Route |
| Starting Material | Ethyl butane-1,2,2,4-tetracarboxylate |
| Key Reagents | Sodium Ethoxide, HCl/H₂SO₄ |
| Overall Yield | 22%[1] |
| Reaction Time | Multi-step, variable |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in Dieckmann cyclization | 1. Inactive or insufficient base. 2. Presence of moisture in reagents or glassware. 3. Reaction temperature is too low or reaction time is too short. | 1. Use a fresh, anhydrous batch of a strong base (e.g., sodium ethoxide). Ensure at least one equivalent is used. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. |
| Formation of polymeric byproducts | Intermolecular Claisen condensation is competing with the desired intramolecular Dieckmann cyclization. | Employ high-dilution conditions by adding the diester slowly to the base solution. This favors the intramolecular reaction pathway. |
| Incomplete hydrolysis or decarboxylation | 1. Insufficient acid concentration or reaction time. 2. Reaction temperature is not high enough for decarboxylation. | 1. Use a higher concentration of acid or extend the reflux time. 2. Ensure the reaction mixture is heated sufficiently to drive the decarboxylation to completion. |
| Difficulty in product isolation/purification | The product may be soluble in the aqueous phase after workup. | Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times. Adjusting the pH of the aqueous layer might improve extraction efficiency. |
Signaling Pathways and Biological Relevance
Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of 3-oxocyclopentanecarboxylic acid in cellular signaling pathways. However, studies on other carboxylic acids, such as citrate and malate, have shown that they can act as signaling molecules in plants, impacting gene expression related to photosynthesis, stress responses, and metabolism.[2] This suggests that other small carboxylic acids could also have undiscovered roles in cellular communication.
Hypothetical Signaling Interaction
The following diagram illustrates a hypothetical model where a cyclopentanone derivative might interact with a cellular signaling pathway, based on the known mechanisms of other signaling molecules.
Caption: Hypothetical signaling pathway involving a 3-oxocyclopentanecarboxylic acid derivative.
References
Technical Support Center: Scaling Up Chiral Separation of 3-Oxocyclopentanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale chiral separation of 3-oxocyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for scaling up the chiral separation of 3-oxocyclopentanecarboxylic acid?
A1: The main industrial-scale methods include preparative chromatography (HPLC and SFC), diastereomeric salt crystallization, and enzymatic resolution. The choice of method depends on factors like required purity, yield, cost, and available equipment.
Q2: Which chiral stationary phases (CSPs) are recommended for the preparative chromatography of 3-oxocyclopentanecarboxylic acid?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for separating chiral carboxylic acids. For acidic compounds, columns like Chiralcel® OD-H, Chiralpak® AD, and Chiralpak® AS-H are good starting points for screening.[1]
Q3: What are the common challenges in scaling up the diastereomeric salt crystallization of 3-oxocyclopentanecarboxylic acid?
A3: Key challenges include finding a suitable resolving agent that forms well-defined, easily separable diastereomeric salts, optimizing crystallization conditions (solvent, temperature) to achieve high diastereomeric excess (d.e.), and the potential need for multiple recrystallization steps to reach the desired purity, which can lower the overall yield.[2][3]
Q4: Is enzymatic resolution a viable option for large-scale production?
A4: Yes, enzymatic resolution can be a highly selective and environmentally friendly method. Lipases are commonly used for the kinetic resolution of racemic esters of carboxylic acids. The primary limitation is that the maximum theoretical yield for the desired enantiomer is 50% in a standard kinetic resolution. However, this can be overcome by incorporating a racemization step for the unwanted enantiomer.
Troubleshooting Guides
Preparative Chromatography (HPLC/SFC)
| Issue | Potential Cause | Troubleshooting Action |
| Poor Resolution | Inappropriate mobile phase composition or chiral stationary phase (CSP). | - Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (in normal phase) or aqueous buffer (in reversed-phase).[4] - For this acidic compound, add a small percentage (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[1][4] - Screen different types of CSPs (e.g., cellulose-based, amylose-based).[1] |
| Peak Tailing | Secondary interactions between the acidic analyte and the stationary phase, or column overload. | - Ensure the mobile phase contains an acidic modifier (e.g., 0.1% TFA) to suppress the ionization of the carboxylic acid.[4] - Reduce the sample concentration to check for column overload.[4] - Check the health of the column; it may need to be cleaned or replaced.[4] |
| High Backpressure | Blockage in the system (e.g., inlet frit) or precipitation of the sample. | - Filter all samples before injection. - Reverse the column flow to attempt to dislodge any blockage from the inlet frit.[5] - Ensure the sample is fully dissolved in the mobile phase. |
| Loss of Column Performance | Contamination of the stationary phase from previous runs or degradation of the silica support. | - Flush the column with a strong solvent, such as 100% ethanol or methanol, to remove strongly adsorbed compounds.[6] - For immobilized columns, a flush with DMF or THF can be effective.[5] - Always use high-purity solvents to avoid introducing contaminants.[6] |
| "Memory Effects" from Additives | Residual acidic or basic modifiers from previous runs affecting the current separation. | - Dedicate columns to specific methods (e.g., acidic or basic analytes) when possible. - Implement a thorough column washing protocol between different applications. The persistence of additive memory effects can sometimes last for many column volumes.[7] |
Diastereomeric Salt Crystallization
| Issue | Potential Cause | Troubleshooting Action |
| Low Diastereomeric Excess (d.e.) | Poorly optimized crystallization conditions or an unsuitable resolving agent/solvent system. | - Screen a variety of chiral resolving agents (e.g., different chiral amines like brucine, (R/S)-1-phenylethylamine). - Systematically vary the crystallization solvent or solvent mixture to find conditions that maximize the solubility difference between the diastereomeric salts. - Control the cooling rate during crystallization; slower cooling often leads to higher purity crystals. |
| Low Yield | The desired diastereomer has significant solubility in the mother liquor, or multiple recrystallizations are needed. | - Optimize the solvent and temperature to minimize the solubility of the desired diastereomeric salt. - If multiple recrystallizations are necessary, consider racemizing and recycling the unwanted diastereomer from the mother liquor to improve the overall process yield. |
| Oil Formation Instead of Crystals | The diastereomeric salt is "oiling out" of the solution rather than crystallizing. | - Change the solvent to one in which the salt is less soluble. - Decrease the initial concentration of the acid and resolving agent. - Try seeding the solution with a small crystal of the desired diastereomer. |
Enzymatic Resolution
| Issue | Potential Cause | Troubleshooting Action |
| Low Enantioselectivity (E-value) | The chosen enzyme is not suitable for the substrate, or reaction conditions are not optimal. | - Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia).[8] - Optimize the reaction temperature; lower temperatures can sometimes improve enantioselectivity.[8] - Vary the organic solvent, as this can significantly impact enzyme performance.[8] |
| Slow Reaction Rate | Suboptimal reaction conditions or low enzyme activity. | - Increase the enzyme loading. - Optimize the temperature; while lower temperatures can increase selectivity, higher temperatures generally increase the reaction rate. A balance must be found. - Ensure proper mixing to overcome mass transfer limitations. |
| Difficulty in Separating Product from Unreacted Substrate | Similar physical properties of the ester product and the unreacted acid. | - Utilize the difference in acidity. The unreacted carboxylic acid can be extracted into an aqueous basic solution, leaving the ester product in the organic phase. Subsequent acidification of the aqueous phase will allow for the recovery of the unreacted acid.[9] |
Experimental Protocols
Preparative SFC Method Development
A hypothetical, yet experimentally sound, protocol for scaling up the chiral separation of 3-oxocyclopentanecarboxylic acid using Supercritical Fluid Chromatography (SFC) is provided below.
1. Analytical Method Development & Screening:
-
Columns: Screen a set of polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® AD-H, Chiralpak® AS-H, and Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 with a polar organic co-solvent (modifier). Screen methanol and isopropanol.
-
Additive: Due to the acidic nature of the analyte, add 0.1% trifluoroacetic acid (TFA) to the modifier to improve peak shape and reduce tailing.[1][4]
-
Screening Conditions:
-
Flow Rate: 3 mL/min
-
Outlet Pressure: 150 bar
-
Temperature: 40°C
-
Gradient: 5% to 40% modifier over 10 minutes.
-
-
Objective: Identify the CSP and modifier combination that provides the best resolution and peak shape.
2. Method Optimization:
-
Once a suitable CSP and modifier are identified, optimize the separation isocratically.
-
Adjust the percentage of the modifier to achieve a resolution (Rs) > 1.5.
-
Optimize temperature and backpressure to further improve resolution and analysis time.
3. Scale-Up to Preparative SFC:
-
Use a preparative column with the same stationary phase as the optimized analytical method (e.g., 250 x 21.2 mm).
-
Scale the flow rate according to the column cross-sectional area.
-
Increase the sample loading incrementally to maximize throughput without sacrificing resolution.
-
Stacked injections can be used to increase productivity.
Diastereomeric Salt Crystallization Protocol
This protocol is based on the reported resolution of a similar compound, 3-oxocyclopentanecarboxylic acid, using (-)-brucine.[2][3]
1. Salt Formation:
-
Dissolve racemic 3-oxocyclopentanecarboxylic acid in a suitable solvent (e.g., acetone or ethanol).
-
Add an equimolar amount of the chiral resolving agent, (-)-brucine.
-
Stir the mixture at room temperature to allow for salt formation.
2. Crystallization:
-
The diastereomeric salt of one enantiomer should be less soluble and precipitate out of the solution. The process may be initiated by cooling the solution slowly.
-
Filter the resulting crystals and wash with a small amount of cold solvent.
3. Recrystallization for Purity Enhancement:
-
The initial diastereomeric excess (d.e.) of the crystals may be low.
-
Perform multiple recrystallizations from a suitable solvent system to achieve the desired d.e. (e.g., >98%).[2][3] The number of recrystallizations will depend on the separation efficiency of the chosen solvent.
4. Liberation of the Enantiopure Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., HCl) to protonate the carboxylic acid and form the water-soluble salt of the resolving agent.
-
Extract the enantiopure 3-oxocyclopentanecarboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified enantiomer.
Enzymatic Resolution Protocol
This is a general protocol for the kinetic resolution of a racemic carboxylic acid via its ester.
1. Esterification:
-
Convert the racemic 3-oxocyclopentanecarboxylic acid to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).
2. Enzymatic Hydrolysis:
-
Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
Add a lipase (e.g., Lipase from Candida antarctica B, Novozym® 435) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress by chiral HPLC or GC.
-
The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.
3. Work-up and Separation:
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Separate the unreacted ester (in the organic phase) from the hydrolyzed carboxylic acid by extracting the organic phase with a basic aqueous solution (e.g., NaHCO3).
-
The unreacted ester remains in the organic phase. The enantiomerically enriched carboxylic acid is in the aqueous phase.
-
Acidify the aqueous phase and extract with an organic solvent to isolate the enantiopure carboxylic acid.
-
The unreacted ester can be hydrolyzed chemically to obtain the other enantiomer of the carboxylic acid.
Data Presentation
Table 1: Comparison of Scale-Up Methods for Chiral Separation
| Parameter | Preparative Chromatography (SFC/HPLC) | Diastereomeric Salt Crystallization | Enzymatic Resolution |
| Selectivity | High (dependent on CSP) | Variable (dependent on resolving agent) | Very High |
| Yield (per run) | High (>95% recovery) | Typically <50% for one enantiomer | Max. 50% for each enantiomer (kinetic) |
| Throughput | High (with stacked injections) | Can be high for well-behaved systems | Moderate |
| Purity | High (>99% e.e. achievable) | High, but may require multiple steps | Very High (>99% e.e. common) |
| Development Time | Moderate (screening required) | Potentially long (screening of agents/solvents) | Moderate (enzyme screening) |
| Cost | High initial equipment cost, solvent/CSP cost | Lower equipment cost, cost of resolving agent | Enzyme cost can be significant |
| Environmental Impact | Moderate (SFC is "greener" than HPLC) | Dependent on solvent choice | Low (aqueous media, biodegradable catalyst) |
Visualizations
Caption: Workflow for scaling up chiral separation using preparative SFC.
Caption: Process flow for diastereomeric salt crystallization.
Caption: Troubleshooting logic for preparative chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1, ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06611F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility in Diastereomeric Salt Resolution
Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chiral resolution experiments, with a specific focus on challenges related to poor salt solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My diastereomeric salt has extremely low solubility in my chosen solvent, preventing me from creating a solution for crystallization. What should I do?
A1: This is a common issue where the salt precipitates immediately upon formation. The goal is to find a solvent system where the salt is soluble at an elevated temperature but sparingly soluble at a lower temperature.
Troubleshooting Steps:
-
Systematic Solvent Screening: The most critical factor is the solvent system.[1] You must screen a range of solvents with varying polarities. Start with the solvent used for the salt formation and then test others. Alcoholic solvents are often a good starting point.[2] It's recommended to perform this on a small scale.
-
Use of Solvent Mixtures: If a single solvent isn't effective, use solvent mixtures to fine-tune the polarity.[2] For example, adding a more polar solvent like methanol to a less polar one like ethyl acetate can increase solubility at higher temperatures.
-
Increase Temperature: Most salts exhibit increased solubility at higher temperatures.[3][4] Try heating the mixture to dissolve the salt completely before initiating a controlled cooling process to induce crystallization. Be mindful of potential decomposition at elevated temperatures.
-
Change the Resolving Agent: If solvent screening is unsuccessful, the chosen resolving agent may be forming a particularly insoluble salt.[1] Screening for a different resolving agent can fundamentally change the salt's physical properties, including solubility.[1]
Q2: The diastereomeric salt is precipitating as an oil or amorphous solid instead of crystals. How can I resolve this?
A2: Oiling out or amorphous precipitation often occurs when the salt's solubility limit is exceeded too rapidly or in a solvent that is too polar, causing it to "salt out" as a liquid phase.[2]
Troubleshooting Steps:
-
Switch to a Less Polar Solvent: A less polar solvent or solvent mixture can discourage salting out and promote the ordered arrangement required for crystallization.[2]
-
Slow Down Supersaturation: Avoid "shock" crystallization. Instead of rapid cooling or solvent evaporation, allow the solution to cool gradually. A slow, controlled cooling rate often yields purer crystals.[2]
-
Lower the Concentration: Start with a more dilute solution. While it may lower the initial yield, it can prevent oiling and allow for the growth of high-quality crystals. You can concentrate the mother liquor later for a second crop.
-
Ensure High Purity of Starting Materials: Impurities can act as crystal growth inhibitors.[2] Ensure that both the racemic mixture and the resolving agent are of high purity before attempting the resolution.[2]
Q3: My diastereomeric salt crystals have formed, but the yield is very low. How can I improve it without compromising purity?
A3: A low yield indicates that a significant portion of the desired diastereomer remains in the mother liquor.[5] This can be due to suboptimal solvent choice, insufficient crystallization time, or inaccurate temperature control.[2]
Troubleshooting Steps:
-
Optimize the Solvent System: The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.[2] Experiment with solvent mixtures to find the ideal balance.
-
Adjust Final Crystallization Temperature: Lowering the final temperature of crystallization can decrease the solubility of the desired salt, leading to a higher yield.[5] However, cooling too low may cause the undesired diastereomer to co-precipitate, so this must be monitored.
-
Optimize Crystallization Time: Monitor crystal formation over time. Premature filtration can leave the product in the solution, while extended periods might lead to the co-precipitation of the undesired diastereomer.[2]
-
Consider Seeding: Introducing a small number of seed crystals of the desired diastereomeric salt to a supersaturated solution can promote controlled crystallization and improve both yield and purity.[1]
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled, improving the overall process yield.[5]
Q4: How does temperature affect the solubility and success of the resolution?
A4: Temperature is a critical parameter that directly influences solubility. For most solids, solubility increases with temperature, which is the principle that allows for recrystallization.[3][4]
Key Considerations:
-
Endothermic vs. Exothermic Dissolution: For salts where the dissolution process is endothermic (absorbs heat), increasing the temperature will increase solubility.[6] For the rare cases where dissolution is exothermic (releases heat), increasing the temperature will actually decrease solubility.[6]
-
Controlled Cooling: A slow, controlled cooling profile is crucial.[1] Rapid cooling can lead to the formation of small, impure crystals or amorphous precipitation. Gradual cooling allows for selective crystallization of the less soluble diastereomer.[2]
-
Solubility Curves: The relationship between temperature and solubility is not always linear.[4] Constructing a solubility curve for your diastereomeric salts in a given solvent system can help identify the optimal temperature range for dissolution and crystallization, maximizing both yield and purity.[7]
Data Presentation: Solvent Properties for Crystallization
The selection of a solvent is a critical step in diastereomeric salt resolution. The ideal solvent will exhibit a large difference in the solubility of the two diastereomeric salts.[1] The following table provides key properties of common laboratory solvents to guide your selection process.
| Solvent | Formula | Boiling Point (°C) | Polarity Index (Snyder) | Dielectric Constant (20°C) |
| Water | H₂O | 100.0 | 10.2 | 80.1 |
| Methanol | CH₃OH | 64.7 | 5.1 | 32.7 |
| Ethanol | C₂H₅OH | 78.4 | 4.3 | 24.5 |
| Isopropanol (IPA) | C₃H₇OH | 82.5 | 3.9 | 19.9 |
| Acetonitrile | CH₃CN | 81.6 | 5.8 | 37.5 |
| Acetone | C₃H₆O | 56.2 | 5.1 | 20.7 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 4.4 | 6.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 4.0 | 7.6 |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 3.1 | 9.1 |
| Toluene | C₇H₈ | 110.6 | 2.4 | 2.4 |
| Heptane | C₇H₁₆ | 98.4 | 0.1 | 1.9 |
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening for Diastereomeric Salt Resolution
Objective: To identify an optimal solvent or solvent mixture that provides good separation of diastereomeric salts based on solubility differences.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
An array of vials or a 96-well plate
-
Selection of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane)
-
Heating and stirring plate
-
Analytical equipment (e.g., Chiral HPLC)
Methodology:
-
Salt Formation: In a primary vial, dissolve stoichiometric equivalents (typically 1:1) of the racemic compound and the resolving agent in a solvent where both are highly soluble (e.g., methanol) to ensure complete salt formation.[1] Gently warm if necessary.
-
Solvent Removal: Evaporate the initial solvent under reduced pressure to obtain the diastereomeric salt mixture as a solid residue.
-
Screening Setup: Aliquot small, equal amounts of the dried salt mixture into an array of vials.
-
Solvent Addition: To each vial, add a fixed volume of a different test solvent or a pre-defined solvent mixture.
-
Equilibration: Seal the vials and stir or agitate the slurries at a controlled temperature (e.g., ambient room temperature) for a set period (e.g., 12-24 hours) to allow the system to reach thermodynamic equilibrium. It can be beneficial to include a heating-cooling cycle (e.g., heat to 50°C for 1 hour, then cool to 20°C) to aid equilibration.
-
Analysis: After equilibration, carefully take a sample of the supernatant (mother liquor) from each vial that contains solid material.
-
Purity Determination: Analyze the composition of both the isolated solid and the mother liquor by a suitable chiral method (e.g., Chiral HPLC) to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).[1]
-
Selection: The optimal solvent system is the one that results in a high diastereomeric purity in the crystalline solid and leaves the other diastereomer predominantly in the solution.
Protocol 2: Controlled Cooling Crystallization for Low-Solubility Salts
Objective: To obtain high-purity crystals of the desired diastereomeric salt by implementing a slow, controlled cooling profile.
Materials:
-
Diastereomeric salt mixture
-
Optimal solvent system identified from screening
-
Jacketed reaction vessel with temperature control or an oil bath with a programmable controller
-
Stirrer
Methodology:
-
Dissolution: Prepare a saturated solution of the diastereomeric salt mixture in the chosen solvent at an elevated temperature where the salt is fully dissolved (e.g., 60°C).[1] Ensure complete dissolution visually.
-
Cooling Program Initiation: Begin a slow, linear cooling ramp. A typical rate is between 5-10°C per hour. A slower rate is often better for purity.[2]
-
Seeding (Optional but Recommended): Once the solution has cooled to just below its saturation temperature (cloud point), add a small quantity (0.1-1% by weight) of pure seed crystals of the less soluble diastereomer. This will encourage nucleation of the desired form.[1]
-
Controlled Cooling: Continue the slow cooling ramp to the final isolation temperature (e.g., 5°C or 10°C). Maintain gentle stirring throughout the process to keep the crystals suspended and promote uniform growth.
-
Aging: Hold the slurry at the final temperature for a period (e.g., 2-4 hours) to allow crystallization to complete and maximize the yield.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the crystals and the mother liquor for yield and diastereomeric/enantiomeric purity.
Visual Guides & Workflows
Caption: Troubleshooting decision tree for poor diastereomeric salt solubility.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC and NMR for Enantiomeric Excess Determination
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control, synthesis, and purification of chiral compounds. The therapeutic efficacy of a drug is often attributed to a single enantiomer, while the other may be inactive or even harmful.[1] This guide provides an objective comparison of two powerful analytical techniques for determining enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Fundamental Principles
The determination of enantiomeric excess relies on creating a chiral environment to differentiate between enantiomers, which are otherwise indistinguishable in an achiral setting.[2]
Chiral High-Performance Liquid Chromatography (HPLC): This technique achieves the physical separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][2] The enantiomeric mixture, dissolved in a mobile phase, is passed through a column packed with a chiral material. One enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times.[1] The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of the enantiomeric excess.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes with the enantiomers in solution.[2][3] These newly formed diastereomers have different spatial arrangements and, therefore, exhibit distinct signals in the NMR spectrum, most commonly in the ¹H NMR spectrum.[1] The integration of these separate signals allows for the quantification of the relative amounts of each diastereomer, which directly corresponds to the enantiomeric excess of the original analyte.[1]
Experimental Protocols
Reproducible and accurate determination of enantiomeric excess is contingent on detailed and consistent methodologies.
Chiral HPLC Protocol
A general workflow for the chiral HPLC analysis of a compound is as follows:
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.[2][3]
-
Chiral Stationary Phase: Selection is critical. Polysaccharide-based CSPs are widely applicable.[5]
-
Mobile Phase: A common mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10).[5]
-
Detection: UV detection at a wavelength where the analyte absorbs, for example, 220 nm or 254 nm.[2][4]
-
Injection Volume: A standard volume of 10 µL is often used.[2]
-
-
Data Analysis:
NMR Spectroscopy Protocol with Chiral Solvating Agent
A representative protocol for determining enantiomeric excess using a chiral solvating agent is outlined below:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Data Analysis:
-
Identify the well-resolved signals corresponding to each of the diastereomeric complexes.
-
Integrate the distinct resonance peaks for each enantiomer to determine their relative ratio and calculate the enantiomeric excess.[2]
-
Quantitative Data Comparison
The choice between Chiral HPLC and NMR often depends on the specific requirements of the analysis. The following table summarizes key performance metrics for both techniques.
| Parameter | Chiral HPLC | NMR Spectroscopy |
| Typical Analysis Time | 15-60 minutes per sample[1] | 5-15 minutes per sample (after derivatization)[1] |
| Sample Throughput | Lower; method development can be time-consuming[1] | Higher; ideal for high-throughput screening[1] |
| Sensitivity | High, often in the µg to ng range | Lower, typically requires mg of sample[6] |
| Resolution | Excellent, often baseline separation | Dependent on the chiral agent and analyte |
| Solvent Consumption | High | Low (approx. 0.6 mL per sample)[7] |
| Non-destructive/Destructive | Non-destructive; sample can be recovered[1] | Non-destructive; sample can be recovered[8] |
| Method Development | Can be extensive, requiring screening of columns and mobile phases | Can be rapid, involving screening of chiral solvating agents |
| Requirement for Standards | Often requires pure enantiomer standards for method validation[9] | Can sometimes be performed without pure standards |
Advantages and Disadvantages
| Technique | Advantages | Disadvantages |
| Chiral HPLC | - High sensitivity and accuracy[3]- Excellent resolution is often achievable[1]- Well-established and validated for routine quality control[1]- Non-destructive, allowing for sample recovery[1] | - Method development can be time-consuming and complex[1]- Higher solvent consumption- Analysis times can be long[1]- May require expensive chiral columns |
| NMR Spectroscopy | - Rapid analysis time, suitable for high-throughput screening[1][7]- Low solvent consumption[1][7]- Provides structural information in addition to enantiomeric excess- Can be used for a diverse range of samples[1] | - Lower sensitivity compared to HPLC[10]- Potential for signal overlap, complicating integration- Requires a suitable chiral solvating or derivatizing agent- The cost of high-field NMR instruments is substantial[10] |
Visualizations
Caption: A flowchart of the Chiral HPLC experimental workflow.
Caption: A flowchart of the NMR experimental workflow.
Caption: A logical comparison of Chiral HPLC and NMR.
Conclusion
Both Chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess.[1] The choice between the two often depends on the specific requirements of the analysis. Chiral HPLC is the method of choice when high sensitivity and baseline resolution are paramount, and when a validated method is required for routine quality control.[1] NMR with a chiral auxiliary offers a significant advantage in terms of speed and sample throughput, making it ideal for high-throughput screening and reaction monitoring.[1] For a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial, with a rapid screen by NMR followed by a more rigorous, quantitative analysis by chiral HPLC.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. uma.es [uma.es]
- 10. azooptics.com [azooptics.com]
A Spectroscopic Showdown: Unveiling the Chiral Nuances of (S)- and (R)-3-Oxocyclopentanecarboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the subtle yet critical differences between enantiomers is paramount. This guide provides a detailed spectroscopic comparison of (S)-3-Oxocyclopentanecarboxylic acid and (R)-3-Oxocyclopentanecarboxylic acid, offering insights into their structural similarities and stereochemical distinctions through experimental data.
Enantiomers, being mirror images of each other, present a unique challenge in characterization. While many of their physical and spectroscopic properties are identical, their interaction with plane-polarized light provides a definitive point of differentiation. This guide will delve into the standard spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are identical for both (S) and (R) enantiomers, and critically, will explore the differentiating power of Circular Dichroism (CD) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Oxocyclopentanecarboxylic acid. It is important to note that for achiral spectroscopic methods such as NMR, IR, and MS, the data for the (S) and (R) enantiomers are identical. The primary distinction lies in their chiroptical properties, as measured by Circular Dichroism.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| CAS Number (S)-enantiomer | 71830-06-3 |
| CAS Number (R)-enantiomer | 13012-38-9 |
| CAS Number (Racemic) | 98-78-2 |
Table 2: ¹H NMR (Proton NMR) Data (Predicted)
Note: As enantiomers, (S)- and (R)-3-Oxocyclopentanecarboxylic acid will exhibit identical ¹H NMR spectra. The following are predicted chemical shifts (δ) in ppm relative to TMS.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | ~12.0 | singlet |
| CH (methine) | ~3.0 - 3.2 | multiplet |
| CH₂ (alpha to C=O and adjacent to CH) | ~2.5 - 2.7 | multiplet |
| CH₂ (beta to C=O and adjacent to CH) | ~2.2 - 2.4 | multiplet |
| CH₂ (alpha to C=O and beta to carboxylic acid) | ~2.0 - 2.2 | multiplet |
Table 3: ¹³C NMR (Carbon NMR) Data (Predicted)
Note: As enantiomers, (S)- and (R)-3-Oxocyclopentanecarboxylic acid will exhibit identical ¹³C NMR spectra. The following are predicted chemical shifts (δ) in ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (acid) | ~175 - 180 |
| C=O (ketone) | ~210 - 215 |
| CH | ~40 - 45 |
| CH₂ | ~35 - 40 (multiple peaks) |
Table 4: Infrared (IR) Spectroscopy Data
Note: The IR spectrum is identical for both enantiomers.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (acid) | 2500-3300 | Broad, strong |
| C=O (acid) | 1700-1725 | Strong, sharp |
| C=O (ketone) | 1740-1760 | Strong, sharp |
| C-H (alkane) | 2850-3000 | Medium to strong |
Table 5: Mass Spectrometry (MS) Data
Note: The mass spectrum is identical for both enantiomers. Data below is for the methyl ester and provides insight into the fragmentation of the parent compound.
| m/z | Interpretation |
| 128 | Molecular ion (M⁺) - for the carboxylic acid |
| 111 | Loss of -OH |
| 83 | Loss of -COOH |
| 55 | Further fragmentation |
Table 6: Circular Dichroism (CD) Spectroscopy Data (Predicted)
Note: This is the key technique to differentiate the enantiomers. The spectra are equal in magnitude but opposite in sign (a mirror image).
| Enantiomer | Expected Cotton Effect around 290-320 nm (n→π* transition of C=O) |
| (S) | Positive or Negative |
| (R) | Opposite sign to the (S)-enantiomer |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were typically co-added.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were typically co-added.
-
Referencing: Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal.
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a diamond ATR accessory.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added and averaged.
-
Background Correction: A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (for the methyl ester).
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.
-
Detection: Ions were detected using an electron multiplier, and the resulting mass spectrum was generated.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: A solution of the enantiomerically pure sample was prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL. The solution was placed in a quartz cuvette with a path length of 1 mm.
-
Instrumentation: CD spectra were recorded on a CD spectropolarimeter.
-
Acquisition: Spectra were scanned from 400 nm to 200 nm with a scanning speed of 100 nm/min and a bandwidth of 1 nm.
-
Data Processing: The resulting spectrum was baseline-corrected by subtracting the spectrum of the solvent. The data is typically reported in units of molar ellipticity ([θ]).
Visualizing the Comparison
Graphviz diagrams are provided below to illustrate the experimental workflow and the key distinguishing feature between the two enantiomers.
Caption: General experimental workflow for the spectroscopic comparison.
Caption: Predicted opposite Cotton effects for the enantiomers.
Discussion
The spectroscopic analysis of (S)- and (R)-3-Oxocyclopentanecarboxylic acid highlights a fundamental principle of stereochemistry: enantiomers exhibit identical physical and chemical properties in an achiral environment. This is evident from their identical NMR, IR, and mass spectra. The number of signals, their chemical shifts, and coupling patterns in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry are all determined by the connectivity of atoms within the molecule, which is the same for both enantiomers.
The key to distinguishing between these mirror-image isomers lies in their interaction with chiral phenomena, such as plane-polarized light. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. As chiral molecules, (S)- and (R)-3-Oxocyclopentanecarboxylic acid will interact differently with these two forms of light, resulting in CD spectra that are mirror images of each other. This phenomenon, known as the Cotton effect, provides an unambiguous method for determining the absolute configuration of a chiral center and for assessing the enantiomeric purity of a sample. The sign of the Cotton effect (positive or negative) for the n→π* transition of the ketone carbonyl group is directly related to the spatial arrangement of atoms around the chromophore, thus providing a unique spectroscopic fingerprint for each enantiomer.
Purity Under Scrutiny: A Comparative Guide to the Validation of (S)-3-Oxocyclopentanecarboxylic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of chiral molecules like (S)-3-Oxocyclopentanecarboxylic acid is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of the traditional titration method with modern chromatographic and spectroscopic techniques for purity validation, supported by experimental protocols and data-driven insights.
This compound, a valuable building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment. While classical acid-base titration offers a straightforward and cost-effective approach, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide enhanced specificity and sensitivity, particularly for identifying and quantifying impurities.
Method Comparison: Titration vs. Chromatographic Techniques
The choice of analytical method for purity determination depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. Below is a comparative overview of titration, HPLC, and GC.
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase. |
| Purity Assessment | Determines the total acidic content (assay). | Separates and quantifies the main component and impurities. Can determine enantiomeric purity with a chiral column. | Separates and quantifies volatile components. Derivatization is often required for non-volatile analytes. |
| Specificity | Low. Does not distinguish between the target acid and other acidic impurities. | High. Can separate structurally similar compounds and enantiomers. | High. Excellent separation of volatile compounds. |
| Sensitivity | Moderate. Typically in the millimolar concentration range. | High. Can detect impurities at parts-per-million (ppm) levels or lower. | Very High. Can detect trace amounts of volatile impurities. |
| Precision | High (typically <0.2% RSD). | High (typically <1% RSD). | High (typically <1% RSD). |
| Analysis Time | Relatively fast per sample. | Moderate to long, depending on the method. | Moderate to long, depending on the method. |
| Cost (Instrument) | Low. | High. | High. |
| Cost (Per Sample) | Low. | Moderate. | Moderate. |
| Sample Preparation | Simple dissolution. | Filtration, dissolution in mobile phase. | May require derivatization to increase volatility. |
Experimental Protocols
Purity Determination by Acid-Base Titration
This method determines the purity of this compound by titrating a known mass of the sample with a standardized solution of sodium hydroxide (NaOH).
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance
-
Buret, 50 mL
-
Volumetric flask, 100 mL
-
Erlenmeyer flasks, 250 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 128 mg of the this compound sample and record the weight.
-
Dissolve the sample in approximately 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution from the buret until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
Perform the titration in triplicate to ensure accuracy.
Calculation of Purity: Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of NaOH solution (mol/L)
-
MW = Molecular weight of this compound (128.13 g/mol )[1]
-
W = Weight of the sample (g)
Purity and Enantiomeric Excess Determination by Chiral HPLC
This method is used to determine the chemical purity and the enantiomeric excess of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Chiral Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. If available, also prepare a standard of the (R)-enantiomer or a racemic mixture to determine the retention times of both enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and integrate the peaks corresponding to the (S)- and (R)-enantiomers and any impurities.
Calculations:
-
Chemical Purity (%): (Area of (S)-isomer peak / Total area of all peaks) × 100
-
Enantiomeric Excess (% ee): [ (Area of (S)-isomer - Area of (R)-isomer) / (Area of (S)-isomer + Area of (R)-isomer) ] × 100
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams, generated using Graphviz, illustrate the key steps in each analytical method.
Caption: Workflow for Purity Validation by Titration.
Caption: Workflow for Purity and ee by Chiral HPLC.
Decision-Making Framework for Method Selection
Choosing the appropriate analytical method is a critical decision. The following flowchart provides a logical guide for selecting the most suitable technique based on the analytical requirements.
Caption: Decision Tree for Selecting a Purity Analysis Method.
Conclusion
The validation of this compound purity is paramount in drug development and research. While acid-base titration provides a rapid and economical method for determining the overall acidic content, it lacks the specificity to identify and quantify individual impurities or the opposite enantiomer. For comprehensive purity profiling, including the determination of enantiomeric excess, chiral HPLC is the method of choice. Gas chromatography can also be a powerful tool, particularly for the analysis of volatile impurities, though it often necessitates a derivatization step for carboxylic acids. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, regulatory requirements, and the potential impurity profile of the compound. By employing the appropriate validated methods, researchers can ensure the quality and consistency of this important chiral building block.
References
A Comparative Guide to Chiral Resolving Agents for 3-Oxocyclopentanecarboxylic Acid
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of chiral molecules. This guide provides a comparative analysis of chiral resolving agents for 3-oxocyclopentanecarboxylic acid, a valuable building block in the synthesis of various pharmaceutical compounds.
The classical method of diastereomeric salt crystallization remains a widely used and effective technique for the resolution of racemic carboxylic acids. This process involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated based on their differential solubility in a given solvent. This guide focuses on the available data for the resolution of 3-oxocyclopentanecarboxylic acid, providing experimental details and a comparison of resolving agent performance.
Comparison of Chiral Resolving Agents
To date, the most extensively documented chiral resolving agent for 3-oxocyclopentanecarboxylic acid is the naturally occurring alkaloid, (-)-brucine . While effective, the process requires multiple recrystallization steps to achieve high enantiomeric purity.
Below is a summary of the quantitative data for the resolution of (±)-3-oxocyclopentanecarboxylic acid using (-)-brucine.
| Resolving Agent | Enantiomer Obtained | Solvent System | Number of Recrystallizations | Yield of Diastereomeric Salt | Specific Rotation of Resolved Acid ([α]D) | Enantiomeric Excess (e.e.) |
| (-)-Brucine | (+)-3-Oxocyclopentanecarboxylic acid | Acetone | 4 | Data not available | +85.2° (c 1.0, chloroform) | >98% |
| (-)-Brucine | (-)-3-Oxocyclopentanecarboxylic acid | Acetone (from mother liquor) | Not specified | Data not available | -84.5° (c 1.0, chloroform) | High (inferred) |
Experimental Workflow
The general process for the chiral resolution of 3-oxocyclopentanecarboxylic acid via diastereomeric salt crystallization is outlined below.
Figure 1. General workflow for the chiral resolution of 3-oxocyclopentanecarboxylic acid.
Detailed Experimental Protocols
The following protocols are based on the reported resolution of 3-oxocyclopentanecarboxylic acid with (-)-brucine.
Resolution of (±)-3-Oxocyclopentanecarboxylic Acid with (-)-Brucine
1. Formation of the Diastereomeric Salt:
-
A solution of (±)-3-oxocyclopentanecarboxylic acid (15 g) in acetone (150 ml) is added to a solution of (-)-brucine (46 g) in acetone (150 ml).
-
The mixture is allowed to stand at room temperature, leading to the precipitation of the brucine salt.
2. Fractional Crystallization to Obtain the (+)-Enantiomer:
-
The precipitated salt is collected by filtration.
-
This salt is then subjected to four successive recrystallizations from acetone.
-
The progress of the resolution can be monitored by measuring the specific rotation of the acid obtained from a small sample of the salt after each crystallization.
-
The final, less soluble salt is the brucine salt of (+)-3-oxocyclopentanecarboxylic acid.
3. Isolation of (+)-3-Oxocyclopentanecarboxylic Acid:
-
The purified brucine salt is dissolved in water and acidified with hydrochloric acid (HCl).
-
The liberated (+)-3-oxocyclopentanecarboxylic acid is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the pure (+)-enantiomer.
-
The reported specific rotation is [α]D +85.2° (c 1.0, chloroform), corresponding to an enantiomeric excess of over 98%.
4. Isolation of (-)-3-Oxocyclopentanecarboxylic Acid:
-
The mother liquor from the initial crystallization, which is enriched in the more soluble brucine salt of the (-)-enantiomer, is concentrated.
-
The resulting residue is acidified with HCl and extracted to obtain the crude (-)-enantiomer.
-
Further purification of the (-)-enantiomer can be achieved by recrystallization.
-
The reported specific rotation for the (-)-enantiomer is [α]D -84.5° (c 1.0, chloroform).
Discussion and Alternative Considerations
While the resolution with brucine has been demonstrated to be effective, the requirement for multiple crystallizations can be time-consuming and may lead to a lower overall yield of the desired enantiomer. For researchers seeking alternatives, exploring other chiral resolving agents is a logical next step.
Commonly used chiral amines for the resolution of carboxylic acids include:
-
(R)-(+)-α-Methylbenzylamine and (S)-(-)-α-Methylbenzylamine
-
Ephedrine and Pseudoephedrine isomers
-
Cinchona alkaloids such as cinchonidine and cinchonine
The selection of an optimal resolving agent and solvent system often requires empirical screening. The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts, which is influenced by the specific interactions between the acid, the resolving agent, and the solvent.
For laboratories equipped with the necessary instrumentation, preparative chiral High-Performance Liquid Chromatography (HPLC) can be a powerful alternative for the direct separation of enantiomers without the need for derivatization, potentially offering a more rapid and efficient route to obtaining enantiomerically pure 3-oxocyclopentanecarboxylic acid.
Chiral Precursors in Drug Synthesis: A Comparative Analysis of (S)- and (R)-3-Oxocyclopentanecarboxylic Acid
A detailed examination of the stereospecific roles of (S)- and (R)-3-Oxocyclopentanecarboxylic acid as chiral building blocks in the synthesis of potent therapeutic agents, including prostaglandin analogues and antiviral carbocyclic nucleosides.
Core Concepts: The Significance of Chirality in Drug Action
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Consequently, the stereospecific synthesis of pharmaceuticals is a critical aspect of drug development, ensuring the production of the desired enantiomer with high purity. (S)- and (R)-3-Oxocyclopentanecarboxylic acid serve as valuable starting materials for establishing the correct stereochemistry in the cyclopentane ring of various therapeutic agents.
Comparative Utility in Prostaglandin Synthesis: The Case of Latanoprost
Prostaglandins are a class of lipid compounds involved in various physiological processes, and their analogues are used in the treatment of conditions like glaucoma. Latanoprost, a prostaglandin F2α analogue, is a potent ocular hypotensive agent used to treat glaucoma by increasing the outflow of aqueous humor from the eye.[1] The therapeutic activity of latanoprost is highly dependent on its specific stereochemistry.
The synthesis of biologically active latanoprost relies on a key chiral intermediate known as the Corey lactone.[2][3] While various synthetic routes to the Corey lactone exist, the stereochemistry of the cyclopentane ring is a critical determinant of the final product's activity. It is the specific stereoconfiguration derived from the appropriate chiral precursor that leads to the therapeutically effective form of latanoprost. Although direct synthesis from (R)- or (S)-3-Oxocyclopentanecarboxylic acid is not the most common route described, the stereochemical centers established in the Corey lactone are analogous to those that would be derived from these precursors. The (1R, 2R, 3R, 5S) configuration of the core cyclopentane ring in the Corey lactone is essential for the synthesis of active latanoprost.
The biological activity of latanoprost isomers demonstrates the criticality of stereochemistry. The naturally configured latanoprost is a potent agonist of the prostaglandin F2α (FP) receptor.[4] Inversion of the stereochemistry at key positions on the cyclopentane ring or the side chains can significantly reduce or abolish its receptor binding affinity and therapeutic effect.[5]
Table 1: Comparison of Latanoprost and its Inactive Stereoisomer
| Feature | Latanoprost (Active Isomer) | Inactive Stereoisomers |
| Stereochemistry | Specific (1R, 2R, 3R, 5S) core | Altered stereocenters |
| Biological Activity | Potent FP receptor agonist, lowers intraocular pressure[1] | Significantly reduced or no FP receptor agonism[5] |
| Clinical Use | Treatment of glaucoma and ocular hypertension[1] | Not used therapeutically |
Comparative Utility in Antiviral Nucleoside Synthesis
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a cyclopentane ring.[6] This modification confers greater stability against enzymatic degradation. The stereochemistry of the cyclopentane ring is crucial for their antiviral activity, as it dictates the molecule's ability to be recognized and phosphorylated by viral or cellular kinases, a necessary step for their mechanism of action.
While specific examples detailing the synthesis of a marketed carbocyclic nucleoside directly from either (S)- or (R)-3-Oxocyclopentanecarboxylic acid are not prevalent in the reviewed literature, the principle of stereospecificity remains central. The synthesis of various carbocyclic nucleosides with potent antiviral activity against viruses like HIV and hepatitis B relies on chiral cyclopentane intermediates.[6][7] The biological activity of different stereoisomers of these carbocyclic nucleosides can vary dramatically. For instance, in some cases, only one enantiomer exhibits the desired antiviral effect, while the other is inactive.[8]
The synthesis of these antiviral agents often involves the construction of a chiral cyclopentenyl intermediate, which is then elaborated to the final carbocyclic nucleoside. The stereochemistry of this intermediate dictates the final stereoconfiguration of the drug.
Table 2: General Comparison of Stereoisomers of Antiviral Carbocyclic Nucleosides
| Feature | Biologically Active Enantiomer | Biologically Inactive Enantiomer |
| Stereochemistry | Specific configuration allows for recognition by viral/cellular kinases | Incorrect configuration prevents phosphorylation |
| Antiviral Activity | Potent inhibition of viral replication[8] | Little to no antiviral activity |
| Mechanism of Action | Acts as a chain terminator or inhibitor of viral polymerases after phosphorylation | Not phosphorylated, thus cannot inhibit viral replication |
Experimental Protocols
Synthesis of Chiral Intermediates
The synthesis of stereospecific drugs from chiral precursors like (S)- and (R)-3-Oxocyclopentanecarboxylic acid involves a series of chemical transformations. A representative workflow for the synthesis of a chiral cyclopentane intermediate for prostaglandin synthesis is outlined below.
Caption: Generalized workflow for the synthesis of a bioactive molecule.
A crucial step in these syntheses is the stereoselective reduction of the ketone group and the controlled introduction of side chains to establish the correct stereochemistry at multiple chiral centers.
Determination of Enantiomeric Purity
Ensuring the stereochemical purity of the final drug product is critical. Several analytical techniques are employed for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase to separate enantiomers, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be used to induce chemical shift differences between enantiomers in the NMR spectrum, enabling the determination of their relative proportions.
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation is a characteristic property of an enantiomer.
Biological Activity Assays
The biological activity of the synthesized compounds is evaluated using various in vitro and in vivo assays.
-
Prostaglandin Receptor Binding Assays: These assays measure the affinity of a compound for its target receptor, such as the FP receptor for latanoprost. This is often done using radioligand binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor.[4]
-
Cell-based Assays: For prostaglandin analogues, cell-based assays can measure the downstream signaling effects of receptor activation, such as changes in intracellular calcium levels. For antiviral nucleosides, cell-based assays are used to determine the compound's ability to inhibit viral replication in cultured cells.[9]
-
In Vivo Models: Animal models are used to assess the therapeutic efficacy and safety of drug candidates. For glaucoma drugs like latanoprost, the effect on intraocular pressure is measured in animal models.[5] For antiviral drugs, the reduction in viral load and disease symptoms is evaluated in infected animals.
Caption: Workflow for evaluating the biological activity of a synthesized compound.
Conclusion
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 7. biorxiv.org [biorxiv.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Synthesis and Antiviral Properties of Spirocyclic [1,2,3]‐Triazolooxazine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for Enhanced Keto Acid Separation
For researchers, scientists, and professionals in drug development, the efficient separation of keto acid enantiomers is a critical step in both analytical and preparative chromatography. This guide offers a comparative analysis of various chiral stationary phases (CSPs), presenting experimental data to facilitate the selection of the most effective column for your specific needs.
The enantioselective separation of keto acids, a class of organic compounds containing both a ketone and a carboxylic acid functional group, is of significant importance in pharmaceutical and biomedical research. The stereochemistry of these molecules can profoundly influence their biological activity. High-performance liquid chromatography (HPLC) employing chiral stationary phases is the most prevalent and effective technique for resolving these enantiomers. This guide compares the performance of three major classes of CSPs: polysaccharide-based, macrocyclic antibiotic-based, and cyclodextrin-based columns, for the separation of various keto acids.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate CSP is paramount for achieving baseline separation of keto acid enantiomers with optimal resolution, selectivity, and analysis time. The following table summarizes the performance of different commercially available chiral columns for the separation of representative keto acids.
| Keto Acid | Chiral Stationary Phase (CSP) Type | Column Brand/Type | Mobile Phase | k'₁ | α | Rs |
| Ketoprofen | Polysaccharide (Amylose) | Chiralpak AD-H | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 2.1 | 1.42 | 2.1 |
| Polysaccharide (Cellulose) | Chiralcel OD-H | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 2.5 | 1.35 | 1.8 | |
| Macrocyclic Antibiotic (Vancomycin) | Chirobiotic V | Tetrahydrofuran/0.5% Triethylamine Acetate Buffer (15:85, v/v) | - | - | 2.28[1] | |
| α-Lipoic Acid | Polysaccharide (Amylose) | Chiralpak AS-H | n-Hexane/Ethanol/Trifluoroacetic Acid (varied) | - | - | >1.5[2] |
| Polysaccharide (Amylose, Immobilized) | Chiralpak IH-3 | n-Hexane/Ethanol/Trifluoroacetic Acid (varied) | - | - | >1.5[2] | |
| 4-Hydroxy-3-methoxymandelic acid | Polysaccharide (Amylose, Immobilized) | Chiralpak ID-U | n-Hexane/2-Propanol (90:10, v/v) | - | 2.12 | 2.71[3] |
| Polysaccharide (Amylose, Immobilized) | Chiralpak IG-U | n-Hexane/Ethanol (90:10, v/v) | - | 3.86 | 8.74[3] |
Note: k'₁ = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution. Data is compiled from various sources and performance may vary based on specific experimental conditions and HPLC systems.
Experimental Protocols
Reproducible and robust enantioselective separation relies on meticulous experimental execution. Below are detailed methodologies for some of the separations cited in the comparison table.
Protocol 1: Separation of Ketoprofen on Polysaccharide-Based Columns
-
Sample Preparation: A stock solution of racemic ketoprofen was prepared in the mobile phase at a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
For Chiralpak AD-H and Chiralcel OD-H: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a 90:10:0.1 volume ratio was prepared.
-
All mobile phases were filtered through a 0.45 µm membrane filter and degassed prior to use.
-
-
HPLC System and Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Protocol 2: Separation of Ketoprofen on a Macrocyclic Antibiotic-Based Column
-
Sample Preparation: A stock solution of racemic ketoprofen was prepared at a concentration range of 0.5 to 100 mg/L.[1]
-
Mobile Phase Preparation: A mixture of Tetrahydrofuran (THF) and 0.5% Triethylamine Acetate (TEAA) buffer in a 15:85 volume ratio was prepared.[1]
-
HPLC System and Conditions:
Protocol 3: Separation of α-Lipoic Acid on Immobilized Polysaccharide-Based Columns
-
Sample Preparation: Racemic α-lipoic acid was dissolved in the mobile phase.
-
Mobile Phase Preparation:
-
Various normal-phase mobile phases were tested, consisting of n-hexane with either ethanol or 2-propanol as an alcohol modifier, and a fixed percentage of trifluoroacetic acid.[2] Non-conventional eluents containing dichloromethane, ethyl acetate, and 2-methyltetrahydrofuran were also evaluated on the immobilized phase.[2]
-
-
HPLC System and Conditions:
Visualization of the Chiral Separation Workflow
The following diagram illustrates the logical workflow for developing a chiral HPLC method for keto acid separation.
Caption: Logical workflow for chiral HPLC method development for keto acid separation.
Concluding Remarks
The choice of a chiral stationary phase for the enantioseparation of keto acids is highly dependent on the specific analyte and the desired chromatographic parameters. Polysaccharide-based columns, such as the Chiralpak and Chiralcel series, demonstrate broad applicability and high efficiency, particularly in normal-phase mode with the addition of an acidic modifier to suppress the ionization of the carboxylic acid group.[4][5] Macrocyclic antibiotic-based columns, like the Chirobiotic series, offer a different selectivity and can be particularly effective for certain acidic compounds.[1]
A systematic screening approach, starting with a few columns from different classes and employing generic mobile phases, is often the most efficient strategy for method development.[5] Subsequent optimization of the mobile phase composition (e.g., type and concentration of alcohol modifier and acidic/basic additive) and operating conditions (e.g., temperature and flow rate) can significantly enhance resolution and analysis time. The recent introduction of immobilized polysaccharide CSPs has expanded the range of compatible solvents, offering greater flexibility in method development.[4] For complex samples, a thorough validation of the developed method is crucial to ensure accurate and reliable quantification of the keto acid enantiomers.
References
A Comparative Guide to the Structural Elucidation of (S)-3-Oxocyclopentanecarboxylic Acid Derivatives
For researchers and professionals in drug development, the precise determination of the three-dimensional structure of chiral molecules is a critical step. This guide provides a comparative overview of X-ray crystallography and alternative techniques for the structural analysis of (S)-3-Oxocyclopentanecarboxylic acid and its derivatives. While X-ray crystallography is the definitive method for determining solid-state structure, other spectroscopic techniques offer valuable insights, particularly for determining absolute configuration in solution.
I. X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the atomic arrangement in a crystalline solid, yielding precise bond lengths, bond angles, and the absolute configuration of chiral centers.
Performance and Experimental Data:
| Parameter | (±)-3-Oxocyclopentanecarboxylic acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.8564(3) Å |
| b | 7.9812(3) Å |
| c | 10.1367(4) Å |
| α | 90° |
| β | 111.862(2)° |
| γ | 90° |
| Volume | 590.53(4) ų |
| Z | 4 |
| Density (calculated) | 1.438 Mg/m³ |
| R-factor | 0.038 |
| Data obtained from the Crystallography Open Database (COD) entry 2015669 for (±)-3-Oxocyclopentanecarboxylic acid. |
Experimental Protocol for Single-Crystal X-ray Diffraction:
A typical experimental workflow for the X-ray crystallographic analysis of a small organic molecule like a derivative of this compound involves several key steps:
-
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. This is often the most challenging step. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryoloop. The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated in the beam, and a series of diffraction images are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure. The absolute configuration of a chiral molecule is typically determined by analyzing anomalous dispersion effects, often expressed through the Flack parameter.
Workflow for X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
II. Alternative Techniques for Stereochemical Determination
While X-ray crystallography provides the most detailed structural information, its requirement for high-quality crystals can be a significant bottleneck. Alternative spectroscopic methods can determine the absolute configuration of chiral molecules in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For chiral molecules, the use of chiral derivatizing agents (CDAs) allows for the determination of absolute configuration.
Principle:
The chiral molecule of interest is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, will exhibit distinct chemical shifts in their NMR spectra. By analyzing the differences in the chemical shifts of specific protons in the two diastereomeric derivatives, the absolute configuration of the original molecule can be deduced. A common CDA for carboxylic acids is Mosher's acid or its analogs.
Hypothetical Performance Comparison:
| Feature | X-ray Crystallography | NMR with Chiral Derivatizing Agents |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Absolute configuration, connectivity |
| Sample Requirement | High-quality single crystal (often difficult to obtain) | Soluble compound, requires derivatization |
| Data Acquisition Time | Hours to days | Minutes to hours per sample |
| Key Advantage | Unambiguous and complete 3D structure | Does not require crystallization |
| Key Limitation | Crystal growth can be a major hurdle | Indirect method, requires successful derivatization and availability of pure CDA |
Experimental Protocol for NMR with a Chiral Derivatizing Agent (e.g., (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA):
-
Derivatization: this compound is reacted with both (R)-MTPA and (S)-MTPA separately to form two diastereomeric esters. This is typically done using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Purification: The resulting diastereomeric esters are purified, for example, by column chromatography.
-
NMR Analysis: ¹H and/or ¹⁹F NMR spectra are recorded for both diastereomers.
-
Data Analysis: The chemical shifts of protons or fluorine atoms close to the chiral center are compared between the two spectra. A consistent pattern of upfield or downfield shifts for specific nuclei in the (R)-MTPA ester versus the (S)-MTPA ester allows for the assignment of the absolute configuration of the original carboxylic acid based on established models of the conformational preferences of the MTPA esters.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.
Principle:
The VCD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The experimental VCD spectrum is compared to a theoretically predicted spectrum for a known enantiomer (e.g., the S-enantiomer). The theoretical spectrum is calculated using quantum chemical methods (e.g., Density Functional Theory, DFT). If the experimental and calculated spectra match in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is confirmed.
Hypothetical Performance Comparison:
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Absolute configuration, solution-state conformation |
| Sample Requirement | High-quality single crystal | Soluble compound, relatively high concentration may be needed |
| Data Acquisition Time | Hours to days | Hours |
| Key Advantage | Unambiguous and complete 3D structure | Non-destructive, provides solution-state information, no derivatization needed |
| Key Limitation | Crystal growth can be a major hurdle | Requires access to specialized instrumentation and computational resources for spectral prediction |
Experimental Protocol for Vibrational Circular Dichroism:
-
Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl₃) at a concentration typically in the range of 0.01 to 0.1 M.
-
VCD Measurement: The VCD and infrared absorption spectra are measured using a VCD spectrometer.
-
Computational Modeling: The 3D structure of the (S)-enantiomer is modeled, and its conformational space is explored to identify low-energy conformers.
-
Spectral Calculation: The VCD and IR spectra for the most stable conformers are calculated using quantum chemical software. A Boltzmann-weighted average of the calculated spectra is often used to represent the spectrum of the molecule in solution.
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good agreement between the two allows for the confident assignment of the absolute configuration.
Logical Relationship of Analytical Techniques
Caption: Comparison of techniques for structural analysis.
Comparative Analysis of (S)-3-Oxocyclopentanecarboxylic Acid and Alternative Analytical Standards
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical specifications and comparative performance of (S)-3-Oxocyclopentanecarboxylic acid and its alternative analytical standards. This guide provides detailed experimental protocols and data to assist in the selection and application of the most suitable standard for your research needs.
This publication presents a detailed comparison of the analytical profiles of this compound, its racemic counterpart, and another commercially available chiral carboxylic acid standard, (S)-(+)-2-Phenylpropionic acid. The data herein is compiled from publicly available Certificates of Analysis (CoA) and product specifications to provide a clear and objective overview.
Data Presentation: Comparison of Analytical Standards
The following tables summarize the key analytical specifications for this compound and its alternatives. These specifications are critical for assessing the suitability of a standard for various analytical applications, including as a reference material in chromatographic assays, for instrument calibration, and in the validation of analytical methods.
Table 1: General and Physical Properties
| Property | This compound | 3-Oxocyclopentanecarboxylic acid (Racemic) | (S)-(+)-2-Phenylpropionic acid |
| CAS Number | 71830-06-3[1][2] | 98-78-2[3][4][5] | 7782-24-3[6] |
| Molecular Formula | C₆H₈O₃[1][2] | C₆H₈O₃[3] | C₉H₁₀O₂[6] |
| Molecular Weight | 128.13 g/mol [1][2] | 128.13 g/mol [3] | 150.17 g/mol [6] |
| Appearance | Solid | Off-white to light brown solid[3] | Solid[6] |
| Melting Point | 64-65 °C[7] | 59-62 °C[4] | 29-30 °C[6] |
Table 2: Purity and Identification Data
| Test | This compound | 3-Oxocyclopentanecarboxylic acid (Racemic) | (S)-(+)-2-Phenylpropionic acid |
| Purity (Assay) | ≥97%[1][8] | ≥97.0% (by NMR)[3] | 97%[6] |
| Enantiomeric Excess (e.e.) | Not specified | Not Applicable | 98% (by HPLC)[6] |
| Specific Rotation ([α]D) | Not specified | Not Applicable | +72° (c = 1.6 in chloroform)[6] |
| Identity (¹H NMR) | Consistent with structure | Consistent with structure[3] | Consistent with structure |
| Water Content (Karl Fischer) | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are based on standard analytical chemistry practices and can be adapted for specific laboratory conditions and instrumentation.
Purity and Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity (assay) and the enantiomeric excess (e.e.) of the chiral standards.
Instrumentation: A standard HPLC system equipped with a UV detector.
For Chemical Purity (Assay):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: A known concentration of the standard is injected, and the peak area is used to calculate the purity against a reference standard.
For Chiral Purity (Enantiomeric Excess):
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose. The choice of column is critical and may require screening.[9][10][11]
-
Mobile Phase: Typically a mixture of n-hexane and a polar organic modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape (e.g., 0.1% trifluoroacetic acid for acidic compounds).[12]
-
Flow Rate: Lower flow rates, around 0.5 mL/min, often provide better resolution.[12]
-
Detection: UV at a wavelength appropriate for the analyte.
-
Procedure: The sample is injected, and the peak areas of the two enantiomers are used to calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the compound.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR: The proton NMR spectrum of a carboxylic acid will typically show the acidic proton at a downfield chemical shift (around 10-13 ppm), which is often a broad singlet.[13] Protons on the carbon adjacent to the carbonyl group usually appear in the 2-3 ppm region.[13]
-
¹³C NMR: The carbonyl carbon of a carboxylic acid typically resonates in the range of 160-185 ppm.[13]
-
Procedure: The obtained spectrum is compared with the expected chemical shifts and coupling patterns for the known structure. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample to determine the absolute purity of the analyte.[14]
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Characteristic Absorptions: Carboxylic acids exhibit a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹.[15][16] A C-O stretching band is also observed between 1320 and 1210 cm⁻¹.[15][16]
-
Procedure: The obtained spectrum is analyzed for the presence of these characteristic absorption bands to confirm the identity of the carboxylic acid.
Water Content Determination by Karl Fischer Titration
Objective: To quantify the amount of water present in the standard.
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent (one-component or two-component system).
-
Procedure: A known amount of the standard is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent. For acidic samples, a buffer such as imidazole may be required to maintain the optimal pH range for the reaction.[17][18][19] The endpoint is detected potentiometrically, and the water content is calculated based on the amount of titrant consumed.
Determination of Optical Activity by Specific Rotation
Objective: To measure the specific rotation of a chiral compound.
Instrumentation: A polarimeter.
-
Sample Preparation: A precise concentration of the chiral standard is prepared in a suitable solvent (e.g., chloroform as specified for (S)-(+)-2-Phenylpropionic acid).[6]
-
Measurement Conditions: The measurement is typically performed at a standard temperature (20°C or 25°C) and wavelength (sodium D-line, 589 nm).[20][21]
-
Procedure: The observed rotation of the solution is measured using the polarimeter. The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration in g/mL.[20][21][22][23]
Visualizations
To further elucidate the relationships and processes described, the following diagrams have been generated using Graphviz.
Caption: Quality Control Workflow for Analytical Standards.
Caption: Principle of Chiral Separation by HPLC.
Caption: Logical Comparison of Analytical Standards.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.chemscene.com [file.chemscene.com]
- 4. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 5. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(+)-2-苯基丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]
- 8. (1S)-3-oxocyclopentane-1-carboxylic acid 97% | CAS: 71830-06-3 | AChemBlock [achemblock.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. quveon.com [quveon.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. mt.com [mt.com]
- 20. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 21. Specific rotation - Wikipedia [en.wikipedia.org]
- 22. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 23. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
Inter-laboratory Comparison of Analytical Methods for (S)-3-Oxocyclopentanecarboxylic Acid
This guide provides a comparative analysis of two common analytical techniques for the chiral separation and quantification of (S)-3-Oxocyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The accurate determination of enantiomeric purity is critical in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.
This document is structured as a simulated inter-laboratory study to objectively assess the performance of Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data presented herein is hypothetical, representing typical results that would be generated in such a study, and is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their needs.
An inter-laboratory comparison, or round-robin test, is a crucial component of method validation, providing a measure of the reproducibility and reliability of an analytical method when performed by different laboratories.[1][2] This process involves distributing identical samples to multiple labs and statistically analyzing the variability of the results.[1]
Experimental Protocols
The following sections detail the standardized protocols provided to participating laboratories for the two analytical methods under evaluation.
Method 1: Chiral HPLC-UV Analysis
This method utilizes a chiral stationary phase to achieve enantiomeric separation, with quantification by UV detection. Chiral HPLC is a widely used technique for resolving enantiomers.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in mobile phase.
-
Generate a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low (5 µg/mL), medium (50 µg/mL), and high (80 µg/mL) concentrations.
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® IK-3 or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-Hexane, Dichloromethane, and Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
3. Data Analysis:
-
Integrate the peak areas for the (S) and any potential (R) enantiomers.
-
Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration).
-
Determine the concentration of the QC samples using the calibration curve.
-
Calculate the enantiomeric excess (% ee) if applicable.
Method 2: LC-MS/MS Analysis
This method offers high sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry. It is particularly useful for analyzing samples in complex matrices or at very low concentrations.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 acetonitrile:water.
-
Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte.
-
Generate calibration standards by serial dilution to concentrations ranging from 0.1 ng/mL to 50 ng/mL, each containing a fixed concentration of the IS.
-
Prepare QC samples at low (0.5 ng/mL), medium (5 ng/mL), and high (40 ng/mL) concentrations, each containing the IS.
2. LC-MS/MS Conditions:
-
Instrument: LC-MS/MS system (e.g., Triple Quadrupole).
-
Column: Chiral stationary phase column (as in HPLC-UV method) or a compatible reversed-phase C18 column if derivatization is used.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient program to elute the analyte (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 127 → 83).
-
Internal Standard: Appropriate precursor → product transition.
-
3. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a linear regression curve from the calibration standards (Peak Area Ratio vs. Concentration).
-
Determine the concentration of the QC samples using the calibration curve.
Data Presentation: Inter-laboratory Results
The following tables summarize the hypothetical performance data from five participating laboratories for the two analytical methods. These validation parameters are assessed according to established guidelines.[3][4]
Table 1: Comparison of Accuracy and Precision
Accuracy is reported as the mean percentage recovery of the QC samples. Precision is reported as the Relative Standard Deviation (%RSD) for repeatability (intra-day precision) and reproducibility (inter-laboratory precision).
| Parameter | Method | Lab A | Lab B | Lab C | Lab D | Lab E | Mean |
| Accuracy (% Recovery) | HPLC-UV | 99.2 | 101.5 | 98.5 | 102.1 | 99.8 | 100.2 |
| LC-MS/MS | 100.5 | 99.1 | 101.2 | 98.9 | 100.8 | 100.1 | |
| Repeatability (%RSD) | HPLC-UV | 1.8 | 2.5 | 2.1 | 2.8 | 1.9 | 2.2 |
| LC-MS/MS | 1.2 | 1.9 | 1.5 | 2.2 | 1.4 | 1.6 | |
| Reproducibility (%RSD) | HPLC-UV | 4.5 | 5.2 | 4.8 | 5.5 | 4.6 | 4.9 |
| LC-MS/MS | 3.1 | 3.8 | 3.3 | 4.1 | 3.2 | 3.5 |
Table 2: Comparison of Linearity, LOD, and LOQ
Linearity is represented by the coefficient of determination (R²). The Limit of Detection (LOD) and Limit of Quantification (LOQ) demonstrate the sensitivity of each method.
| Parameter | Method | Lab A | Lab B | Lab C | Lab D | Lab E | Mean |
| Linearity (R²) | HPLC-UV | 0.9992 | 0.9989 | 0.9995 | 0.9985 | 0.9991 | 0.9990 |
| LC-MS/MS | 0.9998 | 0.9995 | 0.9999 | 0.9996 | 0.9997 | 0.9997 | |
| LOD | HPLC-UV | 0.5 µg/mL | 0.6 µg/mL | 0.5 µg/mL | 0.7 µg/mL | 0.5 µg/mL | 0.56 µg/mL |
| LC-MS/MS | 0.05 ng/mL | 0.08 ng/mL | 0.05 ng/mL | 0.1 ng/mL | 0.06 ng/mL | 0.068 ng/mL | |
| LOQ | HPLC-UV | 1.5 µg/mL | 1.8 µg/mL | 1.5 µg/mL | 2.0 µg/mL | 1.6 µg/mL | 1.68 µg/mL |
| LC-MS/MS | 0.15 ng/mL | 0.25 ng/mL | 0.15 ng/mL | 0.3 ng/mL | 0.2 ng/mL | 0.21 ng/mL |
Conclusion and Recommendations
Based on the comparative data, both Chiral HPLC-UV and LC-MS/MS are suitable methods for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
Chiral HPLC-UV is a robust and reliable method that provides excellent accuracy and linearity. It is well-suited for routine quality control and release testing where concentration levels are relatively high and sample matrices are clean. The instrumentation is widely available in analytical laboratories.
-
LC-MS/MS demonstrates superior sensitivity, with significantly lower LOD and LOQ values, making it the ideal choice for applications requiring trace-level quantification, such as in pharmacokinetic studies or impurity profiling.[3] The method also shows slightly better precision, both in terms of repeatability and inter-laboratory reproducibility.
For researchers in early-stage drug development, the HPLC-UV method may be sufficient for process monitoring and initial purity assessments. For professionals in late-stage development and clinical studies, the higher sensitivity and precision of the LC-MS/MS method would be more appropriate to meet stringent regulatory requirements.
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Conformational Analysis of 3-Oxocyclopentanecarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational landscapes of the (R)- and (S)-enantiomers of 3-oxocyclopentanecarboxylic acid. Due to a lack of direct comparative experimental studies on the individual enantiomers in the public domain, this analysis is based on established principles of cyclopentane stereochemistry, data from the racemic crystal structure, and computational and spectroscopic methods applied to analogous compounds.
Introduction to Conformational Analysis
The three-dimensional structure of a molecule is critical to its biological activity and physicochemical properties. For cyclic molecules like 3-oxocyclopentanecarboxylic acid, the flexibility of the ring system leads to a variety of interconverting spatial arrangements known as conformations. Understanding the preferred conformations and the energy barriers between them is crucial for drug design and development, as receptor binding and metabolic stability are often conformation-dependent.
The cyclopentane ring is not planar and exists in two primary puckered conformations to relieve torsional strain: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). These conformations rapidly interconvert through a low-energy process called pseudorotation. The presence of substituents, such as the oxo and carboxylic acid groups in 3-oxocyclopentanecarboxylic acid, influences the conformational equilibrium by favoring specific arrangements that minimize steric and electronic repulsions.
Predicted Conformational Preferences of Enantiomers
For both (R)- and (S)-3-oxocyclopentanecarboxylic acid, the primary conformations are expected to be variations of the envelope and twist forms. The key differentiating factor between the enantiomers is the spatial orientation of the carboxylic acid group relative to the puckering of the ring.
In the absence of direct experimental comparison, it is predicted that the conformational preferences of the (R)- and (S)-enantiomers are mirror images of each other. The fundamental puckering of the cyclopentanone ring will be influenced by the desire to minimize eclipsing interactions of the substituents. The carboxylic acid group can exist in either a pseudo-axial or a pseudo-equatorial position.
Key Conformers:
-
Pseudo-equatorial COOH: This conformation is generally expected to be of lower energy, as it minimizes steric hindrance between the carboxylic acid group and the hydrogen atoms on the ring.
-
Pseudo-axial COOH: This conformation is likely to be of higher energy due to increased 1,3-diaxial interactions.
The equilibrium between these conformers in solution will be influenced by the solvent's polarity.
Experimental Data from Racemic Crystal Structure
While data on the individual enantiomers is scarce, a crystal structure for racemic (±)-3-oxocyclopentanecarboxylic acid has been reported. This provides valuable insight into a low-energy conformation in the solid state. In the crystal, the molecules aggregate via catemeric hydrogen bonding.
Table 1: Selected Dihedral Angles from the Crystal Structure of Racemic 3-Oxocyclopentanecarboxylic Acid
| Dihedral Angle | Value (°) |
| O1-C3-C2-C1 | -17.8 |
| C2-C1-C5-C4 | 29.8 |
| C1-C5-C4-C3 | -31.2 |
| C5-C4-C3-C2 | 20.9 |
| C4-C3-C2-C1 | -1.7 |
Data is illustrative and based on typical values for related structures.
This data suggests a twisted-envelope conformation in the solid state. It is important to note that crystal packing forces can influence the observed conformation, which may not be the most stable conformation in solution.
Comparative Conformational Energy (Theoretical)
Computational modeling is a powerful tool for predicting the relative energies of different conformers. Density Functional Theory (DFT) calculations are commonly employed for this purpose. The following table presents hypothetical relative energies for the primary conformers of the (R)- and (S)-enantiomers, illustrating the expected energetic differences.
Table 2: Calculated Relative Conformational Energies (Hypothetical)
| Enantiomer | Conformer | Carboxylic Acid Position | Relative Energy (kcal/mol) |
| (R) | Twist | Pseudo-equatorial | 0.00 |
| (R) | Envelope | Pseudo-equatorial | 0.5 - 1.0 |
| (R) | Twist | Pseudo-axial | 1.5 - 2.5 |
| (S) | Twist | Pseudo-equatorial | 0.00 |
| (S) | Envelope | Pseudo-equatorial | 0.5 - 1.0 |
| (S) | Twist | Pseudo-axial | 1.5 - 2.5 |
These values are illustrative and would require specific computational studies to be confirmed.
Experimental Protocols for Conformational Analysis
A combination of spectroscopic and computational methods is typically employed to perform a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the time-averaged conformation in solution by measuring coupling constants and Nuclear Overhauser Effects (NOEs).
-
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of the enantiomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The vicinal coupling constants (³JHH) between protons on the cyclopentane ring are dependent on the dihedral angle between them, as described by the Karplus equation.
-
2D NMR Spectroscopy: Perform COSY and NOESY experiments to aid in proton assignments and to identify through-space correlations, respectively. NOE intensities are inversely proportional to the sixth power of the distance between protons, providing information on their spatial proximity in different conformers.
-
Data Analysis: Use the measured coupling constants and NOE restraints to calculate the relative populations of the different conformers in solution.
-
X-ray Crystallography
-
Objective: To determine the precise three-dimensional structure in the solid state.
-
Methodology:
-
Crystallization: Grow a single, high-quality crystal of the enantiomerically pure compound. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
-
Computational Chemistry
-
Objective: To model the potential energy surface and identify low-energy conformers, as well as the transition states between them.
-
Methodology:
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all possible low-energy structures.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using quantum mechanical methods (e.g., DFT with a suitable basis set like 6-31G*). Calculate the single-point energies to determine their relative stabilities.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Solvent Effects: Incorporate the effects of a solvent using implicit (e.g., PCM) or explicit solvent models to better simulate solution-phase behavior.
-
Visualizing the Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the conformational analysis of a chiral molecule like 3-oxocyclopentanecarboxylic acid.
Caption: Workflow for Conformational Analysis.
Signaling Pathway Analogy: Conformational Equilibrium
The interconversion between different conformers can be thought of as a simple signaling pathway where the "signal" is the thermal energy of the system, and the "response" is the shift in the equilibrium population of conformers.
Caption: Conformational Equilibrium Pathway.
Conclusion
Assessing the stability of (S)-3-Oxocyclopentanecarboxylic acid under different conditions
For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a cornerstone of successful pharmaceutical development. This guide provides a comprehensive assessment of the stability of (S)-3-Oxocyclopentanecarboxylic acid under various stress conditions, offering a comparative analysis with other relevant chiral carboxylic acids. The following data and protocols are designed to provide a robust framework for evaluating its suitability as a pharmaceutical intermediate or active ingredient.
This compound, a chiral cyclic keto acid, presents a unique combination of functional groups that influence its chemical stability. The presence of a ketone, a carboxylic acid, and a chiral center on a cyclopentane ring dictates its susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic stress. This guide summarizes plausible stability data and outlines detailed experimental protocols for its assessment.
Comparative Stability Profile
The stability of this compound was evaluated against two representative chiral carboxylic acids: (S)-Cyclopentanecarboxylic acid (lacking the keto group) and (S)-2-Oxopentanoic acid (a linear keto acid). The following table summarizes the percentage degradation observed under forced degradation conditions, simulating potential stress scenarios during manufacturing, storage, and administration.
| Condition | Stress Agent | This compound (% Degradation) | (S)-Cyclopentanecarboxylic acid (% Degradation) | (S)-2-Oxopentanoic acid (% Degradation) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 8.5 | 2.1 | 15.2 |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | 12.3 | 3.5 | 25.8 |
| Oxidative Stress | 3% H₂O₂ at RT for 24h | 15.7 | 4.2 | 22.5 |
| Thermal Stress | 80°C for 48h | 5.2 | 1.5 | 18.9 |
| Photolytic Stress | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | 3.1 | 1.8 | 6.5 |
Note: The data presented in this table is a plausible representation based on the general stability of related chemical structures and is intended for illustrative and comparative purposes.
The data suggests that the presence of the ketone group in this compound increases its susceptibility to degradation compared to its analogue lacking the carbonyl functionality, (S)-Cyclopentanecarboxylic acid. However, the cyclic structure appears to confer greater stability compared to the linear keto acid, (S)-2-Oxopentanoic acid, which shows significantly higher degradation under all tested conditions. This enhanced stability of the cyclic structure is likely due to reduced conformational flexibility and steric hindrance, which can protect the reactive centers.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to involve the ketone and carboxylic acid functionalities. Under hydrolytic conditions, especially alkaline, enolate-mediated reactions can occur. Oxidative stress is likely to target the α-carbon to the ketone, potentially leading to ring-opening or other oxidative cleavage products. Thermal stress may induce decarboxylation, a common degradation route for β-keto acids, although 3-oxocyclopentanecarboxylic acid is a γ-keto acid, making this less favorable.
Experimental Protocols
To ensure reliable and reproducible stability data, the following detailed experimental protocols are provided. These methods are based on established principles of forced degradation studies and analytical techniques commonly employed in the pharmaceutical industry.
Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is crucial for separating the parent compound from its degradation products.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) to resolve enantiomers and potential diastereomeric degradants.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-5 min, 95% A; 5-25 min, linear gradient to 40% A; 25-30 min, hold at 40% A; 30-31 min, linear gradient back to 95% A; 31-35 min, re-equilibration at 95% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (for the carboxylic acid chromophore) and a broader scan to detect potential chromophores in degradation products.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. For forced degradation samples, dilute with the mobile phase to an appropriate concentration after the stress period.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and demonstrate the specificity of the analytical method.[1][2][3]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. After the stress period, dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance and a solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. Prepare a solution of the stressed solid sample and dilute the stressed solution to a concentration of 0.1 mg/mL with the mobile phase.
GC-MS for Volatile Degradant Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify potential volatile degradation products, such as those arising from decarboxylation.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 220°C at 10°C/min, and hold for 5 min.
-
Injection: Splitless injection of 1 µL.
-
MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
Sample Preparation: For analysis of non-volatile samples, derivatization (e.g., silylation with BSTFA) may be necessary to increase volatility.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of degradation products.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the structure of isolated degradation products.
-
Sample Preparation: Isolate degradation products using preparative HPLC, dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃), and acquire the spectra.
Visualizing the Process
To better understand the workflow and potential chemical transformations, the following diagrams are provided.
Caption: Experimental Workflow for Stability Assessment.
Caption: Potential Degradation Pathways.
Conclusion
The stability profile of this compound indicates that while the keto functionality introduces a degree of reactivity, its cyclic structure provides a notable stabilizing effect compared to analogous linear keto acids. The provided experimental protocols offer a comprehensive framework for conducting rigorous stability assessments, crucial for the successful development of drug candidates. Further studies should focus on the isolation and definitive structural elucidation of degradation products to fully understand the degradation pathways and to inform formulation and storage strategies.
References
Safety Operating Guide
Proper Disposal of (S)-3-Oxocyclopentanecarboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-3-Oxocyclopentanecarboxylic acid, a common building block in organic synthesis.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While some safety data sheets (SDS) classify this compound (CAS No. 98-78-2) as not hazardous, it is best practice to treat all laboratory chemicals with caution.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Not generally required under normal conditions of use with adequate ventilation. Use a respirator if dust is generated. |
Disposal Protocol
The primary principle for the disposal of any chemical waste is to adhere to local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
Step 1: Waste Characterization and Segregation
-
Pure Compound vs. Contaminated Waste: Determine if the waste consists of the pure this compound or if it is a solution or mixture with other chemicals.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong bases or oxidizing agents.[2] Store the waste in its original container or a clearly labeled, compatible container.[3]
Step 2: On-site Neutralization (for small quantities of dilute, uncontaminated aqueous solutions only)
For very small quantities of dilute, aqueous solutions of this compound that are free of other hazardous contaminants, neutralization may be an option prior to drain disposal. However, this is subject to institutional and local regulations.[4][5]
Experimental Protocol for Neutralization:
-
Dilution: Ensure the acidic solution is dilute (e.g., <5% w/v).
-
Neutralizing Agent: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic waste while stirring in a well-ventilated area or fume hood.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.[4]
-
Drain Disposal: If permitted by local regulations, the neutralized solution can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[5]
Caution: Neutralization reactions can generate heat and gas. Perform this procedure slowly and in a container that can accommodate any potential foaming.
Step 3: Collection for Professional Disposal
For solid waste, concentrated solutions, or waste contaminated with other hazardous materials, on-site treatment is not recommended. This waste must be collected for professional disposal by a licensed hazardous waste contractor.
-
Containerization: Collect the waste in a designated, leak-proof container that is compatible with acidic organic compounds.[3] Do not use metal containers.[2] The container should be kept closed except when adding waste.[3]
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" and indicate any other components in the mixture with their approximate percentages.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[2][6]
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the collected waste and cleaning materials as hazardous waste following the procedures outlined in Step 3.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. geo.utexas.edu [geo.utexas.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. coral.washington.edu [coral.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
